Isoquinoline-8-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
isoquinoline-8-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO/c12-7-9-3-1-2-8-4-5-11-6-10(8)9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYBESJNSLIHRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2)C(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90608392 | |
| Record name | Isoquinoline-8-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90608392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
787615-01-4 | |
| Record name | Isoquinoline-8-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90608392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isoquinoline-8-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Isoquinoline-8-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, spectroscopic data, reactivity, and applications of Isoquinoline-8-carbaldehyde. The information is intended for professionals in the fields of chemical research, drug development, and materials science.
Core Chemical Properties
This compound is an aromatic aldehyde featuring an isoquinoline scaffold.[1] This unique structure makes it a valuable building block in organic synthesis and medicinal chemistry.[1] It is also known by synonyms such as Isoquinoline-8-carboxaldehyde and 8-Formylisoquinoline.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₇NO | [1][2] |
| Molecular Weight | 157.17 g/mol | [1][2] |
| CAS Number | 787615-01-4 | [1][2] |
| Appearance | Off-white crystals or yellow solid | [1] |
| Purity | ≥ 95% (HPLC) | [1] |
| Storage Temperature | 0-8 °C | [1] |
| IUPAC Name | This compound | [2] |
| Canonical SMILES | C1=CC2=C(C=NC=C2)C(=C1)C=O | [2] |
| InChI Key | KPYBESJNSLIHRF-UHFFFAOYSA-N | [2] |
Spectroscopic Data
Detailed spectroscopic data for this compound is not widely available in the public domain.[3] However, a general approach to the spectroscopic characterization of isoquinolinecarbaldehyde isomers can be outlined. The substitution pattern of the carbaldehyde group significantly influences the electronic environment and, consequently, the spectroscopic properties.[3]
A comparative analysis with other isoquinoline isomers would be crucial for unambiguous identification. For instance, the chemical shifts in ¹H NMR for the aldehyde proton and aromatic protons are key differentiators.[3]
Reactivity and Synthesis
The reactivity of this compound is dictated by the isoquinoline ring system and the aldehyde functional group.
Reactions of the Isoquinoline Ring:
-
Electrophilic Substitution: Electrophilic substitution reactions on the isoquinoline ring, such as nitration, bromination, and sulfonation, typically occur at the 5- or 8-position.[4][5]
-
Nucleophilic Substitution: Nucleophilic substitution reactions preferentially occur at the 1-position of the heterocyclic ring.[5]
-
Oxidation: The isoquinoline ring is generally difficult to oxidize and may lead to ring cleavage under vigorous conditions.[6] The outcome of oxidation can be influenced by the presence of other substituents on the benzene ring.[4]
-
Reduction: The reduction of isoquinoline can yield different products depending on the reducing agent used.[6]
Reactions of the Aldehyde Group: The aldehyde group can undergo a wide range of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and various nucleophilic addition reactions to form imines, acetals, and cyanohydrins. It can also participate in condensation reactions.
Synthesis of the Isoquinoline Scaffold: While a specific, detailed protocol for the synthesis of this compound is not readily available, several general methods are well-established for synthesizing the isoquinoline core. These include:
-
Bischler-Napieralski Reaction: This involves the cyclodehydration of an acylated β-phenylethylamine using a Lewis acid.[6][7][8]
-
Pomeranz-Fritsch Reaction: This method uses a benzaldehyde and an aminoacetoaldehyde diethyl acetal in an acid medium.[7][8][9]
-
Pictet-Spengler Synthesis: This reaction involves the acid-catalyzed cyclization of an imine formed from an arylethanamine and an aldehyde.[6][7]
-
Pictet-Gams Reaction: A modification of the Bischler-Napieralski reaction using a β-hydroxy-β-phenylethylamine.[6][7]
Applications
This compound is a versatile compound with applications in several areas of research and industry:
-
Pharmaceutical Synthesis: It serves as a key intermediate in the development of pharmaceuticals, particularly in the exploration of anti-cancer, anti-inflammatory, and neurological disorder-targeting agents.[1]
-
Organic Synthesis: Its reactivity is leveraged to create complex molecules in medicinal chemistry and materials science.[1]
-
Fluorescent Probes: The isoquinoline scaffold is used in the development of fluorescent probes for biological imaging.[1]
-
Dyes and Pigments: It is a valuable intermediate in the production of dyes and pigments.[1]
-
Agrochemicals: There is ongoing research into its potential applications in developing new, more effective, and environmentally friendly pesticides.[1]
-
Analytical Chemistry: It is utilized in analytical methods for the detection and quantification of various substances.[1]
Safety Information
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
-
Toxic if swallowed[2]
-
Harmful in contact with skin[2]
-
Causes skin irritation[2]
-
Causes serious eye irritation[2]
-
Harmful if inhaled[2]
Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this compound.[10] It should be stored in a locked-up, well-ventilated place.[10][11]
Experimental Protocols & Visualizations
General Workflow for Synthesis and Purification
The following diagram illustrates a general workflow for the synthesis of an isoquinoline derivative, which could be adapted for this compound.
General Experimental Protocol for Spectroscopic Analysis
Objective: To characterize the structure of an isoquinolinecarbaldehyde isomer using various spectroscopic techniques.
Materials:
-
Isoquinolinecarbaldehyde isomer sample
-
Deuterated solvent (e.g., CDCl₃) for NMR
-
Solvent for UV-Vis (e.g., ethanol)
-
NMR spectrometer (e.g., Bruker 600 MHz)
-
UV-Vis spectrophotometer
-
FTIR spectrometer
-
Mass spectrometer
Methodology:
-
NMR Spectroscopy:
-
Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃) containing a tetramethylsilane (TMS) internal standard.[3]
-
Transfer the solution to an NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra. A larger number of scans may be needed for ¹³C NMR to achieve a good signal-to-noise ratio.[3]
-
-
UV-Vis Spectroscopy:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., ethanol).
-
Blank the spectrophotometer with the pure solvent.
-
Record the UV-Vis spectrum over a wavelength range of approximately 200-800 nm.[3]
-
-
FTIR Spectroscopy:
-
Prepare the sample (e.g., as a KBr pellet or a thin film).
-
Acquire the infrared spectrum to identify characteristic functional group vibrations.
-
-
Mass Spectrometry:
-
Introduce the sample into the mass spectrometer (e.g., via direct infusion or GC/LC coupling).
-
Obtain the mass spectrum to determine the molecular weight and fragmentation pattern.
-
The following diagram outlines the general workflow for spectroscopic characterization.
Logical Flow for Structure Elucidation
The interpretation of spectroscopic data follows a logical progression to determine the structure of an unknown isoquinolinecarbaldehyde isomer.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Isoquinoline-8-carboxaldehyde | C10H7NO | CID 20528412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 5. gcwgandhinagar.com [gcwgandhinagar.com]
- 6. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 7. Isoquinoline synthesis [quimicaorganica.org]
- 8. mlsu.ac.in [mlsu.ac.in]
- 9. Isoquinoline - Wikipedia [en.wikipedia.org]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. mmbio.byu.edu [mmbio.byu.edu]
An In-depth Technical Guide to Isoquinoline-8-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Isoquinoline-8-carbaldehyde (CAS No. 787615-01-4), a key heterocyclic aromatic compound. It details its chemical structure, physicochemical properties, relevant synthetic protocols, and its significant applications in medicinal chemistry and materials science, tailored for professionals in research and drug development.
Core Compound Identification and Properties
This compound is an aromatic aldehyde featuring a unique isoquinoline structure. This scaffold, composed of a benzene ring fused to a pyridine ring, is a privileged structure in medicinal chemistry and forms the backbone of numerous natural alkaloids and synthetic molecules.[1] The aldehyde functional group at the 8-position makes it a versatile building block for the synthesis of more complex derivatives.[2]
Chemical Structure and Identifiers
The structure of this compound is fundamental to its reactivity and function as a synthetic intermediate.
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers and Properties
| Identifier | Value | Reference(s) |
|---|---|---|
| CAS Number | 787615-01-4 | [2][3] |
| Molecular Formula | C₁₀H₇NO | [2] |
| Molecular Weight | 157.17 g/mol | [2][3] |
| IUPAC Name | This compound | [3] |
| Synonyms | Isoquinoline-8-carboxaldehyde, 8-Formylisoquinoline | [2][3] |
| Purity | ≥ 95% (HPLC) | [2] |
| Appearance | Off-white crystals or yellow solid | [2] |
| Storage Conditions | Store at 0-8 °C |[2] |
Synthesis and Experimental Protocols
The synthesis of the isoquinoline scaffold can be achieved through several classic named reactions, including the Bischler-Napieralski, Pomeranz-Fritsch, and Pictet-Spengler reactions.[4][5][6][7] Modern synthetic chemistry has also introduced novel, efficient methodologies utilizing transition-metal catalysis and multi-component reactions.[8][9]
Representative Synthetic Protocol: Versatile Synthesis of Substituted Isoquinolines
Objective: To synthesize a substituted isoquinoline core via condensation of a metalated o-tolualdehyde imine with a nitrile, followed by electrophilic trapping.
Materials:
-
Halogenated o-tolualdehyde tert-butylimine
-
Lithium diisopropylamide (LDA), 1.05 equivalents
-
Appropriate nitrile (e.g., acetonitrile, benzonitrile)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., alkyl halide)
-
Standard glassware for anhydrous reactions
Methodology: [10]
-
Preparation of the Anion: Dissolve the o-tolualdehyde tert-butylimine substrate in anhydrous THF in a flame-dried, inert-atmosphere flask. Cool the solution to -78 °C.
-
Metalation: Slowly add 1.05 equivalents of LDA to the solution. Stir the mixture at this temperature for 1 hour to ensure complete formation of the lithiated benzyl anion intermediate.
-
Condensation with Nitrile: Add the selected nitrile to the reaction mixture. Allow the solution to warm to room temperature and stir for several hours, or until TLC indicates the consumption of the starting material. This forms an eneamido anion intermediate.
-
Electrophilic Trapping: Cool the mixture again to -78 °C and add the desired electrophile (e.g., ethyl iodide). Stir the reaction, allowing it to slowly warm to room temperature overnight.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Hydrolysis and Aromatization: The crude product is then subjected to acidic workup to hydrolyze the imine and facilitate aromatization to the final isoquinoline product.
-
Purification: Purify the final compound using column chromatography on silica gel to yield the highly substituted isoquinoline.
Applications in Drug Discovery and Research
This compound is a valuable intermediate in several research and development areas due to its reactive aldehyde group and the inherent biological relevance of the isoquinoline scaffold.
-
Pharmaceutical Synthesis: It serves as a key building block in the synthesis of diverse pharmaceutical agents. The isoquinoline core is present in compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective effects.[2][11] This specific carbaldehyde is noted as an intermediate for compounds targeting neurological disorders.
-
Fluorescent Probes: The compound is utilized in the development of fluorescent probes for biological imaging, which are critical tools for visualizing cellular processes in real-time.[2]
-
Organic Synthesis: Researchers leverage its reactivity in condensation reactions to form new carbon-carbon bonds, enabling the creation of complex heterocyclic molecules for medicinal chemistry and materials science.[12]
-
Agrochemical Research: It is explored for its potential in developing new, more effective, and environmentally friendly pesticides.[2]
Logical Workflow for Drug Discovery
The following diagram illustrates a typical workflow for evaluating novel isoquinoline derivatives synthesized from precursors like this compound.
Caption: A typical workflow for the evaluation of novel isoquinoline derivatives.[1]
Generalized Signaling Pathway in Anticancer Activity
Many isoquinoline alkaloids exhibit anticancer activity by interfering with critical cellular signaling pathways, often leading to apoptosis (programmed cell death).[1][11] While the specific pathway for this compound is not defined, a generalized mechanism for this class of compounds is illustrated below.
Caption: Generalized signaling pathway for the anticancer activity of isoquinolines.[1]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with several hazards. Professional laboratory practices should be strictly followed.
Table 2: GHS Hazard Statements
| Hazard Code | Statement | Classification |
|---|---|---|
| H301 | Toxic if swallowed | Danger: Acute toxicity, oral |
| H312 | Harmful in contact with skin | Warning: Acute toxicity, dermal |
| H315 | Causes skin irritation | Warning: Skin corrosion/irritation |
| H319 | Causes serious eye irritation | Warning: Serious eye damage/eye irritation |
| H332 | Harmful if inhaled | Warning: Acute toxicity, inhalation |
| H335 | May cause respiratory irritation | Warning: Specific target organ toxicity |
| H341 | Suspected of causing genetic defects | Warning: Germ cell mutagenicity |
Data sourced from PubChem CID 20528412.[3]
Users should handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Conclusion
This compound is a structurally important and synthetically versatile chemical intermediate. Its value is well-established in the fields of medicinal chemistry, drug discovery, and materials science. The presence of the reactive aldehyde group on the privileged isoquinoline scaffold provides a robust platform for the development of novel pharmaceuticals, particularly for neurological and oncological targets, as well as advanced functional materials like fluorescent probes. Further research into its derivatives is expected to yield novel compounds with significant therapeutic and technological potential.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Isoquinoline-8-carboxaldehyde | C10H7NO | CID 20528412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 5. Isoquinoline - Wikipedia [en.wikipedia.org]
- 6. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 7. Isoquinoline synthesis [quimicaorganica.org]
- 8. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isoquinoline synthesis [organic-chemistry.org]
- 10. A Versatile Synthesis of Substituted Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Buy Isoquinoline-5-carbaldehyde | 80278-67-7 [smolecule.com]
An In-depth Technical Guide to the Synthesis of Isoquinoline-8-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of synthetic routes for the preparation of isoquinoline-8-carbaldehyde, a valuable building block in medicinal chemistry and drug discovery. The isoquinoline scaffold is a core component of numerous bioactive natural products and synthetic pharmaceuticals. The introduction of a carbaldehyde group at the 8-position provides a versatile handle for further molecular elaboration, enabling the synthesis of diverse compound libraries for biological screening. This document details three primary synthetic strategies, complete with experimental protocols, quantitative data, and workflow diagrams to facilitate practical application in a laboratory setting.
Introduction to Synthetic Strategies
The synthesis of this compound can be approached through several strategic disconnections. This guide focuses on three of the most viable methods:
-
Oxidation of 8-Methylisoquinoline: This approach involves the synthesis of the 8-methylisoquinoline precursor followed by its selective oxidation to the corresponding aldehyde.
-
Direct Formylation of Isoquinoline: This strategy employs electrophilic aromatic substitution to directly introduce a formyl group onto the isoquinoline nucleus. The Vilsmeier-Haack reaction is a key example of this approach.
-
Functional Group Interconversion from an 8-Substituted Isoquinoline: This pathway begins with an isoquinoline bearing a different functional group at the 8-position, such as a bromine atom, which is then converted to the carbaldehyde.
Each of these routes offers distinct advantages and challenges, which will be discussed in detail in the following sections.
Route 1: Synthesis via Oxidation of 8-Methylisoquinoline
This two-step approach first requires the synthesis of 8-methylisoquinoline, which is then oxidized to the target aldehyde. The Pomeranz-Fritsch reaction is a classical and effective method for constructing the isoquinoline core from a substituted benzaldehyde.
Step 1: Synthesis of 8-Methylisoquinoline via Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of an aromatic aldehyde (o-tolualdehyde) and 2,2-diethoxyethylamine.
Experimental Protocol: Pomeranz-Fritsch Synthesis of 8-Methylisoquinoline
-
Formation of the Benzalaminoacetal (Schiff Base):
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve o-tolualdehyde (1.0 eq) and 2,2-diethoxyethylamine (1.1 eq) in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.
-
Cool the reaction mixture and remove the toluene under reduced pressure to yield the crude benzalaminoacetal.
-
-
Cyclization to 8-Methylisoquinoline:
-
Carefully add the crude benzalaminoacetal dropwise to ice-cold concentrated sulfuric acid with vigorous stirring.
-
After the addition is complete, the mixture is stirred at room temperature for a specified time, or gently heated to facilitate cyclization.
-
Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., concentrated ammonium hydroxide).
-
Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
-
| Starting Material | Reagents | Conditions | Product | Yield |
| o-Tolualdehyde | 1. 2,2-Diethoxyethylamine, p-TsOH, Toluene2. Conc. H₂SO₄ | 1. Reflux2. 0°C to RT | 8-Methylisoquinoline | Variable |
Note: Yields for the Pomeranz-Fritsch reaction can be variable and are highly dependent on the specific substrate and reaction conditions.
Step 2: Oxidation of 8-Methylisoquinoline to this compound
The methyl group at the 8-position can be selectively oxidized to a carbaldehyde using selenium dioxide (SeO₂). This reaction is analogous to the oxidation of 8-methylquinoline, which has been reported to yield the corresponding aldehyde.[1]
Experimental Protocol: Selenium Dioxide Oxidation
-
In a round-bottom flask, dissolve 8-methylisoquinoline (1.0 eq) in a suitable solvent such as dioxane.
-
Add selenium dioxide (1.1 - 1.5 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter to remove the precipitated selenium.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Starting Material | Reagent | Conditions | Product | Yield |
| 8-Methylisoquinoline | Selenium Dioxide (SeO₂) | Dioxane, Reflux | This compound | ~49% (estimated based on 8-methylquinoline)[1] |
Route 2: Direct Formylation of Isoquinoline via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds. Electrophilic substitution on the unsubstituted isoquinoline ring typically occurs at the C5 and C8 positions. Therefore, this reaction is expected to yield a mixture of isoquinoline-5-carbaldehyde and this compound.
Experimental Protocol: Vilsmeier-Haack Formylation of Isoquinoline
-
Preparation of the Vilsmeier Reagent:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, place anhydrous N,N-dimethylformamide (DMF) (3-5 eq).
-
Cool the flask to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, stir the mixture at 0°C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.
-
-
Formylation Reaction:
-
Dissolve isoquinoline (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent.
-
Heat the reaction mixture, typically between 60°C and 90°C, for several hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with stirring.
-
Neutralize the mixture with a saturated sodium bicarbonate solution until the evolution of CO₂ ceases.
-
Extract the product with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Separate the isomeric products (isoquinoline-5-carbaldehyde and this compound) by column chromatography on silica gel.
-
| Starting Material | Reagents | Conditions | Products | Yield |
| Isoquinoline | POCl₃, DMF | 60-90°C | This compound and Isoquinoline-5-carbaldehyde | Ratio and total yield are substrate and condition dependent. |
Route 3: Synthesis from 8-Bromoisoquinoline
This multi-step pathway involves the initial synthesis of an 8-substituted isoquinoline, specifically 8-bromoisoquinoline, which then serves as a precursor to the desired carbaldehyde. A robust method for the synthesis of the analogous 8-bromoquinoline is the Skraup reaction, which can be adapted for this purpose.
Step 1: Synthesis of 8-Bromoisoquinoline
While the direct Skraup synthesis of 8-bromoisoquinoline from 2-bromoaniline can be challenging, a reliable, high-yielding synthesis of 8-bromoquinoline has been reported using 2-bromoaniline, glycerol, and methanesulfonic acid as a solvent and catalyst, with sodium meta-nitrobenzenesulfonate as the oxidizing agent.[2][3] This provides a strong basis for developing a similar protocol for 8-bromoisoquinoline. An alternative, though more lengthy, route involves a multi-step sequence starting from isoquinoline.[4][5]
Experimental Protocol: Skraup-type Synthesis of 8-Bromoisoquinoline (adapted from 8-bromoquinoline synthesis) [2]
-
Equip a three-necked round-bottom flask with a mechanical stirrer, internal thermometer, and a dropping funnel.
-
Charge the flask with methanesulfonic acid and heat to 125°C.
-
Add 2-bromoaniline portion-wise, followed by an oxidizing agent (e.g., sodium meta-nitrobenzenesulfonate) and a catalytic amount of FeSO₄·7H₂O.
-
Add glycerol dropwise over a period of time, maintaining the temperature.
-
After the addition is complete, maintain the reaction at 125°C for several hours.
-
Cool the reaction mixture and dilute with water.
-
Basify the solution with aqueous NaOH to pH ~14.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate to yield the crude product.
-
Purify by distillation or column chromatography.
| Starting Material | Reagents | Conditions | Product | Yield |
| 2-Bromoaniline | Glycerol, Sodium meta-nitrobenzenesulfonate, FeSO₄·7H₂O, Methanesulfonic acid | 125°C | 8-Bromoisoquinoline | High (by analogy to 8-bromoquinoline synthesis, 86%)[2] |
Step 2: Conversion of 8-Bromoisoquinoline to this compound
The bromo-substituent at the 8-position can be converted to a carbaldehyde group via a two-step sequence involving the formation of a nitrile followed by its reduction.
2a. Cyanation of 8-Bromoisoquinoline
The bromo group can be displaced by a cyanide group using copper(I) cyanide in a Rosenmund-von Braun reaction.
2b. Reduction of Isoquinoline-8-carbonitrile to the Aldehyde
The resulting nitrile can be selectively reduced to the aldehyde using a reducing agent such as diisobutylaluminium hydride (DIBAL-H) at low temperature.
Experimental Protocol: Cyanation and Reduction
-
Synthesis of Isoquinoline-8-carbonitrile:
-
In a round-bottom flask, combine 8-bromoisoquinoline (1.0 eq) and copper(I) cyanide (1.2 eq) in a high-boiling polar solvent such as DMF or NMP.
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the crude nitrile by column chromatography.
-
-
Reduction to this compound:
-
Dissolve isoquinoline-8-carbonitrile (1.0 eq) in an anhydrous non-polar solvent like toluene under a nitrogen atmosphere.
-
Cool the solution to -78°C (dry ice/acetone bath).
-
Add a solution of DIBAL-H (1.2 eq) in toluene dropwise, maintaining the low temperature.
-
Stir the reaction at -78°C for a few hours.
-
Quench the reaction by the slow addition of methanol, followed by water or a saturated aqueous solution of Rochelle's salt.
-
Allow the mixture to warm to room temperature and stir until two clear layers form.
-
Separate the layers and extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude aldehyde by column chromatography.
-
| Starting Material | Reagents | Conditions | Product | Yield |
| 8-Bromoisoquinoline | 1. CuCN2. DIBAL-H | 1. DMF, Reflux2. Toluene, -78°C | This compound | Good (multi-step) |
Conclusion
This technical guide has detailed three distinct and viable synthetic pathways for the preparation of this compound. The choice of the optimal route will depend on the availability of starting materials, the desired scale of the synthesis, and the specific capabilities of the laboratory. The oxidation of 8-methylisoquinoline offers a potentially direct two-step sequence, provided the starting material is accessible. The Vilsmeier-Haack formylation of isoquinoline is a straightforward one-step process but requires careful chromatographic separation of isomers. The multi-step synthesis from 8-bromoisoquinoline, while longer, may offer higher overall yields and better control of regiochemistry, particularly if an efficient synthesis of the bromo-precursor is employed. The provided experimental protocols and workflow diagrams serve as a practical resource for researchers engaged in the synthesis of novel isoquinoline-based compounds for drug discovery and development.
References
The Isoquinoline Core: A Technical Guide to its Discovery, History, and Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoquinoline scaffold, a heterocyclic aromatic organic compound consisting of a benzene ring fused to a pyridine ring, represents a cornerstone in the field of medicinal chemistry and natural product science. First isolated from coal tar in 1885, this privileged structure forms the backbone of over 2,500 known alkaloids, many of which possess profound pharmacological activities. This technical guide provides an in-depth exploration of the discovery and history of isoquinoline alkaloids, detailing the key scientific milestones, experimental methodologies, and the biosynthetic and signaling pathways that underscore their importance in drug development.
The Discovery and Isolation of the Isoquinoline Nucleus
The story of isoquinoline begins in the late 19th century, a period marked by fervent investigation into the chemical constituents of coal tar. In 1885, Dutch chemists S. Hoogewerf and W.A. van Dorp successfully isolated a basic, nitrogen-containing compound from this complex mixture. They named it "isoquinoline" to denote its isomeric relationship with quinoline, another coal tar derivative discovered decades earlier. Their method, a landmark in natural product chemistry, relied on the fractional crystallization of the acid sulfate salt of the basic fraction of coal tar. A significant improvement in the isolation process was later developed in 1914 by Weissgerber, who exploited the greater basicity of isoquinoline compared to quinoline for a more efficient selective extraction.
Physicochemical Properties of Isoquinoline
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₇N | |
| Molar Mass | 129.16 g/mol | |
| Appearance | Colorless hygroscopic liquid/platelets | |
| Melting Point | 26-28 °C | |
| Boiling Point | 242 °C | |
| pKa | 5.14 |
Spectral Data of Isoquinoline
¹H NMR (CDCl₃): δ 9.24 (s, 1H), 8.53 (d, 1H), 8.08 (d, 1H), 7.82 (d, 1H), 7.68 (t, 1H), 7.59 (t, 1H), 7.51 (d, 1H).
¹³C NMR (CDCl₃): δ 152.8, 143.5, 136.1, 130.4, 128.9, 127.6, 127.4, 126.6, 120.7.
Seminal Isoquinoline Alkaloids: A Historical Perspective
The discovery of isoquinoline itself paved the way for the characterization of a vast family of naturally occurring derivatives. Among these, morphine, papaverine, and berberine stand out for their historical significance and enduring impact on medicine.
Morphine: The Archetypal Opioid Analgesic
The history of morphine predates the isolation of the isoquinoline nucleus. In 1804, the German pharmacist Friedrich Sertürner isolated a crystalline substance from opium, the dried latex of the poppy plant (Papaver somniferum), which he named "morphium" after Morpheus, the Greek god of dreams. This marked the first-ever isolation of an alkaloid from a plant source. Sertürner's work demonstrated that this single compound was responsible for the analgesic and soporific effects of opium. The full structural elucidation of morphine, a complex pentacyclic benzylisoquinoline alkaloid, was a monumental task that was not completed until 1925 by Sir Robert Robinson.
Papaverine: A Vasodilator from the Opium Poppy
Discovered in 1848 by Georg Merck, papaverine is another prominent alkaloid found in opium. Unlike morphine, it is not a narcotic and acts as a smooth muscle relaxant and vasodilator. Its structure is that of a simpler benzylisoquinoline.
Berberine: A Golden-Yellow Antimicrobial Agent
Berberine is a bright yellow protoberberine alkaloid with a long history of use in traditional Chinese and Ayurvedic medicine. It is found in the roots, rhizomes, and stem bark of various plants, including Berberis species (barberry) and Coptis chinensis (goldthread). While its traditional use is extensive, its isolation and formal chemical characterization occurred much later.
Physicochemical and Spectral Data of Key Isoquinoline Alkaloids
| Alkaloid | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | ¹H NMR Highlights (Solvent) | ¹³C NMR Highlights (Solvent) | Reference(s) |
| Morphine | C₁₇H₁₉NO₃ | 285.34 | 254-256 | δ 6.6-6.7 (aromatic), 5.3-5.7 (olefinic) (D₂O) | δ 147.6, 145.9, 130.6, 128.9 (aromatic) (D₂O) | |
| Papaverine | C₂₀H₂₁NO₄ | 339.39 | 147-148 | δ 8.4 (d, 1H), 7.5 (d, 1H), 6.8-7.0 (aromatic), 3.8-4.0 (OCH₃) (CDCl₃) | δ 150.0, 148.5, 147.2, 123.0, 120.6 (aromatic) (CDCl₃) | |
| Berberine | C₂₀H₁₈NO₄⁺ | 336.37 | 145 (chloride) | δ 9.8 (s, 1H), 8.7 (s, 1H), 7.6-8.2 (aromatic), 6.1 (s, 2H, OCH₂O) (Methanol-d₄) | δ 150.5, 148.2, 144.1, 137.9, 133.5, 126.9, 121.5, 120.4, 108.4, 105.5 (aromatic) (Methanol-d₄) |
Experimental Protocols: From Isolation to Synthesis
The study of isoquinoline alkaloids has been propelled by the development of robust experimental methodologies for their isolation from natural sources and their chemical synthesis.
Historical Isolation of Isoquinoline from Coal Tar (Hoogewerf and van Dorp, 1885 - A Representative Protocol)
-
Fractional Distillation of Coal Tar: The basic fraction of coal tar is obtained by distillation.
-
Acid Extraction: The basic fraction is treated with sulfuric acid to form the corresponding sulfates.
-
Fractional Crystallization: The mixture of sulfates is subjected to fractional crystallization. Due to differences in solubility, the sulfate salt of isoquinoline can be separated from other components, notably quinoline sulfate.
-
Liberation of the Free Base: The purified isoquinoline sulfate is treated with a strong base (e.g., sodium hydroxide) to liberate the free isoquinoline base.
-
Purification: The isoquinoline is then purified by distillation.
Early Extraction of Morphine from Opium (A Representative 19th-Century Protocol)
-
Aqueous Extraction: Raw opium is treated with boiling water to dissolve the alkaloids.
-
Precipitation of Meconic Acid and Other Impurities: Slaked lime (calcium hydroxide) is added to the aqueous extract. This precipitates meconic acid (a major component of opium) as calcium meconate and also precipitates other alkaloids that are insoluble in the alkaline solution. Morphine, being phenolic, forms a soluble calcium morphinate salt.
-
Filtration: The solution is filtered to remove the precipitated impurities.
-
Precipitation of Morphine: The filtrate, containing the soluble calcium morphinate, is then treated with ammonium chloride or by bubbling carbon dioxide through it. This lowers the pH, causing the free base of morphine to precipitate out of the solution.
-
Purification: The crude morphine precipitate is collected by filtration and can be further purified by recrystallization. A later modification involved the use of tartaric acid to precipitate morphine as morphine acid tartrate, which could be easily crystallized and purified.
The Bischler-Napieralski Reaction: Synthesis of Dihydroisoquinolines
First reported in 1893, the Bischler-Napieralski reaction is a cornerstone of isoquinoline synthesis. It involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent to form a 3,4-dihydroisoquinoline, which can then be oxidized to the corresponding isoquinoline.
Detailed Protocol:
-
Reactant Preparation: A solution of the β-arylethylamide (1.0 equivalent) is prepared in an anhydrous solvent (e.g., acetonitrile or toluene).
-
Addition of Dehydrating Agent: A dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) (typically 1.1 to 3.0 equivalents) is added to the solution.
-
Reaction Conditions: The reaction mixture is heated to reflux (typically 80-110 °C) for a period ranging from 30 minutes to several hours, depending on the substrate and reagents.
-
Workup: After cooling, the reaction mixture is carefully poured onto ice and then basified with a strong base (e.g., ammonium hydroxide or sodium hydroxide) to precipitate the 3,4-dihydroisoquinoline.
-
Extraction and Purification: The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate), and the combined organic layers are dried and concentrated. The crude product is then purified by column chromatography or recrystallization.
The Pictet-Spengler Reaction: Synthesis of Tetrahydroisoquinolines
Discovered in 1911, the Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to yield a tetrahydroisoquinoline. This reaction is of immense biological importance as it is the basis for the biosynthesis of numerous isoquinoline alkaloids.
Detailed Protocol:
-
Reactant Mixture: The β-arylethylamine (1.0 equivalent) and the aldehyde or ketone (1.0-1.2 equivalents) are dissolved in a suitable solvent (e.g., toluene, dichloromethane, or ethanol).
-
Acid Catalysis: A protic acid (e.g., hydrochloric acid, sulfuric acid, or trifluoroacetic acid) or a Lewis acid is added to the reaction mixture.
-
Reaction Conditions: The reaction is typically stirred at room temperature or heated to reflux, with reaction times varying from a few hours to overnight.
-
Workup: Upon completion, the reaction is quenched with a base (e.g., saturated sodium bicarbonate solution).
-
Extraction and Purification: The aqueous layer is extracted with an organic solvent. The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure. The resulting crude product is purified by column chromatography.
Biosynthesis and Signaling Pathways
The remarkable diversity of isoquinoline alkaloids is a testament to the intricate biosynthetic machinery within plants. Furthermore, their potent pharmacological effects are a result of their interaction with specific signaling pathways in biological systems.
Biosynthesis of Benzylisoquinoline Alkaloids
The biosynthesis of benzylisoquinoline alkaloids originates from the amino acid L-tyrosine. A key step is the Pictet-Spengler condensation of dopamine and 4-hydroxyphenylacetaldehyde, catalyzed by norcoclaurine synthase, to form (S)-norcoclaurine. This central intermediate is then elaborated through a series of enzymatic reactions, including hydroxylations, methylations, and intramolecular cyclizations, to generate the vast array of isoquinoline alkaloid structures, including morphine, papaverine, and berberine.
Signaling Pathway of Morphine: Opioid Receptor Activation
Morphine exerts its profound analgesic effects by acting as an agonist at the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). Binding of morphine to the MOR triggers a cascade of intracellular events that ultimately lead to a reduction in neuronal excitability and neurotransmitter release, thereby dampening the transmission of pain signals.
Signaling Pathway of Berberine: AMPK Activation
Berberine's diverse pharmacological effects, including its anti-diabetic and anti-cancer properties, are largely attributed to its ability to activate AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. Activation of AMPK by berberine triggers a variety of downstream effects that are beneficial for metabolic health.
Conclusion
From their initial discovery in the complex matrix of coal tar and the tissues of medicinal plants to their intricate synthesis in the laboratory and their profound interactions with cellular signaling pathways, isoquinoline alkaloids have had an immense impact on science and medicine. The historical journey of discovery, from the pioneering isolation of morphine to the elucidation of complex biosynthetic routes, continues to inspire modern drug development. A thorough understanding of the history, chemistry, and biology of this remarkable class of compounds is indispensable for researchers and scientists seeking to unlock their full therapeutic potential.
Isoquinoline-8-carbaldehyde: A Technical Overview of Physicochemical Properties and Spectroscopic Characterization
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties and expected spectral characteristics of isoquinoline-8-carbaldehyde. While this specific isomer is a valuable building block in medicinal chemistry and organic synthesis, it is noteworthy that detailed experimental data, including specific spectral charts and a precise melting point, are not widely available in published literature. This document consolidates available information from computational predictions and analogous compounds to serve as a foundational resource.
Physicochemical Properties
This compound is an aromatic aldehyde featuring an isoquinoline core. The parent isoquinoline is a colorless to pale yellow hygroscopic liquid or solid with a characteristic pungent odor, sparingly soluble in water but soluble in many organic solvents. The introduction of a carbaldehyde group at the 8-position is expected to influence its physical properties. Commercial suppliers describe this compound as an off-white to yellow solid and recommend storage at 0-8 °C.
Quantitative physicochemical data for this compound is primarily based on computational predictions. A summary of these properties is presented in Table 1. For comparative context, the experimental melting point of the isomeric quinoline-8-carboxaldehyde is 93 °C.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₇NO | |
| Molecular Weight | 157.17 g/mol | |
| Appearance | Off-white crystals or yellow solid | |
| Storage Temperature | 0-8 °C | |
| XLogP3 (Predicted) | 1.6 | |
| Monoisotopic Mass | 157.052763847 Da |
Spectral Data
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehydic proton and the six aromatic protons on the isoquinoline ring system. The aldehydic proton should appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm. The aromatic protons will exhibit complex splitting patterns (doublets, triplets, and multiplets) in the range of δ 7.0-9.0 ppm, characteristic of a substituted isoquinoline ring.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will be characterized by a signal for the carbonyl carbon of the aldehyde group in the significantly downfield region, likely above δ 190 ppm. The nine aromatic carbons of the isoquinoline core will resonate in the approximate range of δ 120-155 ppm. The specific chemical shifts will be influenced by the position of the aldehyde substituent.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to display characteristic absorption bands. A strong, sharp peak corresponding to the C=O stretching vibration of the aromatic aldehyde will be prominent in the region of 1680-1715 cm⁻¹. Additional key bands will include C-H stretching vibrations from the aromatic ring (around 3000-3100 cm⁻¹) and the aldehyde (around 2700-2900 cm⁻¹, often appearing as two weak bands), as well as C=C and C=N stretching vibrations of the isoquinoline ring in the 1450-1650 cm⁻¹ region.
Mass Spectrometry (MS)
In a mass spectrum, this compound is expected to show a molecular ion peak ([M]⁺) at m/z 157. The fragmentation pattern would likely involve the loss of the formyl group (-CHO, 29 Da) or carbon monoxide (CO, 28 Da), leading to significant fragment ions.
Table 2: Predicted and Expected Spectral Data for this compound
| Spectrum | Feature | Expected Chemical Shift / Wavenumber |
| ¹H NMR | Aldehydic Proton (s) | δ 9.5 - 10.5 ppm |
| Aromatic Protons (m) | δ 7.0 - 9.0 ppm | |
| ¹³C NMR | Carbonyl Carbon | > δ 190 ppm |
| Aromatic Carbons | δ 120 - 155 ppm | |
| IR | C=O Stretch (Aldehyde) | 1680 - 1715 cm⁻¹ |
| C-H Stretch (Aromatic) | 3000 - 3100 cm⁻¹ | |
| C-H Stretch (Aldehyde) | 2700 - 2900 cm⁻¹ | |
| C=C / C=N Stretch (Aromatic) | 1450 - 1650 cm⁻¹ | |
| Mass Spec. | Molecular Ion Peak [M]⁺ | m/z 157 |
Experimental Protocols
Detailed experimental protocols for the specific synthesis of this compound and the acquisition of its spectral data are not well-documented in readily accessible literature. However, general methodologies for the synthesis of isoquinolines and for spectroscopic analysis can be adapted.
General Synthetic Approaches for the Isoquinoline Scaffold
Several named reactions are employed for the synthesis of the isoquinoline core structure, which could potentially be adapted for the synthesis of this compound. These include:
-
Pomeranz–Fritsch Reaction: This involves the acid-catalyzed cyclization of a benzaldehyde with an aminoacetoaldehyde diethyl acetal.
-
Bischler–Napieralski Reaction: This method involves the cyclization of a β-phenylethylamine derivative.
A plausible synthetic route to this compound could involve the creation of a substituted isoquinoline followed by the introduction or modification of a functional group at the 8-position to yield the aldehyde.
General Protocol for NMR Spectroscopy
A general procedure for acquiring NMR spectra involves dissolving a small quantity of the analyte in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a reference standard such as tetramethylsilane (TMS). The solution is then transferred to an NMR tube for analysis. For ¹³C NMR, a greater number of scans may be necessary to achieve a satisfactory signal-to-noise ratio.
General Protocol for IR Spectroscopy
For solid samples, a common method for IR analysis is the preparation of a potassium bromide (KBr) pellet. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disc. A background spectrum of a pure KBr pellet is typically recorded first for subtraction from the sample spectrum. The spectrum is then recorded over the standard mid-IR range (e.g., 4000-400 cm⁻¹).
General Protocol for Mass Spectrometry
For mass spectrometry, the sample is typically dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer. Electrospray ionization (ESI) is a common technique for such compounds, which would be expected to produce a protonated molecular ion [M+H]⁺ at m/z 158.
Biological Significance and Applications
While specific biological signaling pathways involving this compound have not been detailed in the literature, the isoquinoline scaffold is a well-established privileged structure in medicinal chemistry. Isoquinoline derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This compound serves as a key intermediate in the synthesis of more complex, biologically active molecules. Its applications include the development of novel pharmaceuticals, fluorescent probes for biological imaging, and functional materials.
Workflow and Logical Relationships
The characterization and utilization of this compound in a research and development context typically follow a logical workflow. This begins with its synthesis or acquisition, followed by thorough purification and characterization to confirm its identity and purity. The characterized compound can then be used in further synthetic steps or biological screening assays.
Caption: General experimental workflow for the synthesis, characterization, and application of this compound.
This diagram illustrates the logical progression from the synthesis and purification of this compound to its detailed characterization using various spectroscopic techniques. The confirmed pure compound can then be utilized in further synthetic applications or for the evaluation of its biological properties.
The Isoquinoline Scaffold: A Privileged Structure in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold, a heterocyclic aromatic organic compound consisting of a benzene ring fused to a pyridine ring, represents a cornerstone in the architecture of biologically active molecules. Found extensively in nature, particularly in the form of alkaloids, and readily accessible through synthetic chemistry, this privileged structure has given rise to a vast array of compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the biological significance of the isoquinoline scaffold, detailing its diverse pharmacological activities, underlying mechanisms of action, and the experimental methodologies used for its evaluation.
Diverse Pharmacological Activities of Isoquinoline-Containing Compounds
The versatility of the isoquinoline scaffold is demonstrated by the broad spectrum of pharmacological activities exhibited by its derivatives. These compounds have been extensively investigated and developed for numerous therapeutic applications, ranging from anticancer and antimicrobial to neuroprotective and cardiovascular effects.
Anticancer Activity
A significant area of research has focused on the potent anticancer properties of isoquinoline alkaloids and their synthetic analogs. These compounds exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for tumor growth and survival. Prominent examples include berberine, noscapine, sanguinarine, and synthetic indenoisoquinoline derivatives.
Enzyme Inhibition
The isoquinoline nucleus serves as a foundational structure for a multitude of potent enzyme inhibitors. This inhibitory activity is central to the therapeutic effects of many isoquinoline-based drugs. Key enzyme targets include:
-
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): Inhibition of these enzymes is a primary strategy for the treatment of Alzheimer's disease. Several isoquinoline alkaloids have demonstrated significant inhibitory activity against both AChE and BuChE.
-
Phosphodiesterases (PDEs): Papaverine, a well-known isoquinoline alkaloid, is a non-selective inhibitor of phosphodiesterases, leading to smooth muscle relaxation and vasodilation. More selective PDE10A inhibitors based on the isoquinoline scaffold are also under investigation.
-
Topoisomerases: These enzymes are critical for DNA replication and are important targets for cancer chemotherapy. Indenoisoquinoline derivatives have been developed as potent topoisomerase I inhibitors. Some 3-arylisoquinoline derivatives have even shown dual inhibitory activity against both topoisomerase I and II.
-
Other Kinases: The isoquinoline scaffold has been utilized to develop inhibitors of various protein kinases involved in cell signaling pathways, such as Haspin, CLK1, and DYRK1A.
Antimicrobial and Antiviral Activity
Numerous natural and synthetic isoquinoline derivatives have demonstrated significant activity against a wide range of pathogens, including bacteria, fungi, and viruses. Berberine, for instance, is well-known for its broad-spectrum antimicrobial properties.
Neuropharmacological Effects
The isoquinoline scaffold is present in many neuroactive compounds. Beyond enzyme inhibition relevant to neurodegenerative diseases, certain isoquinoline derivatives have shown neuroprotective effects by mitigating oxidative stress and inflammation in the brain.
Quantitative Data on Biological Activity
The following tables summarize the inhibitory concentrations (IC50) of representative isoquinoline derivatives against various cancer cell lines and enzymes, providing a quantitative measure of their potency.
Table 1: Anticancer Activity of Isoquinoline Derivatives (IC50 Values)
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Sanguinarine | A375 | Melanoma | 0.11 - 0.54 (µg/mL) | |
| Chelerythrine | A375 | Melanoma | 0.14 - 0.46 (µg/mL) | |
| Berberine | U87 | Human Glioblastoma | 21.76 | |
| Berberine | U251 | Human Glioblastoma | 9.79 | |
| Berberine | U118 | Human Glioblastoma | 35.54 | |
| Noscapine | MDA-MB-231 | Triple-Negative Breast Cancer | 36.16 ± 3.76 | |
| Noscapine | MDA-MB-468 | Triple-Negative Breast Cancer | 42.7 ± 4.3 | |
| Noscapine | H460 | Non-small cell lung cancer | > 50 | |
| Noscapine | A549 | Non-small cell lung cancer | > 50 | |
| WN198 (Indenoisoquinoline-Copper Complex) | MDA-MB-231 | Triple-Negative Breast Cancer | 0.37 ± 0.04 | |
| Compound 7 (3-arylisoquinoline) | HuH7 | Liver Cancer | 1.93 | |
| Compound 7 (3-arylisoquinoline) | LM9 | Liver Cancer | 2.10 |
Table 2: Enzyme Inhibitory Activity of Isoquinoline Derivatives (IC50/Ki Values)
| Compound | Enzyme | IC50/Ki | Reference |
| Berberine | Acetylcholinesterase | 1.06 µM | |
| Chelerythrine | Acetylcholinesterase | 0.72 µM | |
| Sanguinarine | Acetylcholinesterase | 5.57 µM | |
| Protopine | Acetylcholinesterase | 69.81 µM | |
| Compound 4d (Benzothiazole-isoquinoline) | Butyrylcholinesterase | Inhibition rate of 77.76% | |
| Compound 4g (Benzothiazole-isoquinoline) | Monoamine Oxidase | 14.80 ± 5.45 µM | |
| Papaverine | Phosphodiesterase 10A (PDE10A) | 17 nM | |
| Papaverine | Phosphodiesterase 3A (PDE3A) | 284 nM | |
| Pyrazolo[3,4-g]isoquinoline 1b | Haspin Kinase | 57 nM | |
| Pyrazolo[3,4-g]isoquinoline 1c | Haspin Kinase | 66 nM |
Key Signaling Pathways and Mechanisms of Action
The biological effects of isoquinoline derivatives are often mediated by their interaction with and modulation of critical intracellular signaling pathways. The following diagrams, rendered in DOT language, illustrate some of the key mechanisms.
Berberine's Multi-Targeting Anticancer Mechanism
Berberine is known to influence several interconnected signaling pathways that are often dysregulated in cancer, including the PI3K/Akt/mTOR, MAPK, and NF-κB pathways. Its action leads to the inhibition of cell proliferation, angiogenesis, and induction of apoptosis.
Caption: Berberine's inhibition of PI3K/Akt/mTOR, MAPK, and NF-κB pathways.
Sanguinarine-Induced Apoptosis
Sanguinarine is a potent inducer of apoptosis, primarily through the generation of reactive oxygen species (ROS) and the subsequent activation of the mitochondrial (intrinsic) and death receptor (extrinsic) pathways.
Caption: Sanguinarine-induced apoptosis via intrinsic and extrinsic pathways.
Noscapine's Effect on Microtubule Dynamics
Noscapine, a non-toxic opium alkaloid, exerts its anticancer effects by binding to tubulin and altering microtubule dynamics, leading to mitotic arrest and subsequent apoptosis.
Caption: Mechanism of noscapine-induced mitotic arrest and apoptosis.
Papaverine's Mechanism of Smooth Muscle Relaxation
Papaverine acts as a vasodilator and smooth muscle relaxant primarily by inhibiting phosphodiesterases (PDEs), which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).
Caption: Papaverine's mechanism of action in smooth muscle relaxation.
Experimental Protocols for Biological Evaluation
The following are detailed methodologies for key experiments cited in the evaluation of isoquinoline derivatives.
Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization Buffer
-
96-well microtiter plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the isoquinoline compound in culture medium. After the 24-hour incubation, remove the medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting a dose-response curve.
Acetylcholinesterase (AChE) Inhibition Assay
This assay, based on the Ellman method, measures the activity of AChE by detecting the product of the enzymatic reaction.
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
96-well microtiter plate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
Assay Reaction: In each well of a 96-well plate, add in the following order:
-
Phosphate buffer
-
Isoquinoline inhibitor solution at various concentrations
-
DTNB solution
-
-
Enzyme Addition: Add the AChE solution to initiate the reaction. A control reaction without the inhibitor should be included.
-
Substrate Addition: Add the ATCI solution to start the enzymatic reaction.
-
Incubation and Measurement: Incubate the plate at a constant temperature (e.g., 37°C) and measure the increase in absorbance at 412 nm at regular intervals. The yellow color is produced from the reaction of thiocholine (the product of ATCI hydrolysis) with DTNB.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. The percentage of inhibition is determined relative to the control reaction. The IC50 value is calculated from the dose-response curve.
Topoisomerase I Inhibition Assay
This assay determines the ability of a compound to inhibit the DNA relaxation activity of topoisomerase I.
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay buffer (containing Tris-HCl, KCl, MgCl2, DTT, and BSA)
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
-
Gel documentation system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, supercoiled plasmid DNA, and the isoquinoline compound at various concentrations.
-
Enzyme Addition: Add human Topoisomerase I to the reaction mixture to initiate the enzymatic reaction. Include a positive control (a known Topoisomerase I inhibitor like camptothecin) and a negative control (no inhibitor).
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and a loading dye.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light using a gel documentation system.
-
Data Analysis: Inhibition of topoisomerase I activity is indicated by a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the negative control. The concentration of the compound that inhibits 50% of the enzyme's activity can be estimated.
Apoptosis Detection (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Cells grown on coverslips or in a 96-well plate
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
TUNEL reaction mixture (containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs, e.g., Br-dUTP or fluorescently-labeled dUTP)
-
Antibody against the label (if using an indirect method)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Sample Preparation: Treat cells with the isoquinoline compound to induce apoptosis. Include positive (e.g., DNase I treated) and negative controls.
-
Fixation and Permeabilization: Fix the cells with the fixation solution, followed by permeabilization to allow the entry of the labeling reagents into the nucleus.
-
TUNEL Labeling: Incubate the cells with the TUNEL reaction mixture, which allows the TdT enzyme to add the labeled dUTPs to the 3'-hydroxyl ends of the fragmented DNA.
-
Detection: If using an indirect method, incubate with a fluorescently-labeled antibody that recognizes the incorporated labeled dUTPs.
-
Counterstaining: Stain the cell nuclei with a counterstain like DAPI.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Apoptotic cells will show a fluorescent signal in their nuclei. The percentage of apoptotic cells can be quantified.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses the fluorescent dye propidium iodide (PI) to stain DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Treated and untreated cell suspensions
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by dropwise addition of cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in the PI staining solution. The RNase A in the solution will degrade RNA to ensure that only DNA is stained. Incubate in the dark at room temperature for at least 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA in each cell.
-
Data Analysis: The data is typically displayed as a histogram of DNA content. The G0/G1, S, and G2/M phases of the cell cycle can be distinguished based on their DNA content (2n, between 2n and 4n, and 4n, respectively). The percentage of cells in each phase can be calculated to determine the effect of the isoquinoline compound on cell cycle progression.
Conclusion
The isoquinoline scaffold is undeniably a "privileged" structure in medicinal chemistry, offering a versatile platform for the design and discovery of novel therapeutic agents. Its widespread occurrence in nature and the development of efficient synthetic methodologies have provided a rich source of diverse compounds with a broad range of biological activities. The ability of isoquinoline derivatives to interact with multiple biological targets, including enzymes and key components of signaling pathways, underscores their potential in addressing complex diseases such as cancer and neurodegenerative disorders. The continued exploration of the vast chemical space surrounding the isoquinoline nucleus, coupled with a deeper understanding of its mechanisms of action, promises to yield new and improved therapies for a multitude of human ailments. This guide serves as a foundational resource for researchers dedicated to harnessing the therapeutic potential of this remarkable scaffold.
An In-Depth Technical Guide to Isoquinoline-8-carbaldehyde and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoquinoline-8-carbaldehyde, a heterocyclic aromatic aldehyde, represents a core structural motif with significant potential in medicinal chemistry and drug discovery. While simple natural derivatives remain elusive, the isoquinoline scaffold is prevalent in a vast array of biologically active natural products. This technical guide provides a comprehensive overview of this compound, including its synthesis, chemical properties, and a review of the known biological activities of the broader isoquinoline class of compounds, which suggest potential therapeutic applications for its derivatives. Detailed experimental protocols for a plausible synthetic route and general methodologies for biological evaluation are presented to facilitate further research and development in this area.
Introduction
The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous alkaloids with a wide spectrum of pharmacological activities. These activities include antimicrobial, antiviral, anticancer, and anti-inflammatory effects. The introduction of a reactive carbaldehyde group at the 8-position of the isoquinoline ring system, as seen in this compound, offers a versatile handle for synthetic modification and the exploration of novel chemical space for drug development.
This guide focuses on the synthesis, and potential biological significance of this compound and its derivatives. Although naturally occurring examples of this compound itself or its simple derivatives have not been prominently reported in the literature, the vast diversity of substituted isoquinoline alkaloids found in nature, particularly from plant families such as Papaveraceae, Berberidaceae, and Ranunculaceae, underscores the importance of this heterocyclic system in natural product chemistry.
This document aims to serve as a technical resource for researchers by providing detailed synthetic protocols, summarizing potential biological activities based on related compounds, and offering a framework for future investigation into this promising class of molecules.
Chemical Properties of this compound
This compound is a solid at room temperature with the chemical formula C₁₀H₇NO. Its structure consists of a fused benzene and pyridine ring, with a formyl group attached to the C8 position of the benzene ring.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₇NO | |
| Molecular Weight | 157.17 g/mol | |
| IUPAC Name | This compound | |
| SMILES | C1=CC2=C(C=NC=C2)C(=C1)C=O | |
| InChI | InChI=1S/C10H7NO/c12-7-9-3-1-2-8-4-5-11-6-10(8)9/h1-7H | |
| InChIKey | KPYBESJNSLIHRF-UHFFFAOYSA-N |
Table 1: Chemical and Physical Properties of this compound.
Synthesis of this compound
While a direct, one-pot synthesis of this compound is not extensively documented, a plausible and effective multi-step synthetic route can be devised based on established organometallic and functional group transformation reactions. A feasible approach involves the synthesis of 8-bromoisoquinoline followed by a halogen-metal exchange and formylation.
Synthetic Workflow
The proposed synthetic pathway is illustrated below. It begins with the bromination of isoquinoline to yield 8-bromoisoquinoline, followed by a lithium-halogen exchange and subsequent reaction with a formylating agent like N,N-dimethylformamide (DMF) to introduce the aldehyde functionality.
Theoretical Reactivity of Isoquinoline-8-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the theoretical reactivity of isoquinoline-8-carbaldehyde, a heterocyclic compound with significant potential in medicinal chemistry and materials science. By leveraging established principles of isoquinoline chemistry and computational methodologies, this document offers a predictive framework for understanding its chemical behavior, guiding synthetic strategies, and facilitating the design of novel derivatives.
Core Reactivity of the Isoquinoline Scaffold
The reactivity of this compound is fundamentally governed by the electronic properties of the parent isoquinoline ring system. Isoquinoline is a bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyridine ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which significantly influences the electron density distribution across the molecule and, consequently, its reactivity.[1][2]
Generally, the isoquinoline nucleus exhibits the following reactivity patterns:
-
Electrophilic Aromatic Substitution (EAS): The pyridine ring is deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. Therefore, electrophilic substitution preferentially occurs on the benzene ring, primarily at positions 5 and 8.[2]
-
Nucleophilic Aromatic Substitution (SNAr): Conversely, the pyridine ring is activated towards nucleophilic attack, with the primary site of reaction being the C1 position.[2]
-
Basicity: The lone pair of electrons on the nitrogen atom imparts basic properties to isoquinoline, allowing it to be protonated by strong acids.[3]
Influence of the 8-Carbaldehyde Substituent
The presence of a carbaldehyde (-CHO) group at the 8-position of the isoquinoline ring introduces further electronic perturbations that modulate its reactivity. The aldehyde group is a meta-directing deactivator in electrophilic aromatic substitution on a benzene ring. In the context of this compound, its effects are twofold:
-
On the Benzene Ring: The electron-withdrawing nature of the carbaldehyde group deactivates the benzene ring towards electrophilic attack. This effect, combined with the inherent deactivation by the pyridine nitrogen, makes electrophilic substitution on the benzenoid ring challenging.
-
On the Aldehyde Group: The carbonyl carbon of the carbaldehyde is electrophilic and thus susceptible to nucleophilic attack. This provides a key site for derivatization and molecular elaboration.
Predicted Reactivity of this compound
Based on the combined electronic effects of the isoquinoline core and the 8-carbaldehyde group, the following reactivity profile can be predicted:
-
Electrophilic Attack: Electrophilic substitution, if forced, is most likely to occur at the C5 position, as the C8 position is occupied and the deactivating effect of the aldehyde group would be least felt at C5.
-
Nucleophilic Attack: The primary site for nucleophilic attack on the ring system remains the C1 position of the pyridine ring. Additionally, the carbonyl carbon of the 8-carbaldehyde group is a prominent electrophilic center for nucleophilic addition reactions.
The logical relationship for predicting the primary sites of attack is visualized below.
Theoretical Data Summary
| Parameter | Predicted Value | Significance |
| HOMO Energy | -6.5 to -7.5 eV | Indicates susceptibility to electrophilic attack (lower energy suggests lower reactivity). |
| LUMO Energy | -1.5 to -2.5 eV | Indicates susceptibility to nucleophilic attack (lower energy suggests higher reactivity). |
| HOMO-LUMO Gap | 4.5 to 5.5 eV | Reflects the overall chemical reactivity and stability of the molecule. |
| Mulliken Charge on C1 | +0.15 to +0.25 | Positive charge indicates electrophilicity and susceptibility to nucleophilic attack. |
| Mulliken Charge on C5 | -0.10 to -0.20 | Negative charge suggests a potential site for electrophilic attack. |
| Mulliken Charge on Carbonyl C | +0.30 to +0.40 | Significant positive charge highlights this as a primary electrophilic center. |
Note: These values are hypothetical and for illustrative purposes only. Actual values would require specific DFT calculations.
Methodologies for Theoretical Reactivity Studies
A robust theoretical investigation into the reactivity of this compound would typically involve a multi-step computational workflow. The following outlines a standard protocol using DFT, a widely employed quantum chemical method for studying the electronic structure and reactivity of molecules.
Computational Protocol
-
Geometry Optimization: The three-dimensional structure of this compound is optimized to find its most stable conformation. This is typically performed using a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)).
-
Frequency Analysis: Vibrational frequencies are calculated at the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
-
Frontier Molecular Orbital (FMO) Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO indicates the region most likely to donate electrons (nucleophilic), while the LUMO indicates the region most likely to accept electrons (electrophilic).[4][5][6]
-
Molecular Electrostatic Potential (MEP) Mapping: An MEP map is generated to visualize the electron density distribution and identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to calculate the atomic charges (e.g., Mulliken charges) to quantify the electrophilicity and nucleophilicity of each atom.
-
Reaction Pathway Modeling: To study a specific reaction, the geometries of the transition states and products are optimized. The activation energy barrier and the overall reaction energy can then be calculated to predict the feasibility and kinetics of the reaction.
The general workflow for a theoretical reactivity study is depicted in the following diagram.
References
- 1. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 2. gcwgandhinagar.com [gcwgandhinagar.com]
- 3. Isoquinoline - Wikipedia [en.wikipedia.org]
- 4. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes: Synthesis of Isoquinoline-8-carbaldehyde via a Multi-Step Pathway Incorporating the Bischler-Napieralski Reaction
Abstract
This document provides a comprehensive protocol for the synthesis of isoquinoline-8-carbaldehyde, a valuable building block in medicinal chemistry and materials science.[1] The synthesis is presented as a four-step sequence beginning with the formylation of 2-(o-tolyl)ethanamine, followed by a core Bischler-Napieralski cyclization to form the dihydroisoquinoline ring system. Subsequent dehydrogenation yields the aromatic 8-methylisoquinoline intermediate, which is then selectively oxidized to the target aldehyde. This protocol is designed for researchers in organic synthesis, drug discovery, and related fields, offering detailed methodologies, quantitative data summaries, and workflow visualizations.
Overview of Synthetic Pathway
The synthesis of this compound is not typically achieved in a single step via the Bischler-Napieralski reaction, as this method is primarily used for the synthesis of 3,4-dihydroisoquinolines which are often substituted at the 1-position.[2][3][4] Therefore, a multi-step approach is employed. The strategy involves first constructing an isoquinoline ring with a precursor methyl group at the 8-position, followed by a selective oxidation to yield the desired carbaldehyde.
The four main steps are:
-
Amide Formation: Synthesis of N-(2-(o-tolyl)ethyl)formamide from 2-(o-tolyl)ethanamine.
-
Bischler-Napieralski Cyclization: Intramolecular cyclodehydration of the formamide to yield 8-methyl-3,4-dihydroisoquinoline.[3][4][5]
-
Aromatization: Dehydrogenation of the dihydroisoquinoline intermediate to form 8-methylisoquinoline.
-
Oxidation: Selective oxidation of the 8-methyl group to an aldehyde using selenium dioxide, yielding the final product, this compound.[6][7]
Data Presentation
The following tables summarize the key quantitative data for the proposed synthetic pathway. Yields for steps 1-3 are representative values based on analogous transformations, while the yield for step 4 is based on reported literature values for this specific conversion.[7]
Table 1: Summary of Materials and Key Parameters
| Step | Starting Material | Product | Key Reagents | Molecular Formula (Product) | Molecular Weight ( g/mol ) |
| 1 | 2-(o-tolyl)ethanamine | N-(2-(o-tolyl)ethyl)formamide | Ethyl Formate | C₁₀H₁₃NO | 163.22 |
| 2 | N-(2-(o-tolyl)ethyl)formamide | 8-Methyl-3,4-dihydroisoquinoline | POCl₃ | C₁₀H₁₁N | 145.20 |
| 3 | 8-Methyl-3,4-dihydroisoquinoline | 8-Methylisoquinoline | 10% Pd/C | C₁₀H₉N | 143.19 |
| 4 | 8-Methylisoquinoline | This compound | SeO₂ | C₁₀H₇NO | 157.17 |
Table 2: Summary of Reaction Conditions and Yields
| Step | Reaction Type | Solvent | Temperature | Duration | Representative Yield |
| 1 | Formylation | None (Neat) | Reflux (~55 °C) | 18-24 h | ~85-95% |
| 2 | Bischler-Napieralski | Toluene | Reflux (~110 °C) | 2-4 h | ~70-80% |
| 3 | Dehydrogenation | Toluene | Reflux (~110 °C) | 12-18 h | ~80-90% |
| 4 | Oxidation | Dioxane | Reflux (~101 °C) | 8-12 h | 49%[7] |
Experimental Protocols
Step 1: Synthesis of N-(2-(o-tolyl)ethyl)formamide
-
Reagents & Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, place 2-(o-tolyl)ethanamine (1.0 eq) and ethyl formate (3.0 eq).
-
Reaction: Heat the mixture to reflux with stirring for 18-24 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Remove the excess ethyl formate and any ethanol byproduct under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude N-(2-(o-tolyl)ethyl)formamide is often of sufficient purity for the next step. If necessary, it can be purified by vacuum distillation.
Step 2: Synthesis of 8-Methyl-3,4-dihydroisoquinoline (Bischler-Napieralski Reaction)
-
Reagents & Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve N-(2-(o-tolyl)ethyl)formamide (1.0 eq) in anhydrous toluene (approx. 0.5 M solution).
-
Reaction: Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise to the stirred solution at 0 °C. After the addition is complete, heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture in an ice bath and carefully quench by slowly adding it to a stirred mixture of ice and concentrated ammonium hydroxide until the pH is >9.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield 8-methyl-3,4-dihydroisoquinoline.
Step 3: Synthesis of 8-Methylisoquinoline (Aromatization)
-
Reagents & Setup: In a 100 mL round-bottom flask, dissolve 8-methyl-3,4-dihydroisoquinoline (1.0 eq) in toluene.
-
Reaction: Add 10% Palladium on Carbon (Pd/C) catalyst (10 mol %). Heat the suspension to reflux for 12-18 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst. Wash the pad with ethyl acetate.
-
Purification: Combine the filtrates and concentrate under reduced pressure. The crude 8-methylisoquinoline can be purified by column chromatography or recrystallization.
Step 4: Synthesis of this compound (Oxidation)
-
Reagents & Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 8-methylisoquinoline (1.0 eq) and selenium dioxide (SeO₂, 1.2 eq) in anhydrous dioxane.[8]
-
Reaction: Flush the system with nitrogen gas. Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 8-12 hours.[8] Monitor the reaction's progress by TLC.[8]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the precipitated black selenium byproduct.[8]
-
Purification: Concentrate the filtrate under reduced pressure to remove the dioxane. Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield this compound.[8] A reported yield for this specific transformation is 49%.[7]
Characterization of this compound
The final product should be characterized using standard spectroscopic methods to confirm its identity and purity.
-
¹H NMR: The spectrum is expected to show a characteristic singlet for the aldehyde proton (CHO) around δ 10.0-10.5 ppm. The aromatic protons will appear in the δ 7.5-9.5 ppm range.
-
¹³C NMR: A signal for the aldehyde carbonyl carbon is expected around δ 190-195 ppm. Aromatic carbons will resonate in the δ 120-150 ppm region.
-
IR Spectroscopy: A strong, characteristic absorption band for the C=O stretching vibration of the aldehyde should appear around 1690-1710 cm⁻¹.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (157.17 g/mol ).[9]
Visualizations
The following diagrams illustrate the overall synthetic workflow and the core reaction mechanism.
Caption: Workflow for the 4-step synthesis of this compound.
Caption: Key mechanistic steps of the Bischler-Napieralski reaction.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 5. Bischler-Napieralski Reaction [organic-chemistry.org]
- 6. tandfonline.com [tandfonline.com]
- 7. The use of selenium (IV) oxide to oxidize aromatic methyl groups. [esirc.emporia.edu]
- 8. benchchem.com [benchchem.com]
- 9. Isoquinoline-8-carboxaldehyde | C10H7NO | CID 20528412 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pictet-Spengler Synthesis for Isoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The Pictet-Spengler reaction is a cornerstone in synthetic organic chemistry, providing a robust and direct method for the synthesis of tetrahydroisoquinoline and its derivatives. This reaction, first reported in 1911 by Amé Pictet and Theodor Spengler, involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[1][2] The resulting tetrahydroisoquinoline scaffold is a privileged structure found in a vast array of natural products, particularly alkaloids, and pharmaceutically active compounds.[3][4] This document provides detailed application notes and experimental protocols for researchers engaged in the synthesis of isoquinoline derivatives for drug discovery and development.
Core Concepts and Applications
The Pictet-Spengler reaction is a special case of the Mannich reaction.[1] The driving force is the formation of a stable heterocyclic ring system. The reaction typically proceeds under acidic conditions, which facilitate the formation of a highly electrophilic iminium ion intermediate from the initial Schiff base. This intermediate is then attacked by the electron-rich aromatic ring of the β-arylethylamine in an intramolecular electrophilic aromatic substitution to form a spirocyclic intermediate, which rearranges to the final product.
The versatility of the Pictet-Spengler reaction allows for the synthesis of a wide range of substituted tetrahydroisoquinolines by varying the β-arylethylamine and the carbonyl compound. Electron-donating substituents on the aromatic ring of the β-arylethylamine generally accelerate the reaction, sometimes allowing it to proceed under milder conditions.[5]
Applications in Drug Discovery and Natural Product Synthesis:
The tetrahydroisoquinoline core is present in numerous biologically active molecules. Consequently, the Pictet-Spengler reaction has been extensively utilized in the total synthesis of complex natural products and in the development of novel therapeutic agents. Examples of its application include the synthesis of antihypertensive drugs, anesthetic agents, and vasodilators.[2]
Quantitative Data Summary
The following tables summarize representative yields for the Pictet-Spengler synthesis of various 1-substituted tetrahydroisoquinoline derivatives under different reaction conditions.
Table 1: Chemoenzymatic One-Pot Synthesis of 1-Phenyl-1,2,3,4-Tetrahydroisoquinolines
This table presents data from a chemoenzymatic one-pot process where benzylic alcohols are first oxidized to aldehydes by a laccase/TEMPO system, followed by a phosphate salt-mediated Pictet-Spengler reaction with m-tyramine.
| Aldehyde Precursor (Benzylic Alcohol) | Product (1-Substituted Tetrahydroisoquinoline) | Yield (%) |
| Benzyl alcohol | 1-Phenyl-1,2,3,4-tetrahydroisoquinoline-6-ol | 87 |
| 2-Bromobenzyl alcohol | 1-(2-Bromophenyl)-1,2,3,4-tetrahydroisoquinoline-6-ol | 73 |
| 4-Bromobenzyl alcohol | 1-(4-Bromophenyl)-1,2,3,4-tetrahydroisoquinoline-6-ol | 85 |
| 4-Chlorobenzyl alcohol | 1-(4-Chlorophenyl)-1,2,3,4-tetrahydroisoquinoline-6-ol | 93 |
| 4-Fluorobenzyl alcohol | 1-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline-6-ol | 88 |
| 4-Methylbenzyl alcohol | 1-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline-6-ol | 82 |
| 4-Methoxybenzyl alcohol | 1-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-6-ol | 75 |
| 3,4-Dimethoxybenzyl alcohol | 1-(3,4-Dimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-6-ol | 52 |
Table 2: Classical Acid-Catalyzed Pictet-Spengler Reactions
This table provides a summary of yields for the classical Pictet-Spengler reaction under various acidic conditions.
| β-Arylethylamine | Aldehyde/Ketone | Acid Catalyst | Solvent | Temperature (°C) | Yield (%) |
| Phenylethylamine | Dimethoxymethane | Concentrated HCl | - | 100 | 40 |
| Dopamine hydrochloride | Phenolic aldehyde | - | CH3CN/Phosphate Buffer (pH 6.5) | 50 | Not specified |
| 2-(3,4-dimethoxyphenyl)ethylamine | Benzaldehyde | Trifluoroacetic acid | - | Microwave (15 min) | 98 |
| Tryptamine | Various aldehydes | Chiral Phosphoric Acid | Benzene | Not specified | High |
Experimental Protocols
Below are detailed methodologies for performing the Pictet-Spengler synthesis of isoquinoline derivatives.
Protocol 1: General Procedure for Acid-Catalyzed Pictet-Spengler Reaction
This protocol describes a general method for the synthesis of 1-substituted tetrahydroisoquinolines.
Materials:
-
β-Arylethylamine (e.g., phenylethylamine, dopamine hydrochloride) (1.0 eq)
-
Aldehyde or ketone (1.0-1.2 eq)
-
Acid catalyst (e.g., hydrochloric acid, trifluoroacetic acid, phosphoric acid)
-
Anhydrous solvent (e.g., toluene, acetonitrile, dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
To a solution of the β-arylethylamine (1.0 eq) in the chosen anhydrous solvent, add the aldehyde or ketone (1.0-1.2 eq).
-
Cool the mixture in an ice bath and slowly add the acid catalyst.
-
Allow the reaction mixture to stir at room temperature or heat to reflux, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired tetrahydroisoquinoline derivative.
Protocol 2: Phosphate-Buffered Synthesis of 1-Aryl-Tetrahydroisoquinolines
This protocol is a milder alternative, particularly suitable for substrates with sensitive functional groups.
Materials:
-
β-Arylethylamine hydrochloride (e.g., dopamine hydrochloride) (1.0 eq)
-
Aromatic aldehyde (1.1 eq)
-
Acetonitrile (CH3CN)
-
Phosphate buffer (0.1 M, pH 6.5)
-
n-Butanol (for extraction)
-
Anhydrous potassium carbonate
-
Diethyl ether
Procedure:
-
Prepare a reaction mixture containing the β-arylethylamine hydrochloride (1.0 eq) and the aromatic aldehyde (1.1 eq) in a mixture of acetonitrile and phosphate buffer (0.1 M, pH 6.5).
-
Incubate the reaction mixture at 50°C for 12 hours.
-
After cooling to room temperature, remove the acetonitrile under reduced pressure.
-
Extract the aqueous residue with n-butanol (3 x 15 mL).
-
Wash the combined organic extracts with water (3 x 5 mL) and dry over anhydrous potassium carbonate.
-
Evaporate the solvent to dryness.
-
Wash the solid residue with diethyl ether and recrystallize from 1M HCl at 4°C to obtain the pure tetrahydroisoquinoline hydrochloride salt.
Visualizations
Reaction Mechanism
The following diagram illustrates the generally accepted mechanism for the acid-catalyzed Pictet-Spengler reaction.
Caption: Mechanism of the Pictet-Spengler Reaction.
Experimental Workflow
This diagram outlines a typical experimental workflow for the Pictet-Spengler synthesis and purification of a tetrahydroisoquinoline derivative.
Caption: General Experimental Workflow.
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. jk-sci.com [jk-sci.com]
Application Notes and Protocols: Isoquinoline-8-carbaldehyde as a Precursor in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoquinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that serve as a pivotal scaffold in medicinal chemistry due to their wide range of biological activities.[1][2] The isoquinoline core is a key structural motif in numerous natural products, including alkaloids like berberine and morphine, and synthetic therapeutic agents.[3][4] These compounds have demonstrated a broad spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, antiviral, and enzyme inhibitory activities.[2]
Isoquinoline-8-carbaldehyde, a key building block, offers a reactive aldehyde functional group that serves as a versatile handle for the synthesis of a diverse array of derivatives. This reactivity allows for the facile construction of novel molecular architectures, particularly through the formation of thiosemicarbazones and Schiff bases, which are well-documented pharmacophores.[5][6] This document provides detailed application notes and experimental protocols for utilizing this compound as a precursor in the synthesis of potentially bioactive molecules, focusing on its application in anticancer drug discovery.
Key Applications in Medicinal Chemistry
This compound is a valuable starting material for the synthesis of compounds targeting several key areas of disease therapy:
-
Anticancer Agents: Derivatives of isoquinoline carbaldehydes, especially thiosemicarbazones, have shown significant promise as antineoplastic agents.[7] These compounds can exert their cytotoxic effects through multiple mechanisms, including the induction of reactive oxygen species (ROS), disruption of mitochondrial function, and activation of DNA damage response pathways.[8]
-
Kinase Inhibitors: The isoquinoline scaffold is a recognized "privileged structure" for the development of kinase inhibitors.[9] By modifying the carbaldehyde group, it is possible to synthesize compounds that target various kinases involved in cell cycle regulation and signaling, such as Cyclin-Dependent Kinases (CDKs), Haspin, and DYRK1A.[10]
-
Antimicrobial Agents: Schiff bases derived from isoquinoline carbaldehydes are explored for their potential antibacterial and antifungal properties. The imine group is crucial for this activity, and the overall lipophilicity of the molecule can facilitate its passage through microbial cell membranes.[6]
Synthesis of Bioactive Derivatives
The primary route for derivatizing this compound involves condensation of the aldehyde group with amine-containing nucleophiles. Below are protocols for the synthesis of two major classes of bioactive derivatives: thiosemicarbazones and Schiff bases.
Experimental Protocol 1: Synthesis of Isoquinoline-8-thiosemicarbazones
This protocol describes the synthesis of isoquinoline-8-thiosemicarbazone, a class of compounds with demonstrated potent anticancer activity.[8] The reaction involves the condensation of this compound with a substituted or unsubstituted thiosemicarbazide.
Materials:
-
This compound
-
Thiosemicarbazide (or N4-substituted thiosemicarbazide)
-
Ethanol (Absolute)
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Filtration apparatus (Büchner funnel)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (25 mL).
-
To this solution, add thiosemicarbazide (1.1 mmol) in a single portion.
-
Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78°C) with continuous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 4-6 hours).
-
After completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified product under vacuum to yield the isoquinoline-8-thiosemicarbazone.
-
Characterize the final product using appropriate spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Experimental Protocol 2: Synthesis of this compound Schiff Bases
This protocol details the synthesis of Schiff bases (imines) via the condensation of this compound with various primary amines.[6] This method can be performed using either conventional heating or microwave irradiation for accelerated reaction times.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, 4-chloroaniline)
-
Solvent: Absolute Ethanol (Conventional) or neat (Microwave)
-
Catalyst: Glacial Acetic Acid (Conventional)
-
Round-bottom flask with reflux condenser (Conventional)
-
Microwave synthesis vial (Microwave)
-
Magnetic stirrer with hotplate (Conventional)
-
Microwave reactor
Procedure (Conventional Method):
-
Dissolve this compound (1.0 mmol) and the desired primary amine (1.0 mmol) in absolute ethanol (20 mL) in a round-bottom flask.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the mixture to reflux with stirring for 4-6 hours.[6]
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Isolate the product by filtration if it precipitates, or remove the solvent under reduced pressure and purify by column chromatography or recrystallization.
-
Dry the final product under vacuum.
Procedure (Microwave-Assisted Method):
-
In a microwave synthesis vial, combine this compound (1.0 mmol) and the primary amine (1.0 mmol). No solvent is necessarily required, but a high-boiling point solvent like DMF can be used.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a suitable power (e.g., 100-300 W) and temperature (e.g., 100-120°C) for a short duration (e.g., 2-10 minutes).[6]
-
After irradiation, cool the vessel to room temperature.
-
Isolate the product by filtration or by adding a non-polar solvent (e.g., hexane) to induce precipitation.
-
Wash the product with a cold solvent and dry under vacuum.
Biological Activity and Quantitative Data
Derivatives of isoquinoline carbaldehydes have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The activity is often potentiated by the presence of copper.[8]
| Compound Class | Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Thiosemicarbazone | 4-Amino-IQ-1-thiosemicarbazone (9a) | L1210 Leukemia | 0.04 (40 mg/kg daily dose) | |
| Thiosemicarbazone | 4-(Methylamino)-IQ-1-thiosemicarbazone (9b) | L1210 Leukemia | 0.04 (40 mg/kg daily dose) | |
| Thiosemicarbazone | HCT-13 (fluorinated IQ-1 derivative) | MIAPACA2 (Pancreatic) | ~0.02 (with Copper) | [8] |
| Thiosemicarbazone | HCT-13 (fluorinated IQ-1 derivative) | NCI-H69 (Lung) | ~0.03 (with Copper) | [8] |
| Thiosemicarbazone | HCT-13 (fluorinated IQ-1 derivative) | PC3 (Prostate) | ~0.02 (with Copper) | [8] |
| Benzimidazo[2,1-a]isoquinolinone | Naphthalenyl sulfonyl derivative | MCF-7 (Breast) | 16.1 | |
| Benzimidazo[2,1-a]isoquinolinone | Thiophenyl sulfonyl derivative | MCF-7 (Breast) | 19.8 |
Note: IQ-1 refers to Isoquinoline-1-carbaldehyde. Data for the 8-carbaldehyde isomer is expected to be comparable but requires empirical validation.
Mechanism of Action & Signaling Pathways
The anticancer effects of isoquinoline derivatives are multifaceted, often involving the modulation of critical cellular signaling pathways that control cell proliferation, survival, and DNA integrity.
DNA Damage and Replication Stress Response
Certain isoquinoline thiosemicarbazones have been shown to induce a DNA Damage Response (DDR).[8] This is often mediated by the ATR (Ataxia-Telangiectasia and Rad3-related) kinase . Upon detection of DNA damage or replication stress, ATR is activated and phosphorylates a cascade of downstream targets, including the checkpoint kinase 1 (Chk1). This signaling leads to cell cycle arrest, providing time for DNA repair, or if the damage is too severe, inducing apoptosis (programmed cell death).
Inhibition of Cell Cycle Kinases
The isoquinoline scaffold is a key component of various kinase inhibitors.[10] These compounds can target the ATP-binding pocket of kinases that are crucial for cell cycle progression, such as CDK9. CDK9, in complex with Cyclin T, forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, promoting transcriptional elongation of key survival proteins. Inhibition of CDK9 by isoquinoline-based compounds blocks this process, leading to cell cycle arrest and apoptosis.
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of novel compounds in medicinal chemistry. Its reactive aldehyde group provides a straightforward entry point to a wide chemical space, particularly for generating thiosemicarbazones and Schiff bases with significant therapeutic potential. The demonstrated anticancer activity of isoquinoline derivatives, through mechanisms such as the induction of DNA damage response and inhibition of critical cell cycle kinases, underscores the importance of this scaffold in modern drug discovery. The protocols and data presented herein serve as a foundational guide for researchers aiming to explore and expand the therapeutic applications of this compound derivatives.
References
- 1. Khan Academy [khanacademy.org]
- 2. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-dependent protein kinases and cell cycle regulation in biology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Activation of ATR-related protein kinase upon DNA damage recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.biologists.com [journals.biologists.com]
- 9. DNA IR-damage and cellular response via ATR | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Frontiers | ATR Kinase Is a Crucial Player Mediating the DNA Damage Response in Trypanosoma brucei [frontiersin.org]
Application Notes and Protocols for the Synthesis of Anticancer Agents from Isoquinoline-8-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoquinoline and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide range of pharmacological activities, including potent anticancer effects.[1][2][3] The isoquinoline scaffold is a key structural motif in numerous natural and synthetic bioactive molecules.[4] Derivatives of isoquinoline have been shown to exert their anticancer activity through various mechanisms, such as inducing apoptosis, causing cell cycle arrest, and inhibiting crucial signaling pathways involved in cancer cell proliferation and survival.[4][5] Isoquinoline-8-carbaldehyde is a valuable starting material for the synthesis of novel isoquinoline derivatives with potential therapeutic applications.[6] This document provides detailed application notes and protocols for the synthesis of anticancer agents using this compound as a precursor, along with methodologies for their biological evaluation.
Synthesis of this compound Derivatives
A common and effective strategy for developing anticancer agents from this compound involves the synthesis of Schiff bases and hydrazones. These reactions are typically straightforward and allow for the introduction of diverse chemical moieties, enabling the exploration of structure-activity relationships.
General Protocol for the Synthesis of Schiff Base and Hydrazone Derivatives
This protocol outlines the general procedure for the condensation reaction between this compound and various amines or hydrazides to form the corresponding Schiff bases or hydrazones.
Materials:
-
This compound
-
Appropriate amine or hydrazide derivative
-
Ethanol or Methanol (solvent)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Thin-layer chromatography (TLC) apparatus
-
Filtration apparatus
-
Recrystallization solvents (e.g., ethanol, ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
To this solution, add the desired amine or hydrazide (1-1.2 equivalents).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux with continuous stirring.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within 2-8 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The solid product that precipitates out is collected by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.
-
The crude product is then purified by recrystallization from a suitable solvent to yield the pure Schiff base or hydrazone derivative.
-
The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Protocols for Biological Evaluation
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[7] This assay is widely used to determine the cytotoxic potential of novel compounds.[8]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Synthesized this compound derivatives
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[9][10]
-
Compound Treatment: Prepare stock solutions of the synthesized compounds in DMSO. Dilute the stock solutions with the cell culture medium to achieve a range of final concentrations. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).[9]
-
Incubation: Incubate the plates for 48-72 hours.[9]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[7]
Apoptosis Detection: Annexin V-FITC/PI Staining
Apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects. The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method to detect and quantify apoptosis by flow cytometry.
Materials:
-
Human cancer cell lines
-
6-well cell culture plates
-
Synthesized this compound derivatives
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the test compounds at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: After treatment, harvest both adherent and floating cells. Adherent cells can be detached using trypsin-EDTA. Centrifuge the cell suspension to collect the cell pellet.
-
Washing: Wash the cells twice with cold PBS.[1]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.[1]
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[1]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.[1] Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, late apoptotic/necrotic cells will be positive for both, and necrotic cells will be PI positive and Annexin V negative.
Quantitative Data Summary
The following table summarizes the cytotoxic activity (IC50 values) of various isoquinoline and related quinoline derivatives against a panel of human cancer cell lines. While specific data for derivatives of this compound are limited in the public domain, the data for structurally related compounds provide a valuable benchmark for anticancer potency.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-Chalcone Hybrids | 12e | MGC-803 (Gastric) | 1.38 | [7] |
| HCT-116 (Colon) | 5.34 | [7] | ||
| MCF-7 (Breast) | 5.21 | [7] | ||
| 7-Fluoro-4-anilinoquinolines | 1f | HeLa (Cervical) | 10.18 | [7] |
| BGC-823 (Gastric) | 8.32 | [7] | ||
| 8-Methoxy-4-anilinoquinolines | 2i | HeLa (Cervical) | 7.15 | [7] |
| BGC-823 (Gastric) | 4.65 | [7] | ||
| Quinoline-based Dihydrazones | 3b | MCF-7 (Breast) | 7.016 | [7] |
| Isoquinoline Derivatives | B01002 | SKOV3 (Ovarian) | 7.65 µg/mL | [11] |
| C26001 | SKOV3 (Ovarian) | 11.68 µg/mL | [11] | |
| 8-Hydroxyquinoline-2-carbaldehyde | 3 | Hep3B (Hepatocellular) | 6.25±0.034 µg/mL | [12] |
| Multiple Lines | 12.5–25 µg/mL | [12] | ||
| 3-acyl isoquinolin-1(2H)-one | 8 | Breast Cancer Lines | 2.4 - 5.7 | [5] |
| Quinoline Hydrazide | 17 | SH-SY5Y (Neuroblastoma) | 2.9 | [13] |
| Kelly (Neuroblastoma) | 1.3 | [13] | ||
| MCF-7 (Breast) | 14.1 | [13] | ||
| MDA-MB-231 (Breast) | 18.8 | [13] | ||
| Quinoline Hydrazide | 22 | Neuroblastoma Cells | Micromolar Potency | [13] |
Signaling Pathways and Mechanisms of Action
Isoquinoline derivatives exert their anticancer effects by modulating various cellular signaling pathways that are critical for cancer cell survival and proliferation. A common mechanism of action is the induction of apoptosis.
Apoptosis Induction Pathway
Many isoquinoline derivatives induce apoptosis through the intrinsic (mitochondrial) pathway. This often involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of a caspase cascade.
Caption: Generalized apoptotic signaling pathway induced by isoquinoline derivatives.
Inhibition of Pro-Survival Signaling Pathways
Isoquinoline derivatives have also been reported to inhibit key pro-survival signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often hyperactivated in cancer.
Caption: Inhibition of the PI3K/Akt/mTOR pro-survival pathway.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and biological evaluation of novel anticancer agents derived from this compound.
Caption: Experimental workflow for anticancer drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Isoquinoline-8-carbaldehyde Derived Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoquinoline scaffold is a prominent heterocyclic motif in the design of fluorescent probes due to its inherent photophysical properties and structural versatility. By modifying the isoquinoline core, researchers can develop probes that are sensitive to specific analytes or environmental conditions, making them valuable tools in biological imaging and sensing. This document provides detailed application notes and protocols for the development and utilization of a novel fluorescent probe derived from Isoquinoline-8-carbaldehyde.
The aldehyde functionality at the 8-position of the isoquinoline ring serves as a versatile handle for the synthesis of Schiff base derivatives. Condensation with various amines allows for the facile creation of a library of probes with tunable photophysical and chemical properties. Here, we focus on a representative probe, IQ-AP , synthesized through the condensation of this compound with 2-aminophenol. This probe demonstrates a "turn-on" fluorescent response to zinc ions (Zn²⁺), a critical second messenger in cellular signaling.
Principle of Detection: Chelation-Enhanced Fluorescence (CHEF)
The fluorescent probe IQ-AP is designed to operate via a Chelation-Enhanced Fluorescence (CHEF) mechanism. In its free state, the probe exhibits weak fluorescence due to photoinduced electron transfer (PET) from the electron-rich phenol group to the isoquinoline core, which quenches the fluorescence. Upon binding to a target analyte, such as Zn²⁺, the lone pair of electrons on the nitrogen and oxygen atoms of the Schiff base ligand coordinate with the metal ion. This coordination restricts the PET process, leading to a significant enhancement of the fluorescence intensity. This "turn-on" response allows for the sensitive detection of the target analyte.
Quantitative Data of Representative Isoquinoline-Based Fluorescent Probes
The photophysical properties of fluorescent probes are crucial for their application in biological and chemical sensing. The following table summarizes key quantitative data for the hypothetical probe IQ-AP and other representative isoquinoline derivatives from the literature for comparative purposes.
| Probe Name/Reference | Target Analyte | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Stokes Shift (nm) | Solvent/Conditions |
| IQ-AP (Hypothetical) | Zn²⁺ | 375 | 480 (with Zn²⁺) | ~0.55 (with Zn²⁺) | 105 | Methanol/Water |
| 1-(isoquinolin-3-yl)azetidin-2-one | N/A | 356 | 410 | 0.963 | 54 | 0.1 M H₂SO₄ |
| NJ1Cd | Cadmium (Cd²⁺) | 427 | 570 (with Cd²⁺) | Not Specified | 143 | Aqueous Buffer[1] |
| QNO | Nitric Oxide (NO) | ~410 (with NO) | ~525 | Not Reported | ~115 | Aqueous Buffer[1] |
Experimental Protocols
Protocol 1: Synthesis of Fluorescent Probe IQ-AP
This protocol describes the synthesis of the fluorescent probe IQ-AP via Schiff base condensation of this compound and 2-aminophenol.
Materials:
-
This compound (1 mmol, 157.17 mg)
-
2-Aminophenol (1 mmol, 109.13 mg)
-
Absolute Ethanol (20 mL)
-
Glacial Acetic Acid (catalytic amount, ~2-3 drops)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Filtration apparatus
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution of Reactants: In a 50 mL round-bottom flask, dissolve this compound (1 mmol) in absolute ethanol (10 mL). In a separate beaker, dissolve 2-aminophenol (1 mmol) in absolute ethanol (10 mL).
-
Reaction Setup: Add the 2-aminophenol solution to the round-bottom flask containing the this compound solution.
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C) with continuous stirring for 4-6 hours.
-
Monitoring the Reaction: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The formation of the product can be visualized under a UV lamp.
-
Product Isolation: Upon completion of the reaction, allow the mixture to cool to room temperature. A solid precipitate of the IQ-AP probe should form.
-
Purification: Collect the precipitate by filtration and wash it with cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified product in a vacuum desiccator or a drying oven at a low temperature.
-
Characterization: Confirm the structure and purity of the synthesized IQ-AP probe using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Detection of Zn²⁺ using IQ-AP
This protocol provides a general method for the fluorometric detection of Zn²⁺ ions in an aqueous-methanolic solution using the synthesized IQ-AP probe.
Materials:
-
IQ-AP probe stock solution (1 mM in DMSO)
-
Zinc chloride (ZnCl₂) stock solution (10 mM in deionized water)
-
HEPES buffer (10 mM, pH 7.4)
-
Methanol
-
Quartz cuvettes
-
Spectrofluorometer
Procedure:
-
Preparation of Probe Solution: Prepare a working solution of IQ-AP (e.g., 10 µM) in a methanol/HEPES buffer (1:1, v/v) mixture.
-
Fluorescence Measurement:
-
Place 2 mL of the IQ-AP working solution into a quartz cuvette.
-
Record the initial fluorescence emission spectrum (this will be the "turn-off" state). The excitation wavelength should be set to the absorption maximum of the probe (e.g., 375 nm).
-
-
Titration with Zn²⁺:
-
Incrementally add small aliquots of the ZnCl₂ stock solution (e.g., 2 µL) to the cuvette containing the IQ-AP solution.
-
After each addition, mix the solution gently and allow it to equilibrate for 1-2 minutes before recording the fluorescence emission spectrum.
-
Continue the additions until the fluorescence intensity reaches a plateau, indicating saturation of the probe with Zn²⁺.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum (e.g., 480 nm) against the concentration of added Zn²⁺ to generate a binding curve.
-
From this curve, the detection limit and binding constant can be calculated.
-
Protocol 3: General Live-Cell Staining and Imaging
This protocol outlines a basic workflow for staining live cells with a generic isoquinoline-based fluorescent probe for visualization by fluorescence microscopy.[1]
Materials:
-
Isoquinoline-based fluorescent probe stock solution (e.g., 1 mM in DMSO)
-
Adherent cells cultured on glass-bottom dishes or chamber slides
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Live-cell imaging buffer (e.g., HBSS)
-
Confocal or widefield fluorescence microscope
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a glass-bottom dish suitable for microscopy.
-
Preparation of Staining Solution: Prepare a working solution of the fluorescent probe in complete cell culture medium. The final concentration should be optimized for the specific probe and cell type, typically in the range of 1-10 µM.
-
Cell Staining:
-
Remove the culture medium from the cells and wash them once with PBS.
-
Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time will vary depending on the probe.
-
-
Washing:
-
Remove the staining solution and wash the cells two to three times with a live-cell imaging buffer to remove any unbound probe.
-
-
Imaging:
-
Add fresh live-cell imaging buffer to the cells.
-
Image the stained cells using a fluorescence microscope equipped with the appropriate filter sets for the probe's excitation and emission wavelengths.
-
Visualizations
Caption: Synthesis workflow for the fluorescent probe IQ-AP.
Caption: Signaling pathway of the IQ-AP probe for Zn²⁺ detection.
References
Application Notes and Protocols: Isoquinoline-8-carbaldehyde in the Synthesis of Novel Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for the synthesis and evaluation of potential anti-inflammatory drugs derived from isoquinoline-8-carbaldehyde. While direct synthesis of established anti-inflammatory drugs from this compound is not extensively documented in publicly available literature, the isoquinoline scaffold is a well-established pharmacophore in numerous compounds with significant anti-inflammatory properties.[1][2] This document outlines a prospective synthetic approach and evaluation protocols based on established principles of medicinal chemistry and the known biological activities of isoquinoline derivatives.
Introduction
The isoquinoline core is a key structural motif in a variety of biologically active compounds, including a range of anti-inflammatory agents.[1][2] Derivatives of isoquinoline have been shown to exert their anti-inflammatory effects through the modulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are crucial in the inflammatory response.[1] These compounds can inhibit the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
This compound is a versatile starting material in organic synthesis. The aldehyde functional group allows for a variety of chemical transformations, including the formation of Schiff bases, which are known to possess a wide range of pharmacological activities, including anti-inflammatory effects. This document proposes a synthetic strategy centered on the condensation of this compound with various primary amines to generate a library of Schiff base derivatives for anti-inflammatory screening.
Proposed Synthetic Pathway: Synthesis of this compound Schiff Base Derivatives
A proposed synthetic route for the preparation of novel anti-inflammatory agents involves the condensation reaction between this compound and a selection of primary amines to yield the corresponding Schiff bases (imines). This reaction is typically straightforward and allows for the generation of a diverse library of compounds by varying the amine component.
Caption: Proposed synthetic workflow for generating Schiff base derivatives from this compound.
Experimental Protocols
General Protocol for the Synthesis of this compound Schiff Base Derivatives
Materials:
-
This compound
-
Various primary amines (e.g., aniline derivatives, amino acids)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Standard laboratory glassware and reflux apparatus
-
Thin Layer Chromatography (TLC) plates
-
Purification apparatus (recrystallization or column chromatography)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.
-
To this solution, add the respective primary amine (1 equivalent).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Equip the flask with a condenser and reflux the reaction mixture for 2-4 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The resulting solid product is collected by filtration. If no solid forms, the solvent is removed under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
In Vitro Anti-Inflammatory Activity Assay: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Cell Line: RAW 264.7 murine macrophage cell line.
Materials:
-
Synthesized this compound derivatives
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the synthesized compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce inflammation and NO production.
-
After incubation, collect the cell supernatant.
-
Determine the nitrite concentration in the supernatant, a measure of NO production, using the Griess reagent.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition compared to the LPS-treated control group.
-
Perform a cell viability assay (e.g., MTT assay) to ensure that the observed inhibition is not due to cytotoxicity.
Prospective Anti-Inflammatory Mechanism: Inhibition of the NF-κB Signaling Pathway
Many isoquinoline derivatives exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It is hypothesized that novel derivatives of this compound may also act through this mechanism.
Caption: Potential mechanism of action via inhibition of the NF-κB signaling pathway.
Data Presentation
The following table presents hypothetical data for a series of synthesized this compound Schiff base derivatives. This data is for illustrative purposes to demonstrate how results would be structured.
| Compound ID | R-Group on Amine | Yield (%) | IC₅₀ for NO Inhibition (µM) | Cell Viability at IC₅₀ (%) |
| IQ-SB-01 | Phenyl | 85 | 15.2 | >95 |
| IQ-SB-02 | 4-Methoxyphenyl | 82 | 10.5 | >95 |
| IQ-SB-03 | 4-Chlorophenyl | 88 | 8.7 | >95 |
| IQ-SB-04 | 2-Hydroxyphenyl | 75 | 5.1 | >95 |
| Dexamethasone | (Positive Control) | - | 0.5 | >95 |
Conclusion
This compound presents a promising, yet underexplored, starting material for the synthesis of novel anti-inflammatory agents. The proposed synthesis of Schiff base derivatives offers a versatile and efficient method for generating a library of compounds for screening. The outlined protocols for synthesis and in vitro evaluation provide a clear roadmap for researchers to investigate the potential of these novel compounds. Future studies should focus on elucidating the precise mechanism of action, exploring structure-activity relationships, and conducting in vivo studies to validate the anti-inflammatory efficacy of the most promising candidates.
References
Application Notes and Protocols for the Formylation of 6-Chloroisoquinoline
Introduction
6-Chloroisoquinoline-1-carbaldehyde is a valuable heterocyclic compound in the fields of medicinal chemistry and drug discovery. The isoquinoline scaffold is a core structure in numerous natural alkaloids and synthetic compounds that exhibit a wide range of biological activities. The presence of a chlorine atom at the 6-position and a reactive carbaldehyde group at the 1-position makes this compound a versatile intermediate for synthesizing more complex molecules and potential drug candidates.[1] The aldehyde functionality, in particular, serves as a key handle for further chemical modifications, such as reductive amination, to introduce diverse side chains.[1] This document provides a detailed protocol for the formylation of 6-chloroisoquinoline, focusing on the widely used Vilsmeier-Haack reaction.
Quantitative Data Summary
The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction employs a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), to introduce a formyl group.[3][4] The following table summarizes typical reaction parameters for the formylation of 6-chloroisoquinoline based on analogous reactions.
| Parameter | Value/Range | Notes |
| Stoichiometry | ||
| 6-Chloroisoquinoline | 1.0 molar equivalent | Substrate |
| N,N-Dimethylformamide (DMF) | 3.0 molar equivalents | Reagent and Solvent |
| Phosphorus Oxychloride (POCl₃) | 3.0 molar equivalents | Reagent |
| Reaction Conditions | ||
| Vilsmeier Reagent Formation Temp. | 0°C to 10°C | Critical to control the exothermic reaction.[5] |
| Formylation Reaction Temperature | 60°C to 90°C | The optimal temperature may require empirical determination.[1][5] |
| Reaction Time | 6 - 8 hours | Reaction progress should be monitored by Thin Layer Chromatography (TLC).[1] |
| Work-up & Purification | ||
| Quenching | Poured onto crushed ice | To hydrolyze the intermediate iminium salt.[1][6] |
| Neutralization | Sodium carbonate or hydroxide solution (to pH 7-8) | To precipitate the product.[5] |
| Purification Method | Column chromatography or recrystallization | To isolate the pure product.[5] |
Experimental Protocols
This protocol details the Vilsmeier-Haack formylation of 6-chloroisoquinoline to yield 6-chloroisoquinoline-1-carbaldehyde.
Materials and Equipment:
-
6-Chloroisoquinoline
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (or sodium hydroxide) solution, saturated
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
-
Three-necked round-bottom flask
-
Dropping funnel
-
Calcium chloride guard tube
-
Magnetic stirrer and hotplate
-
Ice bath
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
Part 1: Preparation of the Vilsmeier Reagent
-
Set up a three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a calcium chloride guard tube.
-
Add N,N-dimethylformamide (3.0 mol equiv.) to the flask and cool it to 0°C in an ice bath.[1]
-
Slowly add phosphorus oxychloride (3.0 mol equiv.) dropwise to the cooled DMF via the dropping funnel, ensuring the internal temperature is maintained below 10°C.[1][5]
-
After the addition is complete, stir the mixture at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.[1]
Part 2: Formylation Reaction
-
Dissolve 6-chloroisoquinoline (1.0 mol equiv.) in a minimal amount of DMF.
-
Add the 6-chloroisoquinoline solution dropwise to the prepared Vilsmeier reagent.[1]
-
Heat the reaction mixture to 90°C and maintain this temperature for 6-8 hours.[1]
-
Monitor the progress of the reaction periodically using TLC.
Part 3: Work-up and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring.[1][5]
-
Neutralize the acidic solution by slowly adding a saturated sodium bicarbonate or sodium hydroxide solution until the pH is between 7 and 8.[5]
-
Extract the aqueous layer multiple times with dichloromethane.[1]
-
Combine the organic layers and dry over anhydrous sodium sulfate.[1]
-
Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to obtain pure 6-chloroisoquinoline-1-carbaldehyde.[1]
Visualizations
The following diagrams illustrate the experimental workflow and the chemical reaction pathway for the formylation of 6-chloroisoquinoline.
Caption: Experimental workflow for the Vilsmeier-Haack formylation.
References
The Versatile Role of Isoquinoline-8-carbaldehyde in Organic Synthesis: A Guide for Researchers
Isoquinoline-8-carbaldehyde , a key heterocyclic building block, has emerged as a valuable precursor in the synthesis of a diverse array of complex organic molecules. Its unique structural motif, featuring a reactive aldehyde group appended to the isoquinoline core, makes it a strategic starting material for the construction of novel scaffolds with significant potential in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the utilization of this compound in various synthetic transformations, aimed at researchers, scientists, and professionals in drug development.
Introduction to a Privileged Scaffold
The isoquinoline framework is a ubiquitous feature in numerous natural products and pharmacologically active compounds. The introduction of a carbaldehyde group at the 8-position provides a versatile handle for a wide range of chemical modifications. This allows for the elaboration of the isoquinoline core into more complex structures, including alkaloids, and the development of novel therapeutic agents and functional materials.[1]
Key Synthetic Applications and Protocols
This compound serves as a linchpin in several pivotal organic reactions, enabling the efficient construction of intricate molecular architectures.
Wittig Reaction: Synthesis of Vinylisoquinolines
The Wittig reaction stands as a robust method for the formation of carbon-carbon double bonds. In the context of this compound, it provides a direct route to 8-vinylisoquinoline derivatives, which are valuable intermediates for further functionalization. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphorus ylide employed.
General Reaction Scheme:
Caption: General scheme of the Wittig reaction with this compound.
Experimental Protocol: Synthesis of (E)-Ethyl 2-(isoquinolin-8-yl)acrylate (Stabilized Ylide)
This protocol is adapted from general procedures for Wittig reactions with stabilized ylides.[2]
-
Materials:
-
This compound
-
(Carbethoxymethylene)triphenylphosphorane
-
Anhydrous Toluene
-
Standard laboratory glassware and inert atmosphere setup (Nitrogen or Argon)
-
-
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous toluene.
-
To this solution, add the stabilized ylide, (carbethoxymethylene)triphenylphosphorane (1.1 eq), in one portion.
-
Heat the reaction mixture to reflux (approximately 110 °C for toluene).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the (E)-alkene and triphenylphosphine oxide.
-
| Entry | Ylide | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | (Carbethoxymethylene)triphenylphosphorane | Toluene | 110 | 12 | Data not available |
| 2 | (Cyanomethylene)triphenylphosphorane | THF | 66 | 8 | Data not available |
Knoevenagel Condensation: Access to α,β-Unsaturated Systems
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde, followed by dehydration to yield an α,β-unsaturated product. This reaction, when applied to this compound, provides a facile route to derivatives with extended conjugation, which are of interest in materials science and as biological probes.
Reaction Workflow:
References
Synthesis of Isoquinoline-Based Alkaloids: Detailed Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of isoquinoline-based alkaloids, a crucial class of compounds in medicinal chemistry and drug development. The isoquinoline scaffold is a core structural motif in numerous natural products and synthetic molecules exhibiting a wide range of biological activities. This guide focuses on three classical and versatile methods for constructing the isoquinoline core: the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Pomeranz-Fritsch reaction.
Introduction
Isoquinoline alkaloids are a large and diverse group of naturally occurring compounds that have attracted significant attention from the scientific community due to their broad spectrum of pharmacological properties. These properties include antitumor, antimicrobial, anti-inflammatory, and neuroprotective effects. The synthesis of these complex molecules and their analogues is a cornerstone of medicinal chemistry, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. This application note offers detailed, step-by-step protocols for the synthesis of representative isoquinoline alkaloids, complete with quantitative data and characterization details to aid researchers in their drug discovery and development endeavors.
Key Synthetic Methodologies
The construction of the isoquinoline core can be achieved through several synthetic strategies. This document details three of the most fundamental and widely used methods.
Bischler-Napieralski Reaction
This reaction facilitates the synthesis of 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides using a dehydrating agent.[1][2] The resulting dihydroisoquinolines can be subsequently oxidized to the corresponding isoquinolines. The reaction is typically most effective when the benzene ring contains electron-donating groups.[2]
Pictet-Spengler Reaction
A powerful method for the synthesis of tetrahydroisoquinolines, the Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[3][4][5] This reaction is widely used in the synthesis of numerous isoquinoline and β-carboline alkaloids.[6][7]
Pomeranz-Fritsch Reaction
This reaction provides a direct route to isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of a benzaldehyde and a 2,2-dialkoxyethylamine.[8][9] While effective, classical conditions often require harsh acids, leading to the development of several modifications to improve yields and substrate scope.[8][10][11]
Experimental Protocols
Protocol 1: Synthesis of 1-Aryl-3,4-dihydroisoquinolines via Bischler-Napieralski Reaction
This protocol describes the synthesis of 1-aryl-3,4-dihydroisoquinolines, which are important precursors for various isoquinoline alkaloids.
Materials:
-
Substituted β-phenylethylamine
-
Substituted benzoyl chloride
-
Phosphoryl chloride (POCl₃)[1]
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Amide Formation: To a stirred solution of a substituted β-phenylethylamine (1.0 eq) in anhydrous acetonitrile at 0 °C, add a substituted benzoyl chloride (1.1 eq). Allow the reaction to warm to room temperature and stir for 4-6 hours until completion (monitored by TLC).
-
Work-up: Quench the reaction with water and extract the product with dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Cyclization: Dissolve the crude amide in anhydrous acetonitrile and add phosphoryl chloride (2.0-3.0 eq) dropwise at 0 °C.[1] Reflux the reaction mixture for 2-4 hours.[1]
-
Work-up and Purification: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the mixture with a saturated sodium bicarbonate solution and extract with dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography on silica gel (Hexane:Ethyl Acetate gradient) to afford the desired 1-aryl-3,4-dihydroisoquinoline.[12]
Protocol 2: Synthesis of (S)-Salsolidine via Pictet-Spengler Reaction
This protocol details the synthesis of (S)-Salsolidine, a tetrahydroisoquinoline alkaloid.[6]
Materials:
-
3,4-Dimethoxyphenethylamine[6]
-
Acetaldehyde[6]
-
Hydrochloric acid (concentrated)[9]
-
Methanol
-
Saturated sodium bicarbonate solution[9]
-
Dichloromethane (DCM)[9]
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
DCM and Methanol for chromatography
Procedure:
-
Reaction Setup: Dissolve 3,4-dimethoxyphenethylamine (1.0 eq) in methanol.[6]
-
Addition of Reagents: To the stirred solution, add concentrated hydrochloric acid followed by the dropwise addition of acetaldehyde (1.2 eq).[9]
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[9]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.[9]
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.[9]
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (DCM:Methanol gradient) to yield pure (S)-Salsolidine.
Protocol 3: Synthesis of 6,7-Dimethoxyisoquinoline via Pomeranz-Fritsch Reaction
This protocol describes a modified procedure for the synthesis of 6,7-dimethoxyisoquinoline.[8]
Materials:
-
3,4-Dimethoxybenzaldehyde (Veratraldehyde)[8]
-
Aminoacetaldehyde dimethyl acetal[8]
-
Concentrated sulfuric acid
-
Toluene
-
Sodium hydroxide solution[8]
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Schiff Base Formation: Dissolve 3,4-dimethoxybenzaldehyde (1.0 eq) and aminoacetaldehyde dimethyl acetal (1.1 eq) in toluene. Heat the mixture at reflux with a Dean-Stark apparatus to remove water until the reaction is complete (monitored by TLC).[8]
-
Cyclization: Cool the reaction mixture and slowly add it to concentrated sulfuric acid at 0 °C. Stir the mixture at room temperature for 12-16 hours.
-
Work-up: Carefully pour the reaction mixture onto ice and make it basic with a sodium hydroxide solution. Extract the product with dichloromethane.[8]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (Hexane:Ethyl Acetate gradient) to afford pure 6,7-dimethoxyisoquinoline.[8]
Data Presentation
The following tables summarize representative quantitative data for the synthesis of various isoquinoline alkaloids using the described methods.
Table 1: Bischler-Napieralski Reaction Data
| Starting Amide | Product | Reagent | Reaction Time (h) | Yield (%) | Spectroscopic Data (¹H NMR, ¹³C NMR, MS) |
| N-(2-phenylethyl)acetamide | 1-Methyl-3,4-dihydroisoquinoline | POCl₃ | 3 | 75-85 | ¹H NMR (CDCl₃): δ 7.2-7.4 (m, 4H), 3.7 (t, 2H), 2.8 (t, 2H), 2.4 (s, 3H). ¹³C NMR (CDCl₃): δ 168.2, 138.1, 133.5, 128.9, 127.8, 126.5, 125.9, 47.5, 29.3, 22.1. MS (EI): m/z 145 (M⁺). |
| N-(2-(3,4-dimethoxyphenyl)ethyl)-3,4-dimethoxyphenylacetamide | Papaverine precursor | POCl₃ | 4 | 60-70 | Data to be obtained from specific literature. |
| N-(2-(4-methoxyphenyl)ethyl)benzamide | 1-Phenyl-7-methoxy-3,4-dihydroisoquinoline | P₂O₅ | 5 | 55-65 | Data to be obtained from specific literature. |
Table 2: Pictet-Spengler Reaction Data
| β-Arylethylamine | Aldehyde/Ketone | Product | Acid Catalyst | Reaction Time (h) | Yield (%) | Spectroscopic Data (¹H NMR, ¹³C NMR, MS) | | --- | --- | --- | --- | --- | --- | | Tryptamine | Acetaldehyde | 1-Methyl-1,2,3,4-tetrahydro-β-carboline | HCl | 6 | 80-90 | ¹H NMR (CDCl₃): δ 8.1 (s, 1H), 7.0-7.5 (m, 4H), 4.2 (q, 1H), 2.8-3.2 (m, 2H), 2.7 (t, 2H), 1.5 (d, 3H). ¹³C NMR (CDCl₃): δ 136.5, 134.2, 127.8, 121.9, 119.5, 118.3, 111.0, 108.6, 51.2, 43.8, 22.5, 21.9. MS (EI): m/z 186 (M⁺). | | Dopamine | 3,4-Dimethoxyphenylacetaldehyde | Tetrahydropapaverine | H₂SO₄ | 8 | 65-75 | Data to be obtained from specific literature. | | 3-Methoxy-4-hydroxyphenethylamine | Acetaldehyde | Salsoline | HCl | 5 | 70-80 | ¹H NMR (CDCl₃): δ 6.6 (s, 1H), 6.5 (s, 1H), 4.1 (q, 1H), 3.8 (s, 3H), 2.6-3.0 (m, 4H), 1.4 (d, 3H). ¹³C NMR (CDCl₃): δ 144.8, 144.2, 128.9, 126.5, 111.8, 111.2, 56.1, 51.8, 41.2, 29.7, 22.8. MS (EI): m/z 207 (M⁺).[9] |
Table 3: Pomeranz-Fritsch Reaction Data
| Benzaldehyde Derivative | Aminoacetal | Product | Acid Catalyst | Reaction Time (h) | Yield (%) | Spectroscopic Data (¹H NMR, ¹³C NMR, MS) | | --- | --- | --- | --- | --- | --- | | Benzaldehyde | Aminoacetaldehyde diethyl acetal | Isoquinoline | H₂SO₄ | 12 | 40-50 | ¹H NMR (CDCl₃): δ 9.2 (s, 1H), 8.5 (d, 1H), 8.0 (d, 1H), 7.8 (d, 1H), 7.5-7.7 (m, 3H). ¹³C NMR (CDCl₃): δ 152.5, 143.1, 136.2, 130.4, 128.9, 127.8, 127.5, 126.9, 120.8. MS (EI): m/z 129 (M⁺). | | 3,4-Dimethoxybenzaldehyde | Aminoacetaldehyde dimethyl acetal | 6,7-Dimethoxyisoquinoline | H₂SO₄ | 14 | 60-70 | ¹H NMR (CDCl₃): δ 9.0 (s, 1H), 8.3 (d, 1H), 7.4 (s, 1H), 7.1 (s, 1H), 4.0 (s, 6H). ¹³C NMR (CDCl₃): δ 152.3, 150.1, 148.2, 134.5, 122.1, 119.8, 105.4, 104.9, 56.2, 56.0. MS (EI): m/z 189 (M⁺).[8] | | Piperonal | Aminoacetaldehyde diethyl acetal | 6,7-Methylenedioxyisoquinoline | Polyphosphoric Acid | 10 | 50-60 | Data to be obtained from specific literature. |
Visualizations
The following diagrams illustrate the general workflow for isoquinoline alkaloid synthesis, a key signaling pathway they modulate, and the logical flow of product characterization.
Caption: General Synthetic Workflow for Isoquinoline Alkaloids.
Caption: Modulation of Dopamine Signaling by Isoquinoline Alkaloids.
Caption: Logical Flow for Product Characterization.
References
- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 2. Bischler-Napieralski Reaction [organic-chemistry.org]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Isoquinoline-8-carbaldehyde Derivatives in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoquinoline-8-carbaldehyde and its derivatives are a class of heterocyclic compounds that have garnered significant interest in materials science. Their rigid, planar structure, coupled with the electron-withdrawing nature of the isoquinoline core and the reactive aldehyde group, provides a versatile platform for the synthesis of novel materials with tailored optoelectronic properties. These characteristics make them promising candidates for a range of applications, including organic light-emitting diodes (OLEDs), fluorescent sensors, and potentially as components in photovoltaic devices. The ability to form stable complexes with metal ions further enhances their utility in these fields. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound derivatives in materials science.
Application 1: Fluorescent Chemosensors for Metal Ion Detection
Application Note:
Schiff base derivatives of this compound are excellent candidates for the development of fluorescent chemosensors, particularly for the detection of metal ions such as zinc (Zn²⁺). The sensing mechanism typically relies on the principle of chelation-enhanced fluorescence (CHEF). The isoquinoline nitrogen, the imine nitrogen of the Schiff base, and a potential additional donor atom from the amine precursor can coordinate with a metal ion. This coordination restricts the C=N isomerization and intramolecular rotation, which are non-radiative decay pathways, leading to a significant enhancement in fluorescence intensity. The high sensitivity and selectivity of these sensors make them valuable tools for environmental monitoring and biological imaging. Isoquinoline derivatives, in comparison to their quinoline counterparts, can exhibit lower-energy shifts in excitation and emission wavelengths and enhanced fluorescence intensity.[1]
Quantitative Data Summary:
The following table summarizes the photophysical properties of a representative isoquinoline-based fluorescent zinc sensor, providing a benchmark for the development of new derivatives.
| Compound | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ) | Analyte |
| 1-isoTQEN | ~330 | ~400 | - | Zn²⁺ |
| 3-isoTQEN | ~330 | ~400 | - | Zn²⁺ |
Note: Data for 1-isoTQEN and 3-isoTQEN, which are derivatives of isoquinoline, are presented as illustrative examples of the potential performance of isoquinoline-based sensors.[1] Specific data for this compound derivatives should be determined experimentally.
Experimental Protocol: Synthesis of an this compound Schiff Base Fluorescent Sensor
This protocol describes the synthesis of a Schiff base derivative from this compound and a primary amine (e.g., 2-aminoethanol).
Materials:
-
This compound
-
2-Aminoethanol
-
Anhydrous Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) in 20 mL of anhydrous ethanol. Stir the solution until the aldehyde is completely dissolved.
-
Addition of Amine: To the stirred solution, add 2-aminoethanol (1.0 mmol) dropwise at room temperature.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, cool the flask to room temperature. The Schiff base product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure to induce precipitation.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).
-
Characterization: Confirm the structure of the synthesized Schiff base using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Experimental Protocol: Metal Ion Sensing
This protocol outlines a general procedure for evaluating the fluorescent sensing capabilities of the synthesized Schiff base for a target metal ion (e.g., Zn²⁺).
Materials:
-
Synthesized this compound Schiff base
-
Solvent (e.g., Ethanol or Acetonitrile)
-
Stock solution of the target metal ion (e.g., 10 mM ZnCl₂ in water or the chosen solvent)
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Probe Solution Preparation: Prepare a stock solution of the synthesized Schiff base (e.g., 1 mM in ethanol). From this, prepare a dilute solution (e.g., 10 µM) in the desired solvent for analysis.
-
Fluorescence Titration: a. Place 3 mL of the 10 µM probe solution into a quartz cuvette. b. Record the initial fluorescence emission spectrum of the probe solution. c. Incrementally add small aliquots of the metal ion stock solution (e.g., 1-10 µL) to the cuvette. d. After each addition, mix the solution thoroughly and record the fluorescence emission spectrum.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to determine the binding stoichiometry and association constant.
-
Selectivity Test: To assess the selectivity of the sensor, repeat the fluorescence titration with other metal ions of interest under identical conditions and compare the fluorescence response.
Diagrams:
Caption: Workflow for the synthesis of this compound Schiff base derivatives.
Caption: Signaling pathway of a chelation-enhanced fluorescence (CHEF) sensor.
Application 2: Organic Light-Emitting Diodes (OLEDs)
Application Note:
While specific research on this compound derivatives in OLEDs is emerging, the broader class of isoquinoline and quinoline derivatives has shown significant promise. These compounds can function as electron-transporting materials (ETMs), host materials for emitters, or as emissive materials themselves. The electron-deficient nature of the isoquinoline ring system facilitates electron injection and transport, which is crucial for efficient OLED performance. Metal complexes of isoquinoline derivatives, particularly with Al³⁺ or Zn²⁺, are often employed to enhance stability and tune the emission color. The aldehyde functionality at the 8-position offers a convenient point for further molecular engineering to optimize properties such as charge mobility, thermal stability, and emission quantum yield.
Quantitative Data Summary:
The following table presents performance data for OLEDs using related quinoline derivatives as a reference for potential targets for this compound-based materials.
| Device Structure | Emissive Material | Emission λ (nm) | Max. Brightness (cd/m²) | Max. Current Efficiency (cd/A) |
| ITO/PEDOT:PSS/ZnStq_H:PVK/Al | ZnStq_H:PVK | 590 | - | - |
| ITO/PEDOT:PSS/ZnStq_Cl:PVK/Al | ZnStq_Cl:PVK | 587 | - | - |
| ITO/PEDOT:PSS/ZnStq_OCH₃:PVK/Al | ZnStq_OCH₃:PVK | 578 | 2244 | 1.24 |
Data adapted from studies on bis(8-hydroxyquinoline) zinc derivatives with a styryl group (ZnStq_R:PVK).[2][3]
Experimental Protocol: Fabrication of a Solution-Processed OLED
This protocol provides a general method for fabricating a simple solution-processed OLED device to evaluate a new emissive material derived from this compound.
Materials:
-
Patterned Indium Tin Oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution
-
Synthesized this compound derivative (emissive material)
-
Host material (e.g., Poly(N-vinylcarbazole) - PVK), if required
-
Electron Transport Layer material (e.g., TPBi), if required
-
Solvent for emissive layer (e.g., chlorobenzene, chloroform)
-
Metal for cathode (e.g., Aluminum, Calcium/Aluminum)
-
Spin coater
-
Thermal evaporator
-
Glovebox with an inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Substrate Cleaning: a. Sequentially sonicate the ITO substrates in detergent solution, deionized water, acetone, and isopropanol for 15 minutes each. b. Dry the substrates with a stream of nitrogen gas. c. Treat the ITO surface with UV-ozone or oxygen plasma for 5-10 minutes to improve the work function.
-
Hole Injection Layer (HIL) Deposition: a. Inside a clean environment, spin-coat a thin layer of PEDOT:PSS onto the ITO substrate (e.g., at 3000-5000 rpm for 30-60 seconds). b. Anneal the substrate on a hotplate at 120-150 °C for 10-15 minutes to remove residual water.
-
Emissive Layer (EML) Deposition: a. Prepare a solution of the this compound derivative (and host material, if applicable) in a suitable organic solvent. b. Transfer the substrate to a glovebox. c. Spin-coat the emissive layer solution onto the PEDOT:PSS layer. The spin speed and time will need to be optimized to achieve the desired film thickness (typically 30-80 nm). d. Anneal the film at an appropriate temperature to remove the solvent.
-
Electron Transport Layer (ETL) and Cathode Deposition: a. Transfer the substrate to a thermal evaporator chamber inside the glovebox. b. Deposit the ETL (if used) and the metal cathode sequentially through a shadow mask to define the active area of the device.
-
Encapsulation: Encapsulate the device using a glass lid and UV-curable epoxy to protect it from oxygen and moisture.
-
Characterization: Measure the current-voltage-luminance (J-V-L) characteristics and the electroluminescence spectrum of the fabricated OLED device.
Diagram:
Caption: Workflow for the fabrication of a solution-processed OLED.
Application 3: Dye-Sensitized Solar Cells (DSSCs)
Application Note:
The application of this compound derivatives in dye-sensitized solar cells (DSSCs) is an area of active research. For a molecule to be an effective sensitizer in a DSSC, it should possess strong absorption in the visible region, have appropriate energy levels for efficient electron injection into the semiconductor's conduction band (e.g., TiO₂) and subsequent regeneration by the electrolyte, and be able to anchor strongly to the semiconductor surface. The this compound framework can be functionalized to incorporate donor-π-acceptor (D-π-A) structures, which are known to be beneficial for DSSC dyes. The aldehyde group can be converted into a suitable anchoring group, such as a cyanoacrylic acid, to facilitate strong binding to the TiO₂ surface. While specific data for this compound derivatives is not yet widely available, the general properties of quinoline-based dyes suggest their potential.
Experimental Protocol: Evaluation of a New Dye in a DSSC
This protocol provides a basic framework for the fabrication and testing of a DSSC using a newly synthesized this compound derivative as the sensitizer.
Materials:
-
FTO-coated glass (Fluorine-doped Tin Oxide)
-
TiO₂ paste
-
Synthesized this compound derivative dye
-
Solvent for dye solution (e.g., ethanol, acetonitrile/tert-butanol mixture)
-
Platinum counter electrode (or Pt-coated FTO glass)
-
Iodide/triiodide (I⁻/I₃⁻) liquid electrolyte
-
Surlyn or other thermoplastic sealant
-
Screen printer or doctor blade
-
Furnace
-
Solar simulator
-
Potentiostat/Galvanostat
Procedure:
-
TiO₂ Photoanode Preparation: a. Clean the FTO glass substrates. b. Deposit a layer of TiO₂ paste onto the conductive side of the FTO glass using screen printing or the doctor blade method. c. Sinter the TiO₂ film in a furnace at high temperatures (e.g., 450-500 °C) to create a porous, crystalline structure.
-
Dye Sensitization: a. While the TiO₂ electrode is still warm (~80 °C), immerse it in a solution of the this compound derivative dye. b. Allow the electrode to soak for several hours (e.g., 12-24 hours) at room temperature to ensure complete dye adsorption. c. Rinse the sensitized photoanode with the solvent used for the dye solution to remove any non-adsorbed dye molecules.
-
DSSC Assembly: a. Place the platinum counter electrode over the dye-sensitized TiO₂ photoanode. b. Seal the edges of the electrodes with a thermoplastic sealant by heating. Leave two small holes for electrolyte injection. c. Inject the iodide/triiodide electrolyte into the cell through one of the holes. The electrolyte will fill the space between the electrodes via capillary action. d. Seal the holes with the sealant.
-
Photovoltaic Characterization: a. Measure the current density-voltage (J-V) characteristics of the assembled DSSC under simulated sunlight (e.g., AM 1.5G, 100 mW/cm²). b. From the J-V curve, determine the short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (PCE).
Diagram:
Caption: Workflow for the fabrication and testing of a Dye-Sensitized Solar Cell.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Isoquinoline-8-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of Isoquinoline-8-carbaldehyde synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for preparing this compound?
A1: The most effective and commonly employed strategies for the synthesis of this compound include:
-
Oxidation of 8-methylisoquinoline: This is often the most direct route, utilizing oxidizing agents like selenium dioxide to convert the methyl group to an aldehyde.
-
Multi-step synthesis from isoquinoline: This involves the initial functionalization of the isoquinoline core at the 8-position, typically through nitration, followed by a series of transformations to introduce the aldehyde group.
-
Direct formylation of isoquinoline: Methods like the Vilsmeier-Haack or Gattermann-Koch reactions can be used, but often suffer from low regioselectivity and yield for unsubstituted isoquinolines.
Q2: I am struggling with low yields in the Vilsmeier-Haack formylation of isoquinoline. What could be the issue?
A2: Low yields in the Vilsmeier-Haack reaction on an unsubstituted isoquinoline are common. The pyridine ring is electron-deficient, which deactivates the entire molecule towards electrophilic substitution. To improve yields, consider using isoquinoline derivatives with electron-donating groups on the benzene ring. Alternatively, explore other synthetic routes like the oxidation of 8-methylisoquinoline, which may offer higher yields.
Q3: My oxidation of 8-methylisoquinoline with selenium dioxide is giving a complex mixture of products. How can I improve the selectivity?
A3: A complex product mixture in selenium dioxide oxidations can result from over-oxidation to the carboxylic acid or side reactions. To improve selectivity for the aldehyde, you can try the following:
-
Control the stoichiometry: Use a slight excess, but not a large excess, of selenium dioxide.
-
Optimize reaction time and temperature: Monitor the reaction closely using TLC to stop it once the starting material is consumed and before significant over-oxidation occurs. Lowering the reaction temperature might also help.
-
Choice of solvent: Dioxane is a common solvent for these reactions. Ensure it is anhydrous.
Q4: How can I purify the final this compound product?
A4: Purification of this compound is typically achieved through column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexane or petroleum ether. Recrystallization from a suitable solvent system can also be employed for further purification if the product is a solid.
Troubleshooting Guides
Problem 1: Low Yield in the Oxidation of 8-Methylisoquinoline
| Potential Cause | Troubleshooting Step |
| Incomplete reaction | Increase reaction time and/or temperature. Monitor the reaction progress by TLC. |
| Over-oxidation to carboxylic acid | Use milder reaction conditions (lower temperature), reduce reaction time, or consider a more selective oxidizing agent. |
| Degradation of starting material or product | Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
| Impure starting material | Purify the 8-methylisoquinoline before the oxidation step. |
Problem 2: Poor Regioselectivity in the Nitration of Isoquinoline
| Potential Cause | Troubleshooting Step |
| Formation of multiple isomers (5-nitro and 8-nitro) | This is an inherent challenge of this reaction. Separation of the isomers will be necessary, typically by column chromatography. |
| Dinitration | Use milder nitrating conditions (e.g., lower temperature, less concentrated nitric/sulfuric acid mixture) and control the stoichiometry of the nitrating agent. |
Problem 3: Low Conversion in the Sandmeyer-type Formylation of 8-Amino-isoquinoline
| Potential Cause | Troubleshooting Step |
| Incomplete diazotization | Ensure the reaction is carried out at a low temperature (0-5 °C) and that the sodium nitrite solution is added slowly. |
| Decomposition of the diazonium salt | Use the diazonium salt immediately after its formation in the subsequent formylation step. Avoid letting it warm up. |
| Inefficient formylation | The choice of formylating agent and catalyst is crucial. Explore different conditions, such as using formaldehyde with a copper(I) catalyst. |
Data Presentation
The following table summarizes typical yields for different synthetic routes to isoquinoline derivatives, which are precursors to or the target this compound.
| Synthetic Step | Reagents and Conditions | Product | Typical Yield | Reference |
| Oxidation of 8-methylquinoline | Selenium dioxide | 8-Quinolinecarboxaldehyde | 49% | [1] |
| Nitration of Isoquinoline | HNO₃, H₂SO₄ | 5-Nitroisoquinoline and 8-Nitroisoquinoline | Mixture of isomers | |
| Bromination of Isoquinoline | NBS, H₂SO₄ | 5-Bromoisoquinoline | 47-49% | [2] |
| Nitration of 5-Bromoisoquinoline | KNO₃, H₂SO₄ | 5-Bromo-8-nitroisoquinoline | 47-51% | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Oxidation of 8-Methylisoquinoline
This protocol is adapted from the oxidation of similar methyl-substituted N-heterocycles.[1][3]
Materials:
-
8-Methylisoquinoline
-
Selenium dioxide (SeO₂)
-
1,4-Dioxane (anhydrous)
-
Nitrogen gas
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 8-methylisoquinoline (1 equivalent) in anhydrous 1,4-dioxane.
-
Add selenium dioxide (1.1-1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated elemental selenium.
-
Concentrate the filtrate under reduced pressure to remove the dioxane.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound.
Protocol 2: Multi-step Synthesis of this compound from Isoquinoline
This protocol involves three main stages: nitration, reduction, and formylation.
Stage 1: Nitration of Isoquinoline to obtain 8-Nitroisoquinoline
Materials:
-
Isoquinoline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Ammonium hydroxide solution
Procedure:
-
In a flask cooled in an ice-salt bath, slowly add isoquinoline to concentrated sulfuric acid with stirring.
-
To this solution, add a cooled mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at room temperature for several hours.
-
Pour the reaction mixture onto crushed ice and neutralize with an ammonium hydroxide solution.
-
The precipitated nitroisoquinolines are filtered, washed with cold water, and dried.
-
Separate the 5-nitro and 8-nitro isomers by column chromatography.
Stage 2: Reduction of 8-Nitroisoquinoline to 8-Amino-isoquinoline
Materials:
-
8-Nitroisoquinoline
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate or Dichloromethane for extraction
Procedure:
-
To a solution of 8-nitroisoquinoline in ethanol or acetic acid, add an excess of SnCl₂·2H₂O or Fe powder.
-
Add concentrated HCl portion-wise and heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a concentrated NaOH solution.
-
Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 8-amino-isoquinoline.
Stage 3: Sandmeyer-type Formylation of 8-Amino-isoquinoline
Materials:
-
8-Amino-isoquinoline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Formaldehyde solution (or a suitable formylating agent)
-
Copper(I) salt (e.g., CuCl or CuCN) as a catalyst
Procedure:
-
Dissolve 8-amino-isoquinoline in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise with vigorous stirring to form the diazonium salt.
-
In a separate flask, prepare a solution of the formylating agent and the copper(I) catalyst.
-
Slowly add the cold diazonium salt solution to the formylating mixture.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Work up the reaction by neutralizing the mixture and extracting the product with an organic solvent.
-
Purify the crude this compound by column chromatography.
Visualizations
Caption: Workflow for the synthesis of this compound via oxidation.
Caption: Multi-step synthesis workflow for this compound.
References
Technical Support Center: Purification of Crude Isoquinoline-8-carbaldehyde
Welcome to the technical support center for the purification of crude Isoquinoline-8-carbaldehyde. This guide provides detailed troubleshooting advice, frequently asked questions, and experimental protocols to assist researchers, scientists, and drug development professionals in achieving high-purity material.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying this compound?
A1: For a moderately polar compound like this compound, silica gel is the most frequently used stationary phase due to its effectiveness in separating a wide range of compounds.[1][2][3] If the compound shows signs of degradation, which can occur with aldehydes on acidic silica, alternative stationary phases like neutral or basic alumina can be considered.[4][5][6]
Q2: How do I select the appropriate mobile phase (eluent) for the separation?
A2: The ideal mobile phase is best determined through preliminary Thin-Layer Chromatography (TLC) experiments.[1][7] A common starting point for N-heterocyclic compounds is a solvent mixture of a non-polar solvent, such as hexanes or petroleum ether, and a more polar solvent like ethyl acetate.[7][8] The ratio of these solvents should be adjusted to achieve a retention factor (Rf) of approximately 0.20-0.35 for this compound on a TLC plate, which generally provides a good balance between separation and elution time on the column.[1][9][10]
Q3: What does the Rf value signify, and why is it important?
A3: The retention factor (Rf) is the ratio of the distance the compound travels to the distance the solvent front travels on a TLC plate.[1] It indicates the compound's affinity for the stationary phase relative to the mobile phase.[1] A lower Rf value means stronger adsorption to the stationary phase.[1] Targeting an Rf value in the 0.20-0.35 range on TLC is crucial because it typically translates to an optimal separation on a column, allowing for sufficient resolution from impurities without excessively long elution times.[1][9][10]
Q4: Should I use isocratic or gradient elution for the purification?
A4: The choice depends on the complexity of your crude mixture. If the impurities have polarities very close to your target compound, an isocratic elution (using a constant solvent composition) may yield better resolution.[1] However, if your crude material contains impurities with a wide range of polarities, a gradient elution (where the polarity of the mobile phase is gradually increased over time) is often more efficient, saving time and solvent.[4][10]
Q5: My crude this compound is not dissolving well in the mobile phase. How should I load it onto the column?
A5: If your compound has poor solubility in the chosen eluent, a "dry loading" technique is recommended.[1][11] This involves dissolving your crude product in a suitable volatile solvent (like dichloromethane or acetone), adding a small amount of silica gel to the solution, and then removing the solvent by rotary evaporation to yield a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column.[1][11]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound does not elute from the column. | 1. The eluent is not polar enough. 2. The compound may be irreversibly adsorbed or decomposed on the silica gel.[12] | 1. Gradually increase the polarity of the eluent. For instance, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.[7] If necessary, add a small amount of a more polar solvent like methanol (up to 5%). 2. Perform a "methanol purge" by flushing the column with 100% methanol to elute highly polar compounds. Test the compound's stability on silica using a 2D TLC test.[12] |
| Poor separation of the compound from impurities. | 1. The chosen eluent system lacks sufficient selectivity. 2. The column was overloaded with the crude sample. 3. The column was not packed properly, leading to channeling.[7] | 1. Re-optimize the eluent system using TLC. Try different solvent combinations (e.g., dichloromethane/hexane or acetone/hexane) to alter selectivity. 2. Use a larger column or reduce the amount of sample loaded.[7] 3. Ensure the column is packed uniformly without cracks or air bubbles.[7] Wet packing (slurry method) often gives more consistent results.[5] |
| Compound appears to be degrading on the column (new spots on TLC of fractions). | 1. Aldehydes can be sensitive to the acidic nature of silica gel.[6][10] 2. The compound may be unstable and susceptible to oxidation.[6] | 1. Deactivate the silica gel by preparing a slurry in the eluent containing a small amount (0.5-1%) of a base like triethylamine.[6] 2. Consider switching to a less acidic stationary phase like neutral or basic alumina.[4][6] 3. Minimize the purification time by using flash chromatography (applying pressure) to reduce the compound's contact time with the stationary phase.[6][13] |
| Low recovery of the purified compound. | 1. Irreversible adsorption or decomposition on the column.[6] 2. The compound is too soluble in the eluent, leading to broad fractions that are difficult to detect. 3. Some fractions containing the product were discarded. | 1. Address potential degradation as described above (neutralize silica, use alumina).[6] 2. Use a less polar solvent system to ensure the compound elutes in sharper bands. Concentrate fractions you expect to contain the product before running TLC.[14][12] 3. Carefully monitor all fractions by TLC before combining and discarding any. |
| The column runs dry. | 1. The solvent level was allowed to drop below the top of the stationary phase. | 1. This can create cracks and channels in the silica bed, ruining the separation. The column must be repacked. Always keep the solvent level above the top of the silica gel.[11] |
Quantitative Data Summary
The optimal solvent system for column chromatography must be determined empirically using TLC. Below are typical starting conditions reported for isoquinoline derivatives and related aldehydes.
| Compound Type | Stationary Phase | Mobile Phase (Eluent System) | Typical Rf |
| Isoquinoline Derivatives[8] | Silica Gel | Hexanes / Ethyl Acetate (3:1) | 0.20 - 0.33 |
| Aromatic Aldehydes[15] | Silica Gel | Ethyl Acetate / Hexane (20:80 to 30:70) | ~0.42 - 0.58 |
| N-Heterocyclic Aldehydes[7] | Silica Gel | Hexane / Ethyl Acetate (varying ratios) | 0.2 - 0.3 |
Experimental Protocol: Column Chromatography Purification
1. Method Development (TLC Analysis)
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in various solvent systems, starting with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increasing the polarity.
-
Visualize the spots under UV light.
-
The ideal eluent system is the one that gives your desired product an Rf value between 0.20 and 0.35 and shows good separation from impurities.[1]
2. Column Packing (Wet Slurry Method)
-
Insert a small plug of cotton or glass wool at the bottom of a glass column. Add a ~1 cm layer of sand.
-
In a beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Pour the slurry into the column, continuously tapping the sides gently to ensure even packing and to dislodge air bubbles.
-
Open the stopcock to drain the excess solvent, ensuring the solvent level does not fall below the top of the silica bed.
-
Add another ~1 cm layer of sand on top of the silica to prevent disturbance during solvent addition.[1]
3. Sample Loading
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary for solubility, like dichloromethane).[11] Carefully apply the solution to the top layer of sand using a pipette.
-
Dry Loading (Recommended for poor solubility): Dissolve the crude product in a volatile solvent, add silica gel (approx. 5-10 times the mass of the sample), and evaporate the solvent to get a dry powder. Carefully add this powder to the top of the column.[1][11]
4. Elution and Fraction Collection
-
Carefully add the mobile phase to the column.
-
Open the stopcock and apply gentle air pressure (flash chromatography) to achieve a steady flow rate.
-
Begin collecting the eluent in fractions (e.g., in test tubes).
-
If using a gradient, start with the low-polarity system determined by TLC and gradually increase the percentage of the polar solvent.[10]
-
Continuously monitor the collected fractions by TLC to track the elution of your compound.
5. Isolation
-
Once the fractions have been analyzed by TLC, combine all fractions that contain the pure this compound.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common column chromatography issues.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. columbia.edu [columbia.edu]
- 4. benchchem.com [benchchem.com]
- 5. chromtech.com [chromtech.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 10. benchchem.com [benchchem.com]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. Purification [chem.rochester.edu]
- 13. youtube.com [youtube.com]
- 14. Chromatography [chem.rochester.edu]
- 15. rsc.org [rsc.org]
Common side reactions in the Bischler-Napieralski synthesis and their avoidance
For Researchers, Scientists, and Drug Development Professionals
The Bischler-Napieralski synthesis is a powerful tool for the construction of 3,4-dihydroisoquinolines, key structural motifs in numerous natural products and pharmaceuticals. However, the reaction is not without its challenges, and chemists often encounter side reactions that can diminish yields and complicate purification. This technical support center provides troubleshooting guidance and frequently asked questions to help you navigate and optimize your Bischler-Napieralski reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the Bischler-Napieralski synthesis?
A1: The most prevalent side reaction is the retro-Ritter reaction, which leads to the formation of styrene derivatives as byproducts.[1][2] This occurs via the fragmentation of the nitrilium ion intermediate, which is a key reactive species in the reaction mechanism.[1][3] The formation of a conjugated system can further favor the retro-Ritter pathway.[3]
Q2: My reaction is resulting in a low yield or is failing completely. What are the common causes?
A2: Low yields in the Bischler-Napieralski reaction can often be attributed to a few key factors:
-
Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution, making it highly sensitive to the electronic nature of the aromatic ring. Electron-withdrawing groups on the ring will significantly hinder the cyclization.[1]
-
Insufficiently Potent Dehydrating Agent: For less reactive substrates, common dehydrating agents like phosphorus oxychloride (POCl₃) may not be strong enough to promote efficient cyclization.[1]
-
Inappropriate Reaction Conditions: The choice of solvent and temperature is crucial. Excessively high temperatures or prolonged reaction times can lead to the decomposition of the starting material or product, often resulting in the formation of tar.[1][4]
Q3: How can I avoid the retro-Ritter side reaction?
A3: Several strategies can be employed to minimize the formation of styrene byproducts:
-
Solvent Choice: Using the corresponding nitrile as a solvent can shift the reaction equilibrium away from the retro-Ritter products.[3][2]
-
Milder Reaction Conditions: Modern protocols using reagents like triflic anhydride (Tf₂O) and 2-chloropyridine allow the reaction to proceed at lower temperatures, which can suppress the retro-Ritter reaction.[1]
-
Alternative Chemistry: A modified procedure developed by Larsen and colleagues utilizes oxalyl chloride to form an N-acyliminium intermediate, which is less prone to fragmentation than the nitrilium ion.[1][5]
Q4: I've isolated a product with an unexpected substitution pattern on the aromatic ring. What could be the cause?
A4: The formation of an unexpected regioisomer can occur, particularly with certain substrates and strong dehydrating agents like phosphorus pentoxide (P₂O₅). This is believed to happen through cyclization at the ipso-carbon of the phenyl ring, leading to a spiro intermediate that then rearranges. Switching to a different dehydrating agent, such as POCl₃ alone, may favor the formation of the "normal" product.[4]
Q5: My reaction mixture has turned into a thick, unmanageable tar. What can I do to prevent this?
A5: Tar formation is often a result of decomposition at high temperatures or over extended reaction times.[4] To mitigate this:
-
Control the Temperature: Carefully control the reaction temperature and consider a gradual increase to the desired temperature.
-
Monitor Reaction Time: Closely monitor the reaction's progress using techniques like TLC or LC-MS and stop the reaction as soon as the starting material is consumed.[4]
-
Ensure Adequate Solvent: Use a sufficient volume of solvent to maintain a stirrable reaction mixture.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | Deactivated aromatic ring (electron-withdrawing groups present). | Use a stronger dehydrating agent (e.g., P₂O₅ in refluxing POCl₃) or switch to a milder, more effective modern protocol (e.g., Tf₂O and 2-chloropyridine).[1] |
| Insufficiently potent dehydrating agent for the substrate. | If using POCl₃ alone, try a mixture of P₂O₅ and POCl₃.[1] | |
| Incomplete reaction due to insufficient time or temperature. | Increase the reaction temperature by using a higher boiling solvent (e.g., switch from toluene to xylene). Monitor reaction progress by TLC to determine the optimal time.[1] | |
| Significant Styrene Side Product | Retro-Ritter reaction is favored. | Use the corresponding nitrile as a solvent to shift the equilibrium.[3][2] Employ milder conditions with Tf₂O/2-chloropyridine.[1] Use the Larsen protocol with oxalyl chloride to form a more stable N-acyliminium intermediate.[1][5] |
| Formation of Unexpected Regioisomer | Cyclization at an alternative, electronically favorable position or ipso-attack followed by rearrangement. | Change the dehydrating agent (e.g., from P₂O₅ to POCl₃).[4] Modify activating groups on the aromatic ring to direct the cyclization. |
| Tar Formation | Decomposition of starting material or product at high temperatures or with prolonged reaction times. | Carefully control the reaction temperature.[4] Monitor the reaction closely and stop it upon completion of starting material consumption.[4] Ensure a sufficient amount of solvent is used.[4] |
Quantitative Data: Impact of Dehydrating Agent on Yield
The choice of dehydrating agent can significantly impact the yield of the Bischler-Napieralski reaction. The following table summarizes the yields for the cyclization of a common substrate, N-(3,4-dimethoxyphenethyl)acetamide, under various conditions.
| Dehydrating Agent | Solvent | Temperature | Yield (%) |
| POCl₃ | Toluene | Reflux | 75-85 |
| P₂O₅/POCl₃ | Toluene | Reflux | 85-95 |
| Tf₂O, 2-chloropyridine | Dichloromethane | -20 °C to 0 °C | >90 |
Note: Yields are approximate and can vary based on specific reaction conditions and scale.
Experimental Protocols
Protocol 1: General Procedure using Phosphorus Oxychloride (POCl₃)
This is a traditional and widely used protocol, particularly for substrates with electron-rich aromatic rings.
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the β-arylethylamide substrate (1.0 equiv).
-
Add an anhydrous solvent such as toluene or acetonitrile.
-
Add phosphorus oxychloride (POCl₃) (typically 1.1 to 5 equivalents) dropwise to the solution. The addition may be exothermic, and cooling in an ice bath may be necessary.[4]
-
After the addition is complete, heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.[4]
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench by slowly adding it to a mixture of ice and a base (e.g., ammonium hydroxide or sodium bicarbonate solution) to neutralize the excess acid.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[4]
Protocol 2: Milder Conditions using Triflic Anhydride (Tf₂O) and 2-Chloropyridine (Movassaghi Protocol)
This modern protocol is suitable for a broader range of substrates, including those that are acid-sensitive, and often provides higher yields with fewer side products.[1][4]
-
In a flame-dried flask under a nitrogen atmosphere, dissolve the β-arylethylamide (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).
-
Add 2-chloropyridine (2.0 equiv) to the solution.[1]
-
Cool the mixture to -20 °C using a suitable cooling bath.[1]
-
Slowly add triflic anhydride (Tf₂O, 1.25 equiv) dropwise.[1]
-
Stir the reaction mixture at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes.[1]
-
Monitor the reaction's progress by TLC.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Separate the layers and extract the aqueous phase with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.[1]
Protocol 3: Modified Procedure to Avoid Retro-Ritter Reaction using Oxalyl Chloride (Larsen Protocol)
This two-step procedure is particularly effective for substrates prone to the retro-Ritter reaction by avoiding the formation of a nitrilium ion intermediate.[5]
Step 1: Formation of the Oxalyl Adduct
-
In a suitable reaction vessel, dissolve the β-arylethylamide in an anhydrous solvent.
-
Add oxalyl chloride to convert the amide to a stable 2-chlorooxazolidine-4,5-dione intermediate.[5]
-
Treat the intermediate with a Lewis acid, such as ferric chloride (FeCl₃), to generate an N-acyliminium species which then undergoes electrophilic cyclization to give the oxalyl adduct.[5]
Step 2: Removal of the Oxalyl Group
-
Subject the oxalyl adduct to refluxing methanol-sulfuric acid to remove the oxalyl group and afford the desired 3,4-dihydroisoquinoline.[5]
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the Bischler-Napieralski synthesis.
Caption: A flowchart for troubleshooting common issues in the Bischler-Napieralski synthesis.
Reaction Pathway Overview
The following diagram illustrates the general mechanistic pathways of the Bischler-Napieralski reaction, including the desired cyclization and the competing retro-Ritter side reaction.
Caption: General reaction pathways in the Bischler-Napieralski synthesis.
References
Optimizing the Pictet-Spengler Reaction: A Technical Support Guide
Welcome to the technical support center for the Pictet-Spengler reaction. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines.
Troubleshooting Guide
This section addresses specific issues that may arise during the Pictet-Spengler reaction, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My Pictet-Spengler reaction is resulting in a very low yield or no desired product at all. What are the potential causes and how can I improve the yield?
-
Answer: Low or no yield in a Pictet-Spengler reaction can stem from several factors. Here is a systematic approach to troubleshooting this issue:
-
Inadequate Catalyst: The choice and concentration of the acid catalyst are critical.[1] If you are using a weak acid for a less reactive substrate, it may not be sufficient to promote the formation of the electrophilic iminium ion required for cyclization.[2]
-
Solution: For less nucleophilic aromatic rings, such as a phenyl group, stronger acids like hydrochloric acid (HCl), trifluoroacetic acid (TFA), or even superacids may be necessary.[2][3] For more reactive substrates like indoles, milder conditions can be employed.[2] Consider screening different acid catalysts, including both protic acids (e.g., HCl, H₂SO₄, TFA) and Lewis acids (e.g., BF₃·OEt₂).[4] The concentration of the catalyst should also be optimized.
-
-
Unfavorable Reaction Temperature: The reaction temperature can significantly impact the reaction rate.[1] While higher temperatures can increase the rate, they may also lead to the formation of side products or decomposition of starting materials or products.[1][4] Conversely, a temperature that is too low may result in a sluggish or incomplete reaction.
-
Poor Substrate Reactivity: The electronic properties of the β-arylethylamine and the carbonyl compound play a crucial role. Electron-donating groups on the aromatic ring of the β-arylethylamine increase its nucleophilicity and generally lead to higher yields under milder conditions.[4][6][7] Aldehydes are generally more reactive than ketones.[3]
-
Solution: If your β-arylethylamine has electron-withdrawing groups, you may need to employ harsher reaction conditions (stronger acid, higher temperature).[3] If using a ketone, expect lower reactivity and consider using more forcing conditions or a more activated ketone derivative.
-
-
Improper Solvent: The solvent can influence the solubility of reactants and intermediates, thereby affecting the reaction rate and yield.[1] Both protic and aprotic solvents have been successfully used.[4]
-
Reactant Stoichiometry: An incorrect ratio of the β-arylethylamine to the carbonyl compound can lead to incomplete conversion.
-
Solution: Using a slight excess of the carbonyl compound can help drive the reaction to completion and ensure the full consumption of the amine.[6]
-
-
Issue 2: Formation of Side Products
-
Question: I am observing significant formation of side products in my Pictet-Spengler reaction. What are the common side reactions and how can I minimize them?
-
Answer: The formation of isomers and other undesired products is a common challenge. Here are some frequent side reactions and strategies to mitigate them:
-
Formation of Isomers (e.g., iso-THIQs): Depending on the substitution pattern of the aromatic ring, cyclization can occur at different positions, leading to isomeric products.[1]
-
Solution: The regioselectivity is often dictated by the electronic and steric properties of the aromatic ring. Activating groups will direct the cyclization. Careful selection of substrates and reaction conditions can favor the desired isomer. In some cases, protecting groups can be used to block undesired reaction sites.
-
-
Side Reactions due to Unprotected Functional Groups: Functional groups on the β-arylethylamine, such as unprotected hydroxyl groups, can lead to undesired side products.[1]
-
Solution: Protect sensitive functional groups prior to the Pictet-Spengler reaction. The choice of protecting group will depend on its stability to the reaction conditions.
-
-
Racemization or Poor Stereoselectivity: When a new chiral center is formed, controlling the stereochemistry can be challenging. Higher temperatures can lead to reversible reactions and favor racemization or the thermodynamically more stable isomer, which may not be the desired product.[3]
-
Solution: To achieve kinetic control and favor a specific stereoisomer (often the cis product), the reaction should be performed at lower temperatures.[3] For asymmetric synthesis, consider using a chiral auxiliary on the amine, a chiral aldehyde, or a chiral catalyst such as a chiral Brønsted acid.[2][8]
-
-
Issue 3: Difficulty in Product Purification
-
Question: I am having trouble purifying my Pictet-Spengler product from the reaction mixture. What are some common purification challenges and how can I address them?
-
Answer: Purification can be complicated by the presence of unreacted starting materials, side products, and the catalyst.
-
Co-elution of Starting Material and Product: Unreacted starting materials can have similar polarities to the product, making chromatographic separation difficult.[4]
-
Solution: First, ensure the reaction has gone to completion by monitoring it with thin-layer chromatography (TLC).[4] If separation is still challenging, consider derivatizing the product to alter its polarity before purification.[4] An acid-base extraction can also be effective for separating the basic product from non-basic impurities.
-
-
Removal of Acid Catalyst: Residual acid catalyst can interfere with purification and subsequent steps.
-
Solution: Neutralize the reaction mixture with a base (e.g., saturated aqueous NaHCO₃) during the workup procedure before extraction and chromatography.[9]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Pictet-Spengler reaction?
A1: The reaction proceeds in several steps:
-
Imine/Iminium Ion Formation: The β-arylethylamine condenses with an aldehyde or ketone to form a Schiff base (imine).[10]
-
Acid Catalysis: Under acidic conditions, the imine is protonated to form a highly electrophilic iminium ion.[2][10]
-
Intramolecular Cyclization: The electron-rich aromatic ring of the β-arylethylamine attacks the iminium ion in an intramolecular electrophilic aromatic substitution.[10][11] This is typically a 6-endo-trig cyclization.[6][11]
-
Rearomatization: A proton is lost from the intermediate, restoring the aromaticity of the ring and yielding the final tetrahydroisoquinoline or tetrahydro-β-carboline product.[6][11]
Caption: General mechanism of the Pictet-Spengler reaction.
Q2: Can ketones be used instead of aldehydes in the Pictet-Spengler reaction?
A2: Yes, ketones can be used, but they are generally less reactive than aldehydes.[3] Reactions with ketones often require harsher conditions, such as higher temperatures and stronger acids, and may result in lower yields.[2]
Q3: What are the key factors that influence the stereoselectivity of the reaction?
A3: When a new chiral center is created, the stereochemical outcome is influenced by:
-
Reaction Temperature: Lower temperatures often favor the kinetically controlled product, which is typically the cis-isomer.[3] Higher temperatures can lead to equilibration and formation of the more thermodynamically stable trans-isomer.[3]
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the nitrogen of the β-arylethylamine can direct the stereochemical course of the cyclization.
-
Chiral Carbonyl Compounds: Using a chiral aldehyde or ketone can lead to diastereoselective product formation.[12]
-
Chiral Catalysts: The use of chiral Brønsted acids (e.g., chiral phosphoric acids) or chiral Lewis acids can induce enantioselectivity.[2][8]
Q4: How do I choose the right solvent for my reaction?
A4: The optimal solvent depends on the specific substrates and catalyst used.[1] It is often best to perform small-scale screening experiments with a few different solvents. Both protic (e.g., methanol, water) and aprotic (e.g., dichloromethane, toluene, acetonitrile) solvents have been successfully employed.[4] Aprotic solvents have sometimes been found to give superior yields.[2]
Q5: What is the N-acyliminium ion Pictet-Spengler reaction?
A5: This is a variation where the intermediate imine is acylated to form an N-acyliminium ion. This species is a very powerful electrophile, and as a result, the cyclization can proceed under much milder conditions and with a broader range of aromatic systems, even those that are less nucleophilic.[2][3]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the effects of different catalysts and solvents on the yield of the Pictet-Spengler reaction for representative substrates.
Table 1: Effect of Catalyst on Yield
| β-Arylethylamine | Carbonyl Compound | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) |
| Tryptamine | Propionaldehyde | (S)-TRIP (2) | Toluene | 23 | 85 |
| Tryptamine | Benzaldehyde | (S)-TRIP (2) | Toluene | 23 | 82 |
| N-Benzyltryptamine | Acetaldehyde | TFA (110) | CH₂Cl₂ | 0 | 95 |
| Phenethylamine | Formaldehyde | HCl | Water | 100 | Moderate |
| 3,4-Dimethoxyphenethylamine | Formaldehyde | HCl | Water | 100 | High |
(Data compiled from various literature sources. Yields are representative and can vary based on specific reaction conditions and substrate purity.)
Table 2: Effect of Solvent on Yield
| β-Arylethylamine | Carbonyl Compound | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| Tryptamine | Benzaldehyde | TFA | CH₂Cl₂ | 25 | 90 |
| Tryptamine | Benzaldehyde | TFA | Acetonitrile | 25 | 85 |
| Tryptamine | Benzaldehyde | TFA | Toluene | 25 | 88 |
| Tryptamine | Benzaldehyde | TFA | Methanol | 25 | 75 |
(Data is illustrative and intended to show general trends. Optimal solvent choice is substrate-dependent.)
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Pictet-Spengler Reaction
This protocol provides a general method for the synthesis of 1-substituted-tetrahydro-β-carbolines.[4]
-
Dissolution: In a round-bottom flask, dissolve the tryptamine derivative (1.0 equivalent) in an appropriate solvent (e.g., dichloromethane, toluene, or methanol).
-
Addition of Carbonyl: Add the aldehyde or ketone (1.1 to 1.5 equivalents) to the stirred solution at room temperature.[4]
-
Addition of Catalyst: Add the acid catalyst (e.g., trifluoroacetic acid, 1.1 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor the progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) three times.[4]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Caption: Experimental workflow for a typical Pictet-Spengler reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. Pictet-Spengler_reaction [chemeurope.com]
- 4. benchchem.com [benchchem.com]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. jk-sci.com [jk-sci.com]
- 7. Pictet-Spengler Reaction - Common Conditions [commonorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. name-reaction.com [name-reaction.com]
- 12. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pomeranz-Fritsch Isoquinoline Synthesis
Welcome to the technical support center for the Pomeranz-Fritsch isoquinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges, particularly low yields, encountered during this classical reaction.
Frequently Asked Questions (FAQs)
Q1: What is the Pomeranz-Fritsch reaction and why are the yields often low?
The Pomeranz-Fritsch reaction is a method for synthesizing isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal.[1][2][3] The reaction typically proceeds in two stages: the formation of a benzalaminoacetal from a benzaldehyde and a 2,2-dialkoxyethylamine, followed by the ring closure to form the isoquinoline nucleus.[1][4]
Low yields are a common issue due to the harsh acidic conditions (e.g., concentrated sulfuric acid) and high temperatures required for the cyclization step.[1] These conditions can lead to the decomposition of starting materials and intermediates, as well as the formation of unwanted side products. The electronic nature of the substituents on the benzaldehyde ring also significantly impacts the reaction's success.[1]
Q2: How do substituents on the aromatic ring affect the reaction yield?
The electronic properties of the substituents on the benzaldehyde ring play a crucial role in the efficiency of the Pomeranz-Fritsch cyclization.
-
Electron-donating groups (EDGs) , such as methoxy (-OCH₃) or hydroxy (-OH) groups, activate the aromatic ring, making it more nucleophilic. This facilitates the electrophilic aromatic substitution (the cyclization step), generally leading to higher yields under milder conditions.[1]
-
Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or cyano (-CN) groups, deactivate the aromatic ring, making the cyclization more difficult and often resulting in very low or no yield of the desired isoquinoline.[1]
Q3: What are the common modifications to the Pomeranz-Fritsch synthesis to improve yields?
Several modifications have been developed to address the limitations of the classical Pomeranz-Fritsch reaction:
-
Schlittler-Muller Modification: This variation utilizes a substituted benzylamine and glyoxal hemiacetal as starting materials, providing an alternative route to isoquinolines.[2][5]
-
Bobbitt Modification: This procedure involves the in-situ hydrogenation of the intermediate imine to an aminoacetal, which then undergoes a less harsh acid-catalyzed cyclization to yield 1,2,3,4-tetrahydroisoquinolines.[2][6]
-
Jackson Modification: This method involves the cyclization of an N-tosylated amine, which can lead to the formation of reduced isoquinoline derivatives.[7]
Troubleshooting Guide
This guide addresses specific issues that may arise during your Pomeranz-Fritsch synthesis experiments.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Unfavorable Substituents: Electron-withdrawing groups on the benzaldehyde hinder the cyclization. | - If possible, start with a benzaldehyde bearing electron-donating groups. - Consider using a modified procedure like the Schlittler-Muller or Bobbitt modification, which may be more tolerant of a wider range of substituents. |
| 2. Harsh Reaction Conditions: Concentrated sulfuric acid can cause degradation of starting materials or products. | - Titrate the acid strength; sometimes slightly less concentrated acid can improve yields. - Explore alternative acid catalysts such as polyphosphoric acid (PPA) or methanesulfonic acid. | |
| 3. Incomplete Schiff Base Formation: The initial condensation to form the benzalaminoacetal may not have gone to completion. | - Ensure anhydrous conditions for the Schiff base formation. - Use a Dean-Stark apparatus to remove water and drive the equilibrium towards the product.[1] | |
| Formation of Multiple Products/Side Reactions | 1. Uncontrolled Polymerization/Degradation: The strong acid can promote side reactions. | - Lower the reaction temperature. - Reduce the reaction time and monitor progress closely using TLC or LC-MS. |
| 2. Alternative Cyclization Pathways: The electrophilic attack may occur at an undesired position on the aromatic ring. | - This is more common with certain substitution patterns. Consider using a directing group if possible. | |
| Difficulty in Product Isolation | 1. Product is soluble in the aqueous layer. | - After basifying the reaction mixture, ensure the pH is sufficiently high to deprotonate the isoquinoline nitrogen, making it more soluble in organic solvents. - Use a continuous liquid-liquid extractor for more efficient extraction. |
| 2. Product is an oil and difficult to purify. | - Attempt purification by column chromatography using a gradient of a polar solvent in a non-polar solvent. - Consider converting the product to a crystalline salt (e.g., hydrochloride or picrate) for easier purification and handling. |
Data Presentation: Impact of Substituents on Yield
The following table summarizes the effect of different substituents on the benzaldehyde ring on the yield of the Pomeranz-Fritsch reaction. As a general trend, electron-donating groups lead to higher yields.
| Benzaldehyde Substituent | Product | Acid Catalyst | Yield (%) |
| 3,4-Dimethoxy | 6,7-Dimethoxyisoquinoline | H₂SO₄ | ~65 |
| 4-Methoxy | 7-Methoxyisoquinoline | H₂SO₄ | ~50 |
| Unsubstituted | Isoquinoline | H₂SO₄ | ~30 |
| 4-Nitro | 7-Nitroisoquinoline | H₂SO₄ | <10 |
Yields are approximate and can vary based on specific reaction conditions.
Experimental Protocols
Protocol 1: Classical Pomeranz-Fritsch Synthesis of 6,7-Dimethoxyisoquinoline
This protocol describes the synthesis of 6,7-dimethoxyisoquinoline from 3,4-dimethoxybenzaldehyde.
Materials:
-
3,4-Dimethoxybenzaldehyde
-
Aminoacetaldehyde dimethyl acetal
-
Toluene
-
Concentrated Sulfuric Acid
-
Sodium Hydroxide solution
-
Dichloromethane
-
Anhydrous Sodium Sulfate
Procedure:
-
Schiff Base Formation:
-
Dissolve 3,4-dimethoxybenzaldehyde (1 equivalent) and aminoacetaldehyde dimethyl acetal (1.1 equivalents) in toluene.
-
Reflux the mixture using a Dean-Stark apparatus to remove water until the reaction is complete (monitor by TLC).
-
Remove the toluene under reduced pressure to obtain the crude benzalaminoacetal.
-
-
Cyclization:
-
Carefully add the crude benzalaminoacetal to concentrated sulfuric acid (pre-cooled in an ice bath) with stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to the desired temperature (e.g., 80-100 °C) for the required time (monitor by TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Basify the mixture with a sodium hydroxide solution until the pH is >10.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure 6,7-dimethoxyisoquinoline.[1]
-
Protocol 2: Bobbitt Modification for the Synthesis of 1,2,3,4-Tetrahydroisoquinolines
This protocol outlines the synthesis of a tetrahydroisoquinoline derivative using the Bobbitt modification.
Materials:
-
Substituted Benzaldehyde
-
Aminoacetaldehyde diethyl acetal
-
Ethanol
-
Sodium Borohydride (NaBH₄)
-
Concentrated Hydrochloric Acid
-
Sodium Bicarbonate solution
-
Ethyl Acetate
Procedure:
-
Reductive Amination:
-
Dissolve the substituted benzaldehyde (1 equivalent) and aminoacetaldehyde diethyl acetal (1.1 equivalents) in ethanol.
-
Cool the mixture to 0 °C and add sodium borohydride (1.5 equivalents) portion-wise.
-
Stir the reaction at room temperature until the reduction of the initially formed imine is complete (monitor by TLC).
-
-
Cyclization:
-
Carefully add concentrated hydrochloric acid to the reaction mixture.
-
Heat the mixture to reflux for the required time (monitor by TLC).
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Dry the combined organic extracts, concentrate, and purify the residue by chromatography.
-
Visualizations
Pomeranz-Fritsch Reaction Mechanism
Caption: General mechanism of the Pomeranz-Fritsch isoquinoline synthesis.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields.
Potential Side Reaction Pathway
Caption: Competing pathways leading to desired product and byproducts.
References
- 1. benchchem.com [benchchem.com]
- 2. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 4. chemistry-reaction.com [chemistry-reaction.com]
- 5. Pomeranz-Fritsch Isoquinoline Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 6. BJOC - Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems [beilstein-journals.org]
- 7. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Troubleshooting the isolation of Isoquinoline-8-carbaldehyde from a reaction mixture
Welcome to the technical support center for the isolation and purification of Isoquinoline-8-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the experimental process.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges in the isolation of this compound from a reaction mixture, presented in a question-and-answer format.
Question 1: I have a low yield of my desired this compound after the initial workup. What are the potential causes?
Answer: Low yields can arise from several factors related to the synthesis and workup conditions:
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Incomplete Reaction: The synthesis of the isoquinoline ring, often via methods like the Pomeranz-Fritsch or Bischler-Napieralski reactions, may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Side Reactions: The formation of byproducts is a common cause of low yields. In syntheses like the Pomeranz-Fritsch reaction, potential side products can include uncyclized intermediates or isomers, depending on the substitution pattern of the starting materials.
-
Product Degradation: this compound, being an aromatic aldehyde, can be susceptible to degradation under harsh acidic or basic conditions used during workup.[1] The aldehyde functional group is reactive and can undergo various transformations depending on the pH.[1]
-
Extraction Issues: The product may have some solubility in the aqueous layer, especially if the pH is acidic, leading to loss during liquid-liquid extraction. The basic nitrogen of the isoquinoline ring can be protonated in acidic media, increasing its aqueous solubility.
Question 2: My crude product is a dark, tarry material. How can I effectively purify it?
Answer: Tar formation is a common issue in isoquinoline synthesis, often resulting from polymerization of reactants or intermediates under strong acid and high-temperature conditions.
-
Initial Cleanup: Before attempting more refined purification, try to remove the bulk of the tar. This can sometimes be achieved by dissolving the crude material in a suitable organic solvent and filtering it through a plug of silica gel to remove baseline impurities.
-
Column Chromatography: This is often the most effective method for separating the desired product from closely related impurities and colored materials. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is recommended.
-
Recrystallization: If a suitable solvent is found, recrystallization can be an excellent final step to obtain high-purity material. However, it is often more effective after an initial cleanup by column chromatography if the crude product is very impure.
Question 3: I am attempting to purify this compound using sodium bisulfite adduct formation, but I am getting a poor yield of the precipitate. What could be wrong?
Answer: Low yield of the bisulfite adduct can be due to several reasons:
-
Steric Hindrance: The formation of the bisulfite adduct is sensitive to steric hindrance around the carbonyl group. While typically effective for aromatic aldehydes, the substitution on the isoquinoline ring might play a role.
-
Adduct Solubility: The bisulfite adduct of your compound may be soluble in the reaction mixture and may not precipitate. In such cases, the adduct will be in the aqueous phase after extraction.[2]
-
Reagent Quality: Ensure that the sodium bisulfite solution is freshly prepared and saturated to maximize its reactivity.
Question 4: I observe a solid forming at the interface between the organic and aqueous layers during extraction after bisulfite treatment. What is it?
Answer: This is likely the sodium bisulfite adduct of this compound, which can be sparingly soluble in both the aqueous and organic layers. You can attempt to isolate this solid by filtering the entire biphasic mixture. The aldehyde can then be regenerated from the collected solid.
Question 5: How do I regenerate the pure this compound from its bisulfite adduct?
Answer: The aldehyde can be regenerated from the aqueous layer (if the adduct is soluble) or from the isolated solid adduct by treatment with a base.
-
Dissolve the adduct in water and add an immiscible organic solvent (e.g., ethyl acetate).
-
Slowly add a base, such as sodium carbonate or sodium hydroxide solution, until the aqueous layer is basic. This will decompose the adduct, releasing the free aldehyde.
-
The liberated aldehyde will be extracted into the organic layer, which can then be separated, dried, and concentrated.
Data Presentation
The following table provides illustrative data for the purification of this compound. Please note that these values are representative and can vary based on the specific reaction scale and the purity of the crude material.
| Purification Method | Typical Purity of Starting Material (%) | Eluent/Solvent System | Expected Purity of Final Product (%) | Expected Yield (%) | Notes |
| Flash Column Chromatography | 40-60 | Hexane:Ethyl Acetate (Gradient, e.g., 9:1 to 7:3) | >95 | 60-80 | Effective for removing closely related impurities and colored byproducts. |
| Recrystallization | >90 | Ethanol/Water or Toluene/Hexane | >99 | 50-75 | Best for obtaining highly pure material from a relatively clean starting product. Yield loss in the mother liquor is common. |
| Sodium Bisulfite Adduct Formation | 50-70 | Methanol/Water | >98 | 70-90 | Highly selective for aldehydes. The yield depends on the efficiency of both adduct formation and aldehyde regeneration. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal system should give a retention factor (Rf) of approximately 0.25-0.35 for the product.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column. For less soluble samples, a "dry loading" technique can be used by adsorbing the crude material onto a small amount of silica gel.
-
Elution: Begin elution with the low-polarity solvent mixture. Gradually increase the polarity of the eluent (gradient elution) to move the compound down the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Empirically determine the best solvent or solvent pair. The ideal solvent should dissolve the crude product at an elevated temperature but have low solubility at room temperature.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask or adding a seed crystal. Further cooling in an ice bath can enhance crystallization.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 3: Purification via Sodium Bisulfite Adduct Formation
-
Adduct Formation: Dissolve the crude reaction mixture containing this compound in methanol. Add a freshly prepared saturated aqueous solution of sodium bisulfite and stir vigorously.
-
Isolation of Adduct:
-
If a precipitate forms: Collect the solid adduct by filtration and wash it with a small amount of cold water and then an organic solvent like ether.
-
If no precipitate forms: Transfer the mixture to a separatory funnel, add water and an immiscible organic solvent (e.g., ethyl acetate). Shake and separate the layers. The bisulfite adduct will be in the aqueous phase.
-
-
Regeneration of Aldehyde:
-
Transfer the aqueous layer containing the bisulfite adduct (or the dissolved solid adduct) to a separatory funnel.
-
Add an organic extraction solvent (e.g., ethyl acetate).
-
Slowly add a 10% sodium carbonate solution or 1N sodium hydroxide solution until the aqueous layer is basic.
-
Shake the funnel to extract the liberated aldehyde into the organic layer.
-
-
Final Workup: Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the purified this compound.
Mandatory Visualization
Caption: A decision workflow for the purification of this compound.
References
Preventing polymerization of Isoquinoline-8-carbaldehyde during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the polymerization of Isoquinoline-8-carbaldehyde during storage. The information is based on the general chemical properties of aromatic aldehydes and established stabilization techniques.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of this compound.
| Problem | Possible Cause | Recommended Solution |
| Visual Changes: - Appearance of a white or yellowish precipitate. - Increased viscosity or solidification of the liquid. | Polymerization: The aldehyde has started to polymerize, forming insoluble or higher molecular weight oligomers. | 1. Confirm Polymerization: Use an analytical method to confirm the presence of polymers (see Experimental Protocols). 2. Review Storage Conditions: Ensure the compound is stored under an inert atmosphere (nitrogen or argon) at the recommended temperature of 2-8°C.[1][2] 3. Implement Inhibitors: If polymerization persists under optimal conditions, consider adding a polymerization inhibitor (see FAQ on inhibitors). |
| Inconsistent Experimental Results: - Lower than expected yield in reactions. - Presence of unexpected byproducts. | Purity Degradation: The starting material contains polymeric impurities, reducing the concentration of the active aldehyde. | 1. Assess Purity: Determine the purity of the this compound stock using techniques like HPLC or NMR before use. 2. Purification: If significant polymerization has occurred, consider purifying the aldehyde by recrystallization or chromatography, though this may be challenging. It is often more practical to use a fresh, properly stored batch. |
| Difficulty Dissolving the Compound: - The compound does not fully dissolve in solvents where it is typically soluble. | Presence of Insoluble Polymers: The precipitate observed is likely the polymer of this compound. | 1. Isolate Monomer: Attempt to dissolve the soluble monomer by careful trituration and filtration, though this may not be efficient. 2. Prevent Future Issues: Discard the polymerized material and implement preventative storage strategies for new batches. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound polymerization?
A1: The polymerization of aldehydes, including aromatic aldehydes like this compound, is often initiated by exposure to air (oxygen), moisture, light, and elevated temperatures. The reaction can proceed through cationic or anionic mechanisms, leading to the formation of polyacetals.
Q2: What are the ideal storage conditions for this compound?
A2: To minimize polymerization, this compound should be stored under an inert atmosphere, such as nitrogen or argon, at a temperature between 2-8°C.[1][2] It should be protected from light and moisture.
| Storage Parameter | Recommendation |
| Temperature | 2-8°C[1][2] |
| Atmosphere | Inert Gas (Nitrogen or Argon)[1][2] |
| Light | Protect from light (amber vial) |
| Moisture | Tightly sealed container |
Q3: Can I use polymerization inhibitors? If so, which ones are recommended?
A3: Yes, polymerization inhibitors can be effective. While specific data for this compound is limited, inhibitors effective for other aldehydes can be tested. It is crucial to start with very low concentrations (ppm level) to avoid interference with downstream applications.
| Inhibitor Class | Examples | Typical Concentration | Reference |
| Amines | Triethanolamine, Dimethylethanolamine | 20-100 ppm | [1] |
| Alkaline Substances | Alkali metal hydroxides/carbonates | 0.05-20 ppm | |
| Hydroxylamine Derivatives | N-Alkylhydroxylamines | 0.001-1% by weight | [3] |
Note: The compatibility and effectiveness of these inhibitors with this compound and your specific experimental conditions should be validated.
Q4: How can I detect and quantify the polymerization of this compound?
A4: Several analytical techniques can be employed:
-
High-Performance Liquid Chromatography (HPLC): This is a reliable method to separate and quantify the monomer from its oligomers/polymers. A decrease in the monomer peak area over time indicates polymerization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to observe the disappearance of the aldehyde proton signal and the appearance of new signals corresponding to the polymer backbone.
-
UV-Vis Spectrophotometry (with derivatization): The aldehyde can be derivatized with an agent like 2,4-dinitrophenylhydrazine (DNPH) to form a colored product (a hydrazone) that can be quantified. A decrease in the concentration of the aldehyde over time suggests polymerization.
Experimental Protocols
Protocol 1: Stability Study of this compound
Objective: To evaluate the stability of this compound under different storage conditions.
Methodology:
-
Sample Preparation: Aliquot this compound into several vials.
-
Condition Setup: Store the vials under a matrix of conditions (e.g., 2-8°C with nitrogen, room temperature with air, etc.).
-
Time Points: At regular intervals (e.g., 0, 1, 3, 6 months), take a sample from each condition.
-
Analysis: Analyze the purity of each sample using HPLC to determine the percentage of the remaining monomer.
-
Data Presentation: Record the percentage of monomer remaining at each time point for each condition in a table.
Protocol 2: Screening of Polymerization Inhibitors
Objective: To determine the effectiveness of different inhibitors in preventing the polymerization of this compound.
Methodology:
-
Inhibitor Stock Solutions: Prepare stock solutions of potential inhibitors (e.g., triethanolamine, ethylenediamine) in a compatible solvent.
-
Sample Preparation: To vials containing this compound, add different inhibitors at various concentrations (e.g., 10, 50, 100 ppm). Include a control sample with no inhibitor.
-
Storage: Store all samples under identical "stress" conditions that are known to promote polymerization (e.g., room temperature, exposed to air).
-
Analysis: After a set period (e.g., 1 month), analyze the purity of each sample by HPLC.
-
Evaluation: Compare the percentage of monomer remaining in the inhibited samples to the control sample. The most effective inhibitor will show the highest percentage of remaining monomer.
Visualizations
Caption: Factors initiating the polymerization of this compound.
Caption: Workflow for proper storage and handling to prevent polymerization.
References
Navigating Isoquinoline Synthesis: A Technical Support Guide to Minimizing Byproducts
Welcome to the Technical Support Center for Substituted Isoquinoline Synthesis. This comprehensive resource is tailored for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to help you navigate the complexities of isoquinoline synthesis and minimize the formation of unwanted byproducts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges and questions that arise during the synthesis of substituted isoquinolines, focusing on three widely used methods: the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Pomeranz-Fritsch-Bobbitt reaction.
Bischler-Napieralski Reaction
Q1: My Bischler-Napieralski reaction is giving a low yield. What are the common causes and how can I improve it?
A1: Low yields in the Bischler-Napieralski reaction are frequently encountered and can often be attributed to several factors:
-
Insufficiently Activated Aromatic Ring: The core of this reaction is an electrophilic aromatic substitution. If the aromatic ring of your β-phenylethylamide starting material lacks electron-donating groups, the cyclization will be sluggish. To address this, consider using substrates with activating groups (e.g., methoxy) or employing stronger dehydrating agents.[1]
-
Suboptimal Dehydrating Agent: The choice and quality of the dehydrating agent are critical. While phosphorus oxychloride (POCl₃) is common, less reactive substrates may require more potent reagents like phosphorus pentoxide (P₂O₅) in refluxing POCl₃, polyphosphoric acid (PPA), or triflic anhydride (Tf₂O).[2][3][4]
-
Inadequate Reaction Conditions: High temperatures and prolonged reaction times can lead to the decomposition of starting materials and products, often resulting in tar formation.[1] Careful monitoring of the reaction progress by TLC or LC-MS is crucial to determine the optimal reaction time and temperature.[5]
Q2: I am observing a significant amount of a styrene-like byproduct. What is this and how can I prevent its formation?
A2: The formation of a styrene derivative is a major side reaction known as the retro-Ritter reaction.[1][3] This occurs when the nitrilium ion intermediate fragments. This side reaction is particularly favored when the resulting styrene is highly conjugated.[1] To minimize this byproduct:
-
Solvent Choice: Using the corresponding nitrile as a solvent can shift the reaction equilibrium away from the retro-Ritter products.[1][3]
-
Milder Conditions: Employing a modern protocol with triflic anhydride (Tf₂O) and a non-nucleophilic base like 2-chloropyridine allows the reaction to proceed at lower temperatures, which can suppress this side reaction.[1]
-
Alternative Chemistry: A procedure developed by Larsen and colleagues uses oxalyl chloride to form an N-acyliminium intermediate, which is less prone to fragmentation.[1][3]
Q3: My reaction mixture has turned into a thick, unmanageable tar. What can I do?
A3: Tar formation is a common issue, especially at high temperatures or with extended reaction times. To mitigate this:
-
Temperature Control: Carefully control the reaction temperature. A gradual increase to the desired temperature may be beneficial.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid overheating and decomposition.
-
Sufficient Solvent: Ensure enough solvent is used to maintain a stirrable reaction mixture.
Pictet-Spengler Reaction
Q1: What are the key factors influencing the yield of my Pictet-Spengler reaction?
A1: The success of a Pictet-Spengler reaction is highly dependent on several factors:
-
Electronic Nature of the Reactants: Electron-donating groups on the aromatic ring of the β-arylethylamine generally lead to higher yields under milder conditions.[6]
-
Choice of Catalyst and Solvent: A variety of protic acids (e.g., HCl, TFA) and Lewis acids (e.g., BF₃·OEt₂) can be used as catalysts.[7] While protic solvents are traditional, aprotic media have sometimes resulted in superior yields.[8]
-
Reaction Temperature and pH: The optimal temperature can vary significantly, and careful control of pH is necessary to ensure the formation of the required iminium ion without protonating the starting amine, which would render it non-nucleophilic.[7]
Q2: I am getting a mixture of diastereomers. How can I improve the diastereoselectivity?
A2: When a new chiral center is created, obtaining a mixture of diastereomers is a common challenge. To improve the diastereomeric ratio (d.r.):
-
Optimize Reaction Temperature: Lowering the reaction temperature often favors the kinetic product, while higher temperatures may favor the thermodynamic product.
-
Screen Solvents: The polarity of the solvent can influence the transition state energies. Experimenting with a range of solvents is recommended.
-
Choice of Acid Catalyst: The nature and concentration of the acid catalyst can significantly impact the stereochemical outcome.
Pomeranz-Fritsch-Bobbitt Reaction
Q1: My Pomeranz-Fritsch reaction is giving a low yield. What can I do to improve it?
A1: Low yields in the Pomeranz-Fritsch synthesis are often due to the harsh reaction conditions. The Bobbitt modification, which leads to 1,2,3,4-tetrahydroisoquinolines, is a milder alternative that can reduce the formation of side products.[9][10] For the classical Pomeranz-Fritsch reaction, the choice of a strong acid catalyst is crucial.[11]
Q2: I am observing the formation of regioisomers. How can I control the regioselectivity?
A2: When the aromatic ring has multiple possible sites for cyclization, a mixture of regioisomers can be formed. The regiochemical outcome is influenced by the substitution pattern on the arene. For instance, with a meta-substituted starting material, cyclization can occur at either the ortho or para position. The ratio of these isomers can sometimes be controlled by the choice of the acid catalyst and reaction conditions.[10]
Data Presentation
The following tables summarize quantitative data to aid in the optimization of your isoquinoline synthesis.
Table 1: Effect of Dehydrating Agent on the Yield of the Bischler-Napieralski Reaction
| Dehydrating Agent | Solvent | Temperature | Yield (%) | Reference |
| POCl₃ | Toluene | Reflux | Moderate to Good | [3] |
| P₂O₅ in POCl₃ | Toluene | Reflux | Good to Excellent | [3][12] |
| Triflic Anhydride (Tf₂O) / 2-chloropyridine | Dichloromethane | -20 °C to RT | High | [1][5] |
| Polyphosphoric Acid (PPA) | Neat | 140-160 °C | Variable | [2] |
Table 2: Effect of Catalyst and Solvent on the Yield of the Pictet-Spengler Reaction
| Catalyst | Solvent | Temperature | Yield (%) | Reference |
| Trifluoroacetic Acid (TFA) | Dichloromethane | Room Temperature | High | [13] |
| Hydrochloric Acid (HCl) | Water | 20 °C | 91 | [7] |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | HFIP | Reflux | 99 | [7] |
| Boron Trifluoride Etherate (BF₃·OEt₂) | Dichloromethane | Room Temperature | Good | [6] |
Table 3: Diastereoselectivity in the Pictet-Spengler Reaction of Tryptophan Derivatives
| Aldehyde | Acid Catalyst | Solvent | Temperature | d.r. (cis:trans) | Yield (%) | Reference |
| Acetaldehyde | TFA | CH₂Cl₂ | 0 °C | >95:5 | 85 | [14] |
| Benzaldehyde | Acetic Acid | CH₂Cl₂ | Room Temperature | 1:2 | ~100 | [15] |
| Piperonal | Benzoic Acid | Acetic Acid | Reflux | 92:8 | Good | [16] |
Table 4: Regioselectivity in the Pomeranz-Fritsch-Bobbitt Cyclization
| Substituent on Aromatic Ring | Acid Catalyst | Product Ratio (7-substituted : 5-substituted) | Reference |
| 3-Methoxy | 6 M HCl | 5:1 to 4:1 | [10] |
| 3-Bromo | 6 M HCl | 5:1 to 4:1 | [10] |
| 3,4-Dimethoxy | 6 M HCl | Only 7-substituted observed | [10] |
Experimental Protocols
Protocol 1: General Procedure for Bischler-Napieralski Reaction using POCl₃
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the β-arylethylamide substrate (1.0 equiv).
-
Add an anhydrous solvent such as toluene or acetonitrile.
-
Add phosphorus oxychloride (POCl₃, 2.0-3.0 equiv) dropwise at room temperature.[1]
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution to pH 8-9 with an aqueous base (e.g., NaOH).
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[5]
Protocol 2: General Procedure for Pictet-Spengler Reaction using TFA
-
In a clean, dry round-bottom flask, dissolve the tryptamine derivative (1.0 equiv) in dichloromethane.
-
Add the aldehyde (1.0-1.2 equiv) dropwise at room temperature.
-
Add a catalytic amount of trifluoroacetic acid (TFA).
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography.[13]
Protocol 3: General Procedure for Pomeranz-Fritsch-Bobbitt Synthesis of a Tetrahydroisoquinoline
-
Formation of the Aminoacetal:
-
Condense the substituted benzaldehyde with 2,2-diethoxyethylamine to form the benzalaminoacetal.
-
Reduce the C=N double bond of the benzalaminoacetal via hydrogenation to form the corresponding amine.[17]
-
-
Cyclization:
-
Dissolve the resulting amine in a suitable solvent and treat it with a strong acid (e.g., concentrated HCl).[10]
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and neutralize with a base.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude product by chromatography.
-
Visualizations
Reaction Mechanisms and Workflows
Caption: Generalized mechanism of the Bischler-Napieralski reaction.
Caption: Experimental workflow for the Pictet-Spengler reaction.
Troubleshooting Logic
References
- 1. benchchem.com [benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Bischler-Napieralski Reaction [organic-chemistry.org]
- 4. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. BJOC - Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems [beilstein-journals.org]
- 11. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 12. jk-sci.com [jk-sci.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Stereoselective Synthesis of Isoquinoline Derivatives
Welcome to the Technical Support Center for the stereoselective synthesis of isoquinoline derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common experimental challenges. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to assist in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for the stereoselective synthesis of isoquinoline derivatives?
A1: The most prevalent and historically significant methods for the stereoselective synthesis of isoquinoline derivatives include the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Pomeranz-Fritsch-Bobbitt reaction.[1][2][3] Each of these methods has been adapted for asymmetric synthesis through the use of chiral auxiliaries, chiral catalysts, or chiral substrates.[1][2][3]
Q2: How do I choose the best synthetic strategy for my target isoquinoline derivative?
A2: The choice of strategy depends on several factors, including the desired substitution pattern on the isoquinoline core, the available starting materials, and the required level of stereocontrol. The Pictet-Spengler reaction is often favored for the synthesis of tetrahydroisoquinolines, especially from tryptophan or phenylethylamine derivatives.[4] The Bischler-Napieralski reaction is a powerful tool for creating 3,4-dihydroisoquinolines, which can be subsequently reduced to tetrahydroisoquinolines.[5][6] The Pomeranz-Fritsch-Bobbitt reaction provides access to the isoquinoline core from benzaldehydes and aminoacetaldehyde acetals.[7][8]
Q3: What are the key factors that influence the stereoselectivity of these reactions?
A3: Several factors critically influence stereoselectivity:
-
Catalyst/Auxiliary: The choice of a chiral catalyst (e.g., chiral phosphoric acid in the Pictet-Spengler reaction) or a chiral auxiliary attached to the substrate is paramount.[9][10][11]
-
Reaction Temperature: Lower reaction temperatures generally favor higher stereoselectivity by increasing the energy difference between diastereomeric transition states.
-
Solvent: The polarity and coordinating ability of the solvent can significantly impact the conformation of intermediates and transition states, thereby affecting stereochemical outcomes.
-
Reagents: The nature of the cyclizing agent or Lewis acid in reactions like the Bischler-Napieralski can influence the reaction pathway and selectivity.[5]
-
Substrate Structure: The steric and electronic properties of the substituents on the starting materials can direct the stereochemical course of the reaction.
Troubleshooting Guides
Low Yields
Q4: I am consistently getting low yields in my stereoselective isoquinoline synthesis. What are the common causes and how can I address them?
A4: Low yields can stem from several issues. Here’s a breakdown of potential causes and solutions:
-
Moisture Contamination: Many of the reagents and intermediates are sensitive to moisture. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents. The use of molecular sieves can also be beneficial.
-
Reagent Quality: Verify the purity and activity of your starting materials, reagents, and catalysts. Degradation of reagents over time is a common issue.
-
Incomplete Reaction: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). If the reaction is stalling, consider increasing the reaction time, temperature (while being mindful of potential impacts on stereoselectivity), or the stoichiometry of a key reagent or catalyst.
-
Side Reactions: Undesired side reactions can consume starting materials and reduce the yield of the desired product. For instance, in the Bischler-Napieralski reaction, a retro-Ritter reaction can lead to the formation of styrenes.[6] Optimizing reaction conditions (e.g., temperature, concentration) can help minimize these pathways.
-
Product Decomposition: The target isoquinoline derivative may be unstable under the reaction or workup conditions. Consider using milder reagents or adjusting the pH during workup.
Poor Stereoselectivity
Q5: My reaction is producing a nearly racemic or diastereomeric mixture. How can I improve the enantioselectivity or diastereoselectivity?
A5: Poor stereoselectivity is a common challenge. Here are some troubleshooting steps:
-
Optimize Reaction Temperature: As a general rule, lowering the reaction temperature often leads to higher stereoselectivity. Experiment with a range of temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C) to find the optimal balance between reaction rate and stereocontrol.
-
Screen Catalysts or Chiral Auxiliaries: The choice of the chiral source is critical. If using a chiral catalyst, screen a variety of ligands or catalyst backbones. For chiral auxiliaries, consider those that provide greater steric hindrance to better direct the approach of the incoming reagent.
-
Vary the Solvent: The solvent can have a profound effect on the organization of the transition state. Screen a range of solvents with varying polarities and coordinating abilities (e.g., toluene, dichloromethane, THF, acetonitrile).
-
Check for Racemization: The desired product may be forming with high stereoselectivity but then racemizing under the reaction or workup conditions. This can be particularly problematic if the newly formed stereocenter is adjacent to an acidic proton. To test for this, analyze the stereochemical purity of the product at different reaction times. If racemization is occurring, consider using milder reaction conditions, a less acidic or basic workup, or immediate protection of the sensitive functionality.
-
Purity of Chiral Reagents: Ensure the enantiomeric or diastereomeric purity of your starting materials, chiral catalysts, and chiral auxiliaries. Even small amounts of the undesired enantiomer can significantly impact the stereochemical outcome of the reaction.
Data Presentation: Stereoselectivity in Isoquinoline Synthesis
The following tables summarize quantitative data on the stereoselectivity achieved in various isoquinoline synthetic strategies.
Table 1: Enantioselective Pictet-Spengler Reaction Catalyzed by Chiral Phosphoric Acids
| Entry | Aldehyde | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | Benzaldehyde | 2 | Toluene | 70 | 24 | 95 | 86 | [12] |
| 2 | p-Nitrobenzaldehyde | 2 | Toluene | 70 | 24 | 97 | 87 | [12] |
| 3 | Isovaleraldehyde | 10 | Toluene | 70 | 48 | 85 | 80 | [12] |
| 4 | Cyclohexanecarboxaldehyde | 10 | Toluene | 70 | 48 | 88 | 75 | [12] |
Table 2: Diastereoselective Bischler-Napieralski Reaction
| Entry | Substrate | Cyclizing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | d.r. | Reference |
| 1 | (S)-N-(1,2-diphenylethyl)acetamide | POCl₃-P₂O₅ | Toluene | Reflux | 4 | 75 | 80:20 | [13] |
| 2 | (S)-N-(1-benzyl-2-phenylethyl)acetamide | POCl₃-P₂O₅ | Toluene | Reflux | 4 | 78 | 85:15 | [13] |
| 3 | Chiral N-p-tolylsulfinylphenylethylamide | TFAA | CH₂Cl₂ | 0 | 1 | 85 | 93:7 | [1] |
Experimental Protocols
Protocol 1: Enantioselective Pictet-Spengler Reaction using a Chiral Phosphoric Acid Catalyst
This protocol is a general guideline for the asymmetric Pictet-Spengler reaction between a tryptamine derivative and an aldehyde, catalyzed by a chiral BINOL-derived phosphoric acid.
Materials:
-
Tryptamine derivative (1.0 eq)
-
Aldehyde (1.2 eq)
-
Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP) (5-10 mol%)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
-
Molecular sieves (3Å or 4Å, activated)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the tryptamine derivative, the chiral phosphoric acid catalyst, and activated molecular sieves.
-
Add the anhydrous solvent via syringe and stir the mixture for 10-15 minutes at the desired reaction temperature (e.g., room temperature or lower).
-
Add the aldehyde dropwise to the reaction mixture.
-
Stir the reaction at the set temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the purified product using chiral HPLC or SFC.
Protocol 2: Diastereoselective Bischler-Napieralski Reaction with a Chiral Auxiliary
This protocol describes a general procedure for a diastereoselective Bischler-Napieralski reaction using a chiral phenylethylamide derivative.
Materials:
-
Chiral β-phenylethylamide (1.0 eq)
-
Dehydrating/cyclizing agent (e.g., POCl₃, P₂O₅) (excess)
-
Anhydrous solvent (e.g., toluene, acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve the chiral β-phenylethylamide in the anhydrous solvent.
-
Carefully add the dehydrating/cyclizing agent (e.g., POCl₃) to the solution at 0 °C.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and carefully quench the excess reagent by slowly adding the mixture to ice water.
-
Basify the aqueous solution with a suitable base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) to a pH > 10.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting 3,4-dihydroisoquinoline can be purified by column chromatography or used directly in the next step (e.g., reduction to the tetrahydroisoquinoline).
-
The diastereomeric ratio can be determined by ¹H NMR spectroscopy of the crude or purified product.
Visualizations
Caption: Troubleshooting workflow for stereoselective isoquinoline synthesis.
References
- 1. Asymmetric Synthesis of Isoquinoline Alkaloids: 2004-2015 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 6. Bischler-Napieralski Reaction [organic-chemistry.org]
- 7. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. benchchem.com [benchchem.com]
- 10. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 11. pubs.acs.org [pubs.acs.org]
- 12. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 13. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
Validation & Comparative
A Comparative Analysis of Isoquinoline-8-carbaldehyde and Its Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between positional isomers is critical for targeted molecular design and discovery. This guide provides a comprehensive comparative analysis of isoquinoline-8-carbaldehyde and its isomers, focusing on their physicochemical properties, spectroscopic signatures, and potential biological activities. By presenting available experimental data and detailed protocols, this document aims to serve as a valuable resource for the synthesis, identification, and evaluation of this important class of heterocyclic compounds.
The position of the carbaldehyde group on the isoquinoline scaffold significantly influences the electronic distribution, steric hindrance, and overall molecular properties of the resulting isomer. These subtle structural variations can lead to profound differences in reactivity, spectroscopic characteristics, and biological efficacy. This guide synthesizes data on isoquinoline-1-, 3-, 4-, 5-, 6-, 7-, and 8-carbaldehyde to facilitate a clear comparison.
Physicochemical and Spectroscopic Properties: A Quantitative Comparison
The accurate identification and characterization of isoquinoline-carbaldehyde isomers rely on a combination of physical and spectroscopic data. The following tables summarize key physicochemical properties and distinguishing spectroscopic features for various isomers. It is important to note that while experimental data is provided where available, some values are predicted based on computational models.
Table 1: Physicochemical Properties of Isoquinoline-carbaldehyde Isomers
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Appearance |
| Isoquinoline-1-carbaldehyde | C₁₀H₇NO | 157.17 | 49-51 | 331.7±15.0 (Predicted) | 1.223±0.06 (Predicted) | Yellowish solid |
| Isoquinoline-3-carbaldehyde | C₁₀H₇NO | 157.17 | 78-80 | 331.7±15.0 (Predicted) | 1.223±0.06 (Predicted) | Solid |
| Isoquinoline-4-carbaldehyde | C₁₀H₇NO | 157.17 | 101-106[1][2] | 331.7±15.0 (Predicted)[1] | 1.223±0.06 (Predicted)[1] | Yellow to orange crystal or liquid[3] |
| Isoquinoline-5-carbaldehyde | C₁₀H₇NO | 157.17 | 116-120[4] | 331.7±15.0 (Predicted) | 1.223±0.06 (Predicted) | White to light yellow powder or crystalline solid |
| Isoquinoline-6-carbaldehyde | C₁₀H₇NO | 157.17 | 40-44[5] | 331.7±15.0 (Predicted) | 1.202 | Pale yellow crystalline solid[5] |
| Isoquinoline-7-carbaldehyde | C₁₀H₇NO | 157.17 | 93-95 | 331.7±15.0 (Predicted) | 1.223±0.06 (Predicted) | Solid |
| This compound | C₁₀H₇NO | 157.17 | 96-98 | 331.7±15.0 (Predicted) | 1.223±0.06 (Predicted) | Off-white crystals or yellow solid |
Table 2: Comparative Spectroscopic Data of Isoquinoline-carbaldehyde Isomers
| Isomer | ¹H NMR (Aldehyde Proton, δ, ppm) | ¹³C NMR (Carbonyl Carbon, δ, ppm) | IR (C=O Stretch, cm⁻¹) | Mass Spectrum (m/z) [M+H]⁺ |
| Isoquinoline-1-carbaldehyde | 10.39 (s) | ~193 | ~1700 | 158.0600 |
| Isoquinoline-3-carbaldehyde | ~10.2 | Data not readily available | Data not readily available | 158.0600 |
| Isoquinoline-4-carbaldehyde | 10.41 (s) | Data not readily available | Data not readily available | 158.0600 |
| Isoquinoline-5-carbaldehyde | Data not readily available | Data not readily available | Data not readily available | 158.0600 |
| Isoquinoline-6-carbaldehyde | Data not readily available | Data not readily available | Data not readily available | 158.0600 |
| Isoquinoline-7-carbaldehyde | Data not readily available | Data not readily available | Data not readily available | 158.0600 |
| This compound | Data not readily available | Data not readily available | Data not readily available | 158.0600 |
Note: Spectroscopic data is based on available information and may vary depending on the solvent and experimental conditions. Data for some isomers is incomplete based on the available search results.
Synthesis of Isoquinoline-carbaldehyde Isomers
The synthesis of the isoquinoline core can be achieved through several classic named reactions, including the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch syntheses. The introduction of the carbaldehyde group can be accomplished through various formylation reactions, with the choice of method depending on the desired isomer and the nature of the starting materials.
Biological Activity: A Comparative Overview
While direct comparative studies on the biological activities of all isoquinoline-carbaldehyde isomers are limited in publicly available literature, research on closely related derivatives provides valuable insights into their potential as therapeutic agents. The isoquinoline scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Studies on derivatives such as isoquinoline-based thiosemicarbazones, which are synthesized from isoquinoline-carbaldehydes, have shown that the position of substituents on the isoquinoline ring significantly impacts their anticancer efficacy. For instance, fluorination at the 5-, 6-, 7-, and 8-positions of isoquinoline-based thiosemicarbazones resulted in potent antiproliferative agents with IC₅₀ values in the low-to-mid nanomolar range against various cancer cell lines.[1] This suggests that the electronic properties and steric bulk at these positions, which would also be influenced by the placement of a carbaldehyde group, are critical for biological activity.
Although a direct comparison is not available, it is plausible that the different electronic environments and steric accessibilities of the aldehyde group in each isomer will lead to varied biological responses. Further head-to-head screening of the isoquinoline-carbaldehyde isomers is necessary to elucidate their structure-activity relationships (SAR).
Potential Signaling Pathway Modulation
Isoquinoline derivatives have been shown to exert their biological effects, particularly their anticancer activities, by modulating key cellular signaling pathways. While specific data for the carbaldehyde isomers is scarce, derivatives of the isoquinoline scaffold have been reported to inhibit pathways such as the MAPK/ERK and PI3K/Akt/mTOR pathways, which are often dysregulated in cancer.
For example, some isoquinoline-1-carboxamide derivatives have been shown to suppress the lipopolysaccharide (LPS)-induced inflammatory response in microglial cells by inhibiting the MAPKs/NF-κB pathway. This suggests that the isoquinoline core can serve as a scaffold for the development of inhibitors of these critical signaling cascades.
Experimental Protocols
To facilitate further research and comparative analysis, detailed methodologies for key experiments are provided below.
General Spectroscopic Characterization Workflow
The structural elucidation of isoquinoline-carbaldehyde isomers typically follows a standardized workflow integrating various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: Bruker Avance series (or equivalent) 400 MHz or higher spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Standard: Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Procedure: A small amount of the isoquinoline-carbaldehyde isomer is dissolved in the deuterated solvent. The solution is transferred to an NMR tube, and the ¹H and ¹³C spectra are acquired. For ¹³C NMR, a larger number of scans may be required to achieve a good signal-to-noise ratio.
Mass Spectrometry (MS)
-
Instrument: Agilent ESI-TOF spectrometer (or equivalent).
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Procedure: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer. The instrument is scanned over a mass range appropriate for the compound (e.g., m/z 50-500). The molecular ion peak [M+H]⁺ and characteristic fragmentation patterns are analyzed.
Infrared (IR) Spectroscopy
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: The solid sample is typically mixed with potassium bromide (KBr) and pressed into a thin pellet.
-
Procedure: A background spectrum of the KBr pellet is first recorded. Then, the sample pellet is placed in the sample holder, and the IR spectrum is acquired over a typical range of 4000-400 cm⁻¹.
Cell Viability Assay (MTT Assay)
This assay is a standard colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Isoquinoline-carbaldehyde isomer stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the isoquinoline-carbaldehyde isomers in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
-
Conclusion
This comparative guide highlights the key physicochemical, spectroscopic, and potential biological characteristics of this compound and its positional isomers. While comprehensive comparative biological data remains an area for further investigation, the information presented here provides a solid foundation for researchers in the fields of medicinal chemistry, chemical biology, and drug discovery. The distinct properties of each isomer underscore the importance of positional isomerism in determining molecular behavior and function. The provided experimental protocols offer a starting point for the systematic evaluation of these compounds, which will be crucial for unlocking their full therapeutic potential.
References
A Spectroscopic Showdown: Unraveling the Isomeric Differences Between Isoquinoline-1-carbaldehyde and Isoquinoline-8-carbaldehyde
For researchers, scientists, and professionals in drug development, the precise structural elucidation of bioactive molecules is paramount. Isoquinoline and its derivatives are a cornerstone in medicinal chemistry, forming the backbone of numerous pharmaceuticals. The seemingly subtle shift of a carbaldehyde group from position 1 to 8 on the isoquinoline scaffold dramatically alters the molecule's electronic environment, leading to distinct spectroscopic signatures. This guide provides a detailed comparative analysis of isoquinoline-1-carbaldehyde and isoquinoline-8-carbaldehyde, presenting available experimental data and outlining the methodologies for their spectroscopic characterization.
This publication aims to be a valuable resource by summarizing key quantitative spectroscopic data, offering detailed experimental protocols, and providing a visual representation of the analytical workflow. A notable challenge in this comparative analysis is the limited availability of published experimental spectroscopic data for this compound. Consequently, this guide presents a comprehensive dataset for the well-characterized isoquinoline-1-carbaldehyde and discusses the anticipated spectroscopic properties of its 8-isomer, highlighting a significant opportunity for further research.
Comparative Spectroscopic Data
The following tables summarize the available quantitative spectroscopic data for isoquinoline-1-carbaldehyde. At present, corresponding experimental data for this compound is not widely available in the scientific literature.
Table 1: ¹H NMR Spectroscopic Data of Isoquinoline-1-carbaldehyde
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Solvent |
| Aldehyde-H | 10.39 | s | CDCl₃ |
| Aromatic-H | 9.30-9.33 | m | CDCl₃ |
| Aromatic-H | 8.74-8.76 | m | CDCl₃ |
| Aromatic-H | 7.88-7.93 | m | CDCl₃ |
| Aromatic-H | 7.73-7.79 | m | CDCl₃ |
s = singlet, m = multiplet
Table 2: IR Spectroscopic Data of Isoquinoline-1-carbaldehyde
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O (carbonyl) | 1730-1715 | Strong |
| C-H (aromatic) | 3100-3000 | - |
| C=C (aromatic) | 1600-1500 | - |
| C-N (aromatic) | 1400-1300 | - |
Table 3: Mass Spectrometry Data of Isoquinoline-1-carbaldehyde
| Technique | m/z | Ion |
| ESI | 158 | [M+H]⁺ |
Discussion of Spectroscopic Features
Isoquinoline-1-carbaldehyde:
-
¹H NMR: The proton of the aldehyde group is significantly deshielded due to the electron-withdrawing nature of the carbonyl group and the adjacent aromatic system, resulting in a downfield chemical shift at 10.39 ppm.[1][2] The aromatic protons exhibit a complex multiplet pattern in the region of 7.73-9.33 ppm.[1]
-
IR: The most prominent feature in the IR spectrum is the strong absorption band for the carbonyl (C=O) stretch, typically observed between 1730-1715 cm⁻¹.[1] This frequency is characteristic of an aromatic aldehyde where conjugation with the isoquinoline ring system lowers the stretching frequency compared to a non-conjugated aldehyde.[1]
-
Mass Spectrometry: Using electrospray ionization (ESI), the protonated molecular ion [M+H]⁺ is observed at an m/z of 158, confirming the molecular weight of the compound.[1]
This compound (Predicted):
While experimental data is scarce, we can predict the spectroscopic characteristics of this compound based on the principles of spectroscopy and comparison with related structures.
-
¹H NMR: The aldehyde proton is expected to resonate at a downfield chemical shift, similar to the 1-isomer, likely in the range of 9-11 ppm. The precise chemical shifts of the aromatic protons will be different from the 1-isomer due to the altered anisotropic effects and electronic distribution resulting from the new position of the carbaldehyde group. Specifically, the proton at position 7 is likely to be the most deshielded of the aromatic protons due to its proximity to the aldehyde.
-
¹³C NMR: The carbonyl carbon is expected to have a chemical shift in the range of 190-200 ppm. The chemical shifts of the aromatic carbons will also differ significantly from those of the 1-isomer, providing a clear distinction between the two.
-
IR: A strong carbonyl stretching band is anticipated in a similar region to the 1-isomer (around 1700-1730 cm⁻¹). The fingerprint region (below 1500 cm⁻¹) will likely show differences in the C-H bending and other skeletal vibrations compared to isoquinoline-1-carbaldehyde.
-
Mass Spectrometry: The molecular ion peak is expected to be identical to the 1-isomer at m/z 157 for the molecular ion (M⁺) and 158 for the protonated molecular ion ([M+H]⁺). However, the fragmentation patterns upon collision-induced dissociation may differ, offering a potential method for differentiation.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may need to be optimized based on the instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a higher number of scans are typically required compared to ¹H NMR.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.
-
Acquisition: Record the spectrum over a typical range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or the empty ATR crystal should be recorded first and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 µg/mL).
-
Acquisition: Introduce the sample solution into the mass spectrometer. For ESI, the analysis is typically performed in positive ion mode to observe the [M+H]⁺ ion. Acquire the spectrum over a relevant mass range (e.g., m/z 50-500).
UV-Visible (UV-Vis) Spectroscopy
-
Instrumentation: A UV-Vis spectrophotometer.
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-grade solvent (e.g., ethanol, cyclohexane). The concentration should be adjusted to obtain an absorbance reading within the linear range of the instrument (typically 0.1-1.0).
-
Acquisition: Record the absorbance spectrum over a wavelength range of approximately 200-800 nm. A blank spectrum of the solvent should be recorded and used as a baseline.
Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic comparison of isoquinoline-1-carbaldehyde and this compound.
Caption: General workflow for the spectroscopic characterization and comparison of isoquinoline isomers.
References
Unraveling the Biological Nuances: A Comparative Analysis of Isoquinoline Carbaldehyde Isomers
A comprehensive review of available scientific literature reveals a significant gap in the direct comparative analysis of the biological activities of isoquinoline-8-carbaldehyde and its positional isomers. While the isoquinoline scaffold is a well-established pharmacophore in drug discovery, leading to numerous derivatives with potent anticancer, antimicrobial, anti-inflammatory, and antiviral properties, a systematic evaluation of the influence of the carbaldehyde group's position on the core biological activity remains largely unexplored.
The isoquinoline framework, a fusion of a benzene and a pyridine ring, offers multiple positions for substitution, each potentially leading to distinct biological outcomes. The placement of the electron-withdrawing carbaldehyde group at different carbons of the isoquinoline nucleus can significantly alter the molecule's electronic distribution, steric hindrance, and hydrogen bonding capabilities, thereby influencing its interaction with biological targets.
While direct comparative data is scarce, existing research on individual isomers and their derivatives provides some clues into their potential therapeutic applications. For instance, derivatives of isoquinoline-1-carbaldehyde have been investigated for their cytotoxic effects against various cancer cell lines, including HeLa, A549, and HCT116.[1] Additionally, certain derivatives have shown potential as antiviral agents.[1] Isoquinoline-5-carbaldehyde is recognized as a key intermediate in the synthesis of compounds with demonstrated anti-cancer and anti-inflammatory activities.[2] Furthermore, This compound has been utilized in the design of novel pharmaceuticals, particularly those targeting neurological disorders, and also serves as a precursor for anti-cancer and anti-inflammatory agents.[3]
Experimental Approaches for Comparative Analysis
To address this knowledge gap, a systematic investigation would be required. The following experimental protocols outline standard methodologies that could be employed to compare the biological activities of this compound and its positional isomers.
Anticancer Activity Assessment (Cytotoxicity Assay)
A foundational method to assess the anticancer potential of the isoquinoline carbaldehyde isomers is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Experimental Protocol: MTT Assay
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The isoquinoline carbaldehyde isomers are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to various concentrations. The cells are then treated with these dilutions and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a further 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The cell viability is calculated as a percentage relative to untreated control cells. The half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against compound concentration.
Antimicrobial Activity Assessment (Broth Microdilution Method)
To evaluate the antimicrobial potential of the isomers, the broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution for MIC Determination
-
Bacterial Strains: A panel of clinically relevant bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) are used.
-
Inoculum Preparation: Bacterial cultures are grown to a specific turbidity, corresponding to a known cell density.
-
Compound Preparation: The isoquinoline carbaldehyde isomers are serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.
Visualizing the Path Forward: A Conceptual Workflow
To systematically investigate the biological activities of isoquinoline carbaldehyde isomers, a structured workflow is essential. The following diagram, generated using the DOT language, illustrates a logical progression from compound acquisition to data analysis.
Caption: A conceptual workflow for the comparative biological evaluation of isoquinoline carbaldehyde isomers.
Future Directions
The field of medicinal chemistry would greatly benefit from a head-to-head comparison of isoquinoline carbaldehyde isomers. Such research would not only provide valuable data on their relative biological activities but also illuminate the subtle yet critical role that substituent positioning plays in molecular recognition and biological function. This foundational knowledge is paramount for the rational design of more potent and selective isoquinoline-based therapeutic agents in the future. The absence of such comparative data underscores a significant opportunity for further investigation in the quest for novel drug candidates.
References
Validating the Structure of Synthesized Isoquinoline-8-carbaldehyde: A Comparative Spectroscopic Guide
For Researchers, Scientists, and Drug Development Professionals
The unambiguous structural confirmation of synthesized compounds is a cornerstone of chemical research and drug development. Isoquinoline-8-carbaldehyde, a key building block in medicinal chemistry, requires rigorous analytical techniques to validate its specific isomeric structure. This guide provides a comparative framework for the structural validation of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), benchmarked against its isomers and related heterocyclic aldehydes.
Spectroscopic Data Comparison
¹H NMR Data Comparison
The position of the carbaldehyde group significantly influences the chemical shifts of the aromatic protons. The following table compares the predicted ¹H NMR data for this compound with the experimental data of its isomers and an analogous quinoline derivative.
| Compound | Aldehyde Proton (δ, ppm) | Aromatic Protons (δ, ppm) |
| This compound | Data not available | Data not available |
| Isoquinoline-1-carbaldehyde[1] | 10.39 (s) | 9.30-9.33 (m, 1H), 8.74-8.76 (m, 1H), 7.88-7.93 (m, 2H), 7.73-7.79 (m, 2H) |
| Isoquinoline-3-carbaldehyde[1] | ~10.2 | 9.34 (s, 1H), 8.60 (s, 1H), 8.16 (d, J=8.5 Hz, 1H), 7.96 (d, J=8.2 Hz, 1H), 7.86 (dd, J=8.4, 7.0 Hz, 1H), 7.64 (t, J=7.5 Hz, 1H) |
| Isoquinoline-4-carbaldehyde[1] | 10.41 (s) | 9.45 (s, 1H), 9.22 (d, J=8.4 Hz, 1H), 8.96 (s, 1H), 8.10 (d, J=8.4 Hz, 1H), 7.96-7.92 (m, 1H), 7.76 (t, J=8.4 Hz, 1H) |
| Isoquinoline-6-carbaldehyde[1] | 10.37 (s) | 9.31 (s, 1H), 8.96 (d, J=6.0 Hz, 1H), 8.69 (d, J=6.0 Hz, 1H), 8.20 (t, J=8.2 Hz, 2H), 7.75 (dd, J=8.0, 7.3 Hz, 1H) |
| 8-Hydroxyquinoline-7-carbaldehyde[2] | 10.41 (s) | 9.07 (dd, J=8.0, 1.6 Hz, 1H), 8.78 (dd, J=4.4, 1.5 Hz, 1H), 7.99 (d, J=8.0 Hz, 1H), 7.57 (dd, J=8.1, 4.3 Hz, 1H), 7.24 (d, J=7.9 Hz, 1H) |
Note: "s" denotes a singlet, "d" a doublet, "t" a triplet, "dd" a doublet of doublets, and "m" a multiplet.
¹³C NMR Data Comparison
The chemical shift of the carbonyl carbon is a key diagnostic peak in the ¹³C NMR spectrum.
| Compound | Carbonyl Carbon (δ, ppm) | Aromatic Carbons (δ, ppm) |
| This compound | Data not available | Data not available |
| Isoquinoline-3-carbaldehyde[1] | 190.8 | 150.6, 149.2, 140.3, 132.8, 129.8, 129.5, 128.6, 128.0, 127.1 |
| Isoquinoline-6-carbaldehyde[1] | 192.7 | 153.0, 146.4, 140.0, 134.9, 133.4, 130.7, 128.8, 127.8, 122.0 |
| 8-Hydroxyquinoline-5-carbaldehyde[2] | 192.2 | 159.6, 149.0, 140.2, 138.0, 133.0, 126.8, 124.6, 122.4, 110.8 |
Mass Spectrometry Data Comparison
Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns. The expected molecular ion for this compound (C₁₀H₇NO) is m/z 157.05.
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | Predicted: 157 (M⁺) | Predicted: 129 (M-CO), 102 (M-CO-HCN) |
| Isoquinoline-1-carbaldehyde[1] | 158 (M+H)⁺ | Data not available |
| Isoquinoline-3-carbaldehyde[1] | 158 (M+H)⁺ | Data not available |
| Isoquinoline-6-carbaldehyde[1] | 158 (M+H)⁺ | Data not available |
| 8-Hydroxyquinoline-7-carbaldehyde[2] | 173 (M⁺) | 146 (M-CO+H)⁺ |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: Bruker Avance 400 MHz spectrometer or equivalent.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Standard: Tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
Procedure:
-
A small amount of the synthesized this compound is dissolved in the chosen deuterated solvent.
-
The solution is transferred to an NMR tube.
-
¹H NMR and ¹³C NMR spectra are acquired. For ¹³C NMR, a larger number of scans may be required to obtain a good signal-to-noise ratio.
-
Advanced 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to further elucidate the proton-proton and proton-carbon correlations, confirming the substitution pattern.
-
Mass Spectrometry (MS)
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurement.
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used for this class of compounds. Electron ionization (EI) can also be employed to observe fragmentation patterns.
-
Procedure:
-
The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile).
-
The solution is introduced into the mass spectrometer.
-
The instrument is scanned over an appropriate mass range (e.g., m/z 50-300).
-
For tandem mass spectrometry (MS/MS), the molecular ion of interest is isolated and fragmented to provide further structural information.
-
Experimental Workflow and Logic
The following diagram illustrates the logical workflow for the structural validation of synthesized this compound.
Caption: A flowchart illustrating the key steps in the synthesis and subsequent spectroscopic validation of this compound.
Alternative Validation Methods
Beyond ¹H and ¹³C NMR and MS, other techniques can provide complementary structural information:
-
2D NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC are powerful for unambiguously assigning proton and carbon signals and confirming the connectivity of the atoms within the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic strong absorption for the aldehyde C=O stretch (typically around 1700 cm⁻¹) and C-H stretches of the aromatic ring and the aldehyde proton.
-
X-ray Crystallography: If a suitable single crystal of the synthesized compound can be obtained, X-ray crystallography provides the most definitive structural proof by determining the precise arrangement of atoms in the solid state.
By employing a combination of these spectroscopic and analytical techniques and comparing the obtained data with that of known isomers and analogous structures, researchers can confidently validate the structure of synthesized this compound, ensuring the integrity of their subsequent research and development efforts.
References
Navigating the Synthesis of Isoquinoline-8-carbaldehyde: A Comparative Guide to Synthetic Routes
For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. Isoquinoline-8-carbaldehyde, a valuable building block in the preparation of various biologically active compounds, presents a unique synthetic challenge. This guide provides a comparative analysis of potential synthetic routes to this target molecule, offering a critical evaluation of their efficacy based on available experimental data and established chemical principles.
The strategic placement of the carbaldehyde group at the C8 position of the isoquinoline nucleus requires careful consideration of regioselectivity and functional group compatibility. This comparison explores several key methodologies: direct formylation techniques, oxidation of a methyl precursor, and functionalization of a pre-installed leaving group.
Comparison of Synthetic Strategies
| Synthetic Route | Starting Material | Key Reagents | Reported/Expected Yield | Advantages | Disadvantages |
| Route 1: Oxidation of 8-Methylisoquinoline | 8-Methylisoquinoline | Selenium Dioxide (SeO₂) | Moderate to Good (estimated) | Direct conversion of a readily accessible precursor. | Selenium dioxide is toxic; reaction conditions may require careful optimization to avoid over-oxidation. |
| Route 2: Directed ortho-Metalation (DoM) | Isoquinoline | n-Butyllithium (n-BuLi), N,N-Dimethylformamide (DMF) | Variable | High regioselectivity for the C8 position. | Requires strictly anhydrous conditions and cryogenic temperatures; potential for side reactions if not carefully controlled. |
| Route 3: Vilsmeier-Haack Formylation | Isoquinoline (with activating group) | Phosphorus oxychloride (POCl₃), DMF | Potentially Good | Direct formylation in a one-pot procedure. | Regioselectivity can be an issue on unsubstituted isoquinoline; may require an activating group at a suitable position to direct formylation to C8. |
| Route 4: Reimer-Tiemann Formylation | 8-Hydroxyisoquinoline | Chloroform (CHCl₃), Sodium Hydroxide (NaOH) | Moderate (estimated) | Utilizes a readily available starting material. | Reaction conditions are harsh; yields can be variable and purification may be challenging. Formylation may also occur at other positions. |
| Route 5: From 8-Bromoisoquinoline | 8-Bromoisoquinoline | n-BuLi, DMF | Good (estimated) | Provides a clear pathway to the target through a defined intermediate. | Requires the synthesis of 8-bromoisoquinoline, adding steps to the overall sequence. |
Detailed Experimental Protocols and Discussion
Route 1: Oxidation of 8-Methylisoquinoline
This approach is one of the most direct methods, contingent on the availability of 8-methylisoquinoline. The oxidation of a benzylic methyl group to an aldehyde is a well-established transformation. The Riley oxidation, utilizing selenium dioxide, is a common method for this purpose.[1][2]
Experimental Protocol (General): A solution of 8-methylisoquinoline in a suitable solvent (e.g., dioxane, ethanol) is treated with a stoichiometric amount of selenium dioxide. The reaction mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC). After cooling, the precipitated selenium is filtered off, and the filtrate is concentrated. The crude product is then purified by column chromatography or recrystallization to afford this compound.
Discussion: The primary advantage of this route is its directness. However, the toxicity of selenium compounds necessitates careful handling and disposal. Over-oxidation to the corresponding carboxylic acid is a potential side reaction that can be minimized by careful control of reaction time and stoichiometry. Alternative, milder oxidizing agents such as manganese dioxide (MnO₂) could also be explored, although they may require longer reaction times or higher temperatures.
Route 2: Directed ortho-Metalation (DoM) of Isoquinoline
Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic rings.[3][4] In the case of isoquinoline, the nitrogen atom can act as a directing group, facilitating the deprotonation of the C8 position by a strong base like n-butyllithium. The resulting organolithium species can then be quenched with an electrophile, such as N,N-dimethylformamide (DMF), to introduce the formyl group.[5]
Experimental Protocol (Proposed): To a solution of isoquinoline in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, a solution of n-butyllithium in hexanes is added dropwise. The mixture is stirred at this temperature for a period to allow for complete metalation. Anhydrous DMF is then added, and the reaction is allowed to warm slowly to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification by column chromatography would yield this compound.
Discussion: The main advantage of DoM is the high degree of regioselectivity, directly leading to the desired 8-substituted product. However, this method is highly sensitive to moisture and requires stringent anhydrous and anaerobic conditions. The use of cryogenic temperatures also adds to the operational complexity.
References
Halogenated Isoquinoline-Carbaldehydes: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous bioactive compounds. Halogenation of this scaffold, particularly in conjunction with a carbaldehyde functional group, offers a powerful strategy to modulate pharmacological properties. This guide provides a comparative analysis of halogenated isoquinoline-carbaldehydes, focusing on their structure-activity relationships (SAR) in the context of anticancer activity. While direct head-to-head comparative studies for a complete series of these compounds are limited in publicly available literature, this guide synthesizes existing data on individual derivatives and related compounds to provide valuable insights for drug discovery and development.
Physicochemical Impact of Halogenation
The introduction of halogens onto the isoquinoline ring system significantly alters the molecule's physicochemical properties, which in turn influences its biological activity. The nature of the halogen atom (Fluorine, Chlorine, Bromine, or Iodine) and its position on the ring are critical determinants of its effect. Key properties affected include:
-
Electronegativity: This affects the electron density of the aromatic system and the potential for hydrogen bonding.
-
Van der Waals Radius: The size of the halogen atom can influence steric interactions with the biological target.
-
Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can impact cell permeability and binding to hydrophobic pockets of target proteins.
Below is a comparison of these properties for halogens at the 6-position of the isoquinoline ring:
| Halogen Substituent | Electronegativity (Pauling Scale) | Van der Waals Radius (Å) |
| Fluoro | 3.98 | 1.47 |
| Chloro | 3.16 | 1.75 |
| Bromo | 2.96 | 1.85 |
| Iodo | 2.66 | 1.98 |
Structure-Activity Relationship in Anticancer Activity
While a comprehensive dataset for a full series of halogenated isoquinoline-carbaldehydes is not available from a single study, analysis of various isoquinoline and quinoline derivatives provides insights into the SAR.
Key Observations:
-
Enhancement of Potency: Halogenation has been shown to enhance the cytotoxic and antiproliferative activities of isoquinoline derivatives. For instance, fluorination at the 5-, 6-, 7-, and 8-positions of isoquinoline-based thiosemicarbazones, which are structurally related to carbaldehydes, resulted in potent antiproliferative agents with IC50 values in the low-to-mid nanomolar range against various cancer cell lines.[1]
-
Position is Crucial: The position of the halogen substituent dramatically influences biological activity.
-
Nature of Halogen: The specific halogen atom also plays a key role. For example, 5-bromoisoquinolin-1-one and 5-iodoisoquinolin-1-one were found to be among the most potent inhibitors of Poly(ADP-ribose) polymerase (PARP) activity in a preliminary in vitro screen.[2]
The following table summarizes the anticancer activity of various halogenated isoquinoline derivatives. It is important to note that these values are from different studies and direct comparison should be made with caution.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Isoquinolinone | 5-Bromoisoquinolin-1-one | Not Specified (in vitro screen) | Potent Inhibitor | [2] |
| Isoquinolinone | 5-Iodoisoquinolin-1-one | Not Specified (in vitro screen) | Potent Inhibitor | [2] |
| C4-Substituted Isoquinoline | 4-Bromo-isoquinoline derivative (6b) | NSCLC-N16-L16 (Non-small cell lung cancer) | Sufficient for further study | [3] |
| C4-Substituted Isoquinoline | 4-Bromo-isoquinoline derivative (6c) | NSCLC-N16-L16 (Non-small cell lung cancer) | Sufficient for further study | [3] |
| Isoquinoline-based Thiosemicarbazone | 4-Amino-isoquinoline-1-carboxaldehyde thiosemicarbazone | L1210 leukemia (in vivo) | %T/C = 177 | [4] |
| Isoquinoline-based Thiosemicarbazone | 4-(Methylamino)-isoquinoline-1-carboxaldehyde thiosemicarbazone | L1210 leukemia (in vivo) | %T/C = 177 | [4] |
Potential Mechanism of Action: PARP1 Inhibition
A plausible mechanism of action for the anticancer effects of some isoquinoline derivatives is the inhibition of Poly(ADP-ribose) polymerase 1 (PARP1).[2][5][6] PARP1 is a key enzyme in the base excision repair (BER) pathway, which is crucial for repairing DNA single-strand breaks. Inhibition of PARP1 in cancer cells with deficient homologous recombination repair (HRR), such as those with BRCA1/2 mutations, leads to synthetic lethality.
Below is a diagram illustrating the PARP1 signaling pathway and the role of its inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 3-substituted benzamides and 5-substituted isoquinolin-1(2H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Imidazoquinolinone, imidazopyridine, and isoquinolindione derivatives as novel and potent inhibitors of the poly(ADP-ribose) polymerase (PARP): a comparison with standard PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isoquinolinone-Naphthoquinone Hybrids as Potent PARP-1 Inhibitors Induce Apoptosis in Glioma via DNA Damage and ROS Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Isoquinoline-8-carbaldehyde: A Versatile Precursor for Kinase Inhibitor Synthesis Compared to Established Kinase Inhibitors
For Immediate Release
[City, State] – December 25, 2025 – In the landscape of kinase inhibitor discovery, the isoquinoline scaffold has emerged as a privileged structure, serving as the foundation for numerous potent and selective therapeutic agents. This guide provides a comparative analysis of kinase inhibitors derived from the versatile precursor, Isoquinoline-8-carbaldehyde, against a panel of well-characterized kinase inhibitors: the broad-spectrum inhibitor Staurosporine, the dual Src/Abl inhibitor Bosutinib, and the EGFR inhibitor Gefitinib. This publication is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance, supported by experimental data and detailed protocols.
While this compound itself is primarily a chemical intermediate rather than a direct kinase inhibitor, its facile derivatization allows for the synthesis of a diverse array of potent kinase inhibitors.[1][2] This guide, therefore, benchmarks the potential of the isoquinoline scaffold against established inhibitors, providing a framework for its application in drug discovery programs.
Comparative Kinase Inhibition Profiles
The following tables summarize the inhibitory activities (IC50 values) of Staurosporine, Bosutinib, and Gefitinib against a panel of representative kinases. This data serves as a benchmark for the potency and selectivity that can be achieved with inhibitors synthesized from an isoquinoline core.
Table 1: IC50 Values of Comparator Kinase Inhibitors (nM)
| Kinase Target | Staurosporine (Broad Spectrum) | Bosutinib (Src/Abl) | Gefitinib (EGFR) |
| Tyrosine Kinases | |||
| Abl | 6 | <1 | >10,000 |
| Src | 6 | 1 | >10,000 |
| EGFR | 100 | >10,000 | 33 |
| HER2 | 150 | >10,000 | 1,000 |
| VEGFR2 | 30 | 16 | >10,000 |
| Serine/Threonine Kinases | |||
| PKA | 7 | >10,000 | >10,000 |
| PKCα | 0.7 | >10,000 | >10,000 |
| CDK2 | 3 | >10,000 | >10,000 |
| Akt1 | 100 | >10,000 | >10,000 |
Data compiled from publicly available sources. Actual values may vary depending on assay conditions.
Cellular Activity of Comparator Kinase Inhibitors
The anti-proliferative activity of the comparator inhibitors was assessed in various cancer cell lines to determine their cellular potency.
Table 2: Anti-proliferative Activity (IC50 in µM) of Comparator Kinase Inhibitors in Cancer Cell Lines
| Cell Line | Primary Target(s) | Staurosporine | Bosutinib | Gefitinib |
| K562 | BCR-Abl | 0.02 | 0.1 | >10 |
| A431 | EGFR | 0.05 | >10 | 0.015 |
| MCF-7 | PI3K/Akt pathway | 0.01 | 5.0 | 7.5 |
| HCT116 | Multiple | 0.008 | 2.5 | 8.0 |
Data compiled from publicly available sources. Actual values may vary depending on cell line passage and assay conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative studies.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Recombinant Kinase (e.g., Abl, Src, EGFR)
-
Kinase-specific peptide substrate
-
ATP (10 mM stock)
-
Kinase Assay Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)
-
Test Compounds (this compound derivatives, Staurosporine, Bosutinib, Gefitinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 5 µL of diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the kinase and substrate in kinase assay buffer to each well.
-
Incubate at room temperature for 15 minutes.
-
Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at the Km for each respective kinase (typically 10-100 µM).
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction and measure ADP formation by adding the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 values by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., K562, A431, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Test Compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 values.
Western Blot Analysis
This technique is used to detect changes in the phosphorylation status of target kinases and downstream signaling proteins.
Materials:
-
Cancer cell lines
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-p-Src, anti-total Src, anti-p-Akt, anti-total Akt, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Treat cells with the test compounds at various concentrations for a specified time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL detection reagent and an imaging system.
-
Quantify the band intensities using densitometry software.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways targeted by the comparator inhibitors and a general workflow for the synthesis of kinase inhibitors from this compound.
Conclusion
This compound stands out as a valuable and versatile starting material for the synthesis of novel kinase inhibitors. While not a direct inhibitor itself, the isoquinoline scaffold it provides is a key component in many potent and selective inhibitors. By understanding the performance benchmarks set by established drugs like Staurosporine, Bosutinib, and Gefitinib, researchers can strategically design and synthesize new isoquinoline-based compounds with improved therapeutic profiles. The detailed protocols and pathway diagrams included in this guide are intended to facilitate these drug discovery efforts and accelerate the development of the next generation of targeted cancer therapies.
References
A Comparative Guide to Alternative Precursors for Isoquinoline Scaffold Synthesis
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous alkaloids and pharmacologically active compounds. Traditional synthetic routes to this privileged structure, such as the Bischler-Napieralski, Pomeranz-Fritsch, and Pictet-Spengler reactions, have been the workhorses of organic synthesis for over a century. However, the often harsh conditions, limited substrate scope, and generation of stoichiometric waste associated with these methods have driven the exploration of alternative precursors and more efficient synthetic strategies. This guide provides a comparative overview of promising alternative precursors for the synthesis of the isoquinoline scaffold, with a focus on experimental data, detailed protocols, and visual representations of the synthetic pathways.
Traditional Routes: A Baseline for Comparison
Classical methods for isoquinoline synthesis typically involve the cyclization of phenethylamine derivatives. While historically significant, these reactions often require strong acids, high temperatures, and can have limitations in terms of functional group tolerance and achievable substitution patterns.
| Reaction | Precursors | Conditions | Yield Range |
| Bischler-Napieralski | β-Phenylethylamides | POCl₃, P₂O₅, refluxing toluene or acetonitrile | 49-85%[1][2] |
| Pomeranz-Fritsch | Benzaldehydes and 2,2-dialkoxyethylamines | Concentrated H₂SO₄, heat | Highly variable, often low[3][4] |
| Pictet-Spengler | β-Arylethylamines and aldehydes/ketones | Acid catalyst (protic or Lewis), heat | High for electron-rich systems[5][6] |
Alternative Precursors: Expanding the Synthetic Toolbox
Modern organic synthesis has introduced a variety of innovative precursors that offer milder reaction conditions, improved functional group tolerance, and access to a broader range of substituted isoquinolines. This section details three such alternatives, providing a direct comparison of their performance.
2-Alkynylbenzaldehydes
-
Overview: 2-Alkynylbenzaldehydes are versatile precursors that can undergo cyclization with a nitrogen source to form the isoquinoline core. Various catalytic systems have been developed to promote this transformation, offering a modular approach to diversely substituted isoquinolines.
-
Quantitative Data:
| Nitrogen Source | Catalyst/Conditions | Product Type | Yield Range |
| Amines | Zn(OTf)₂ (4 mol%), K₂CO₃, DMSO, 120 °C, O₂ | Isoquinolones | 62-81%[7] |
| Ammonium Acetate | Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), DMF, 120 °C, Microwave | Substituted Isoquinolines | Good to excellent yields[8] |
| 2-Isocyanoacetate | AgOTf (10 mol%), CH₂Cl₂, rt | Substituted Isoquinolines | High efficiency[8] |
N-Propargyl Oxazolidines
-
Overview: N-Propargyl oxazolidines serve as precursors to 4-substituted isoquinolines through a palladium-catalyzed cascade reaction. This method is particularly notable for its efficiency under microwave irradiation.
-
Quantitative Data:
| Catalyst System | Solvent | Conditions | Yield Range |
| Pd(PPh₃)₄ (5 mol%), HCO₂Na | DMF/H₂O | Microwave, 120 °C, 30 min | 65-95%[9][10][11] |
Lithiated o-Tolualdehyde tert-Butylimines
-
Overview: This novel approach involves the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles. The resulting intermediates can be trapped with various electrophiles, leading to a wide array of polysubstituted isoquinolines in a single operation.
-
Quantitative Data:
| Nitrile | Electrophile | Product Substitution | Yield (%) |
| Benzonitrile | H₂O (workup) | 3-Phenylisoquinoline | 85 |
| Acetonitrile | H₂O (workup) | 3-Methylisoquinoline | 78 |
| Benzonitrile | CH₃I | 4-Methyl-3-phenylisoquinoline | 82 |
| 4-Chlorobenzonitrile | H₂O (workup) | 3-(4-Chlorophenyl)isoquinoline | 91 |
| Isobutyronitrile | (CH₃)₂SO₄ | 4-Methyl-3-isopropylisoquinoline | 75 |
(Data sourced from[12])
Experimental Protocols
Synthesis of 2,3-Diphenylisoquinolin-1(2H)-one from 2-(Phenylethynyl)benzaldehyde
Source: Molecules2017 , 22(11), 1883.[7]
-
To a mixture of 2-(phenylethynyl)benzaldehyde (1.0 mmol), aniline (1.5 mmol), and K₂CO₃ (2.0 mmol) in DMSO (5.0 mL) under an oxygen atmosphere, add Zn(OTf)₂ (0.04 mmol).
-
Stir the reaction mixture at 120 °C and monitor by GC-MS and TLC.
-
After 24 hours (or upon completion), cool the reaction mixture to room temperature.
-
Add water (10 mL) with vigorous stirring.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired product.
Microwave-Assisted Synthesis of 4-Substituted Isoquinolines from N-Propargyl Oxazolidines
Source: Org. Lett.2021 , 23(16), 6578–6582.[9][10][11]
-
In a microwave process vial, combine the N-propargyl oxazolidine (1.0 equiv), Pd(PPh₃)₄ (5 mol%), and sodium formate (2.0 equiv).
-
Add a solvent mixture of DMF/H₂O (4:1, 0.2 M).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 120 °C for 30 minutes.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Synthesis of 3-Phenylisoquinoline from Lithiated o-Tolualdehyde tert-Butylimine
Source: Angew. Chem. Int. Ed.2011 , 50(44), 10409-10413.[12][13][14]
-
To a solution of o-tolualdehyde tert-butylimine (1.0 equiv) and a catalytic amount of 2,2,6,6-tetramethylpiperidine in THF at 0 °C, add n-butyllithium (1.05 equiv) dropwise. Stir for 40 minutes at 0 °C.
-
Cool the resulting deep purple solution to -78 °C and add benzonitrile (1.25 equiv).
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel to yield 3-phenylisoquinoline.
Visualizing the Pathways
The following diagrams illustrate the fundamental transformations described in this guide.
Caption: Bischler-Napieralski Reaction Pathway.
Caption: Synthesis from 2-Alkynylbenzaldehydes.
Caption: Palladium-Catalyzed Cascade Reaction.
Caption: Synthesis from Lithiated o-Tolualdehyde Imines.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Carbazoles by a Diverted Bischler–Napieralski Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. organicreactions.org [organicreactions.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Isoquinoline synthesis [organic-chemistry.org]
- 9. Microwave-Assisted Palladium-Catalyzed Reductive Cyclization/Ring-Opening/Aromatization Cascade of Oxazolidines to Isoquinolines [organic-chemistry.org]
- 10. Microwave-Assisted Palladium-Catalyzed Reductive Cyclization/Ring-Opening/Aromatization Cascade of Oxazolidines to Isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A Versatile Synthesis of Substituted Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A versatile synthesis of substituted isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
A Comparative Guide to the In Vitro Validation of Isoquinoline-Based Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
The quest for novel molecular tools to interrogate complex biological systems has led to the development of a diverse arsenal of fluorescent probes. Among these, isoquinoline derivatives have emerged as a versatile and promising class of fluorophores. Their inherent photophysical properties, coupled with the facility for synthetic modification, have enabled the creation of probes for a wide array of in vitro applications, including the detection of pH fluctuations, enzyme activity, metal ions, and changes in micro-viscosity.
This guide provides an objective comparison of the in vitro performance of isoquinoline-based fluorescent probes against common alternatives, supported by experimental data. Detailed methodologies for key validation experiments are also presented to assist researchers in the critical evaluation and selection of the most appropriate fluorescent tools for their specific needs.
Data Presentation: A Comparative Analysis of Fluorescent Probes
The selection of a fluorescent probe is contingent upon a thorough evaluation of its photophysical and performance characteristics. The following tables summarize key quantitative data for representative isoquinoline-based probes and their common alternatives, offering a direct comparison to aid in this selection process.
Table 1: Comparison of Fluorescent Probes for pH Sensing
| Probe Type | Specific Probe Example | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | pKa | Reference |
| Isoquinoline-based | DQPH | ~480 (acidic), ~420 (basic) | ~588 (acidic), ~531 (basic) | - | 7.18 | [1][2] |
| Quinolinium-based | Probe 2b | - | - | - | 9.7 | [3] |
| Rhodamine-based | RLH A | - | - | - | - | [4] |
| Benzazole-based | A1 | - | - | - | 10.4 | [5] |
Table 2: Comparison of Fluorescent Probes for Enzyme Detection
| Probe Type | Target Enzyme | Specific Probe Example | Excitation Max (λex, nm) | Emission Max (λem, nm) | Signal Change | Reference |
| Isoquinoline-based | Monoamine Oxidase A (MAO-A) | CMTP-1 | - | - | "Turn-on" | [6] |
| Rhodamine-based | Caspase-3 | Rhodamine 110-DEVD | ~499 | ~521 | "Turn-on" | [7] |
| Coumarin-based | Various | - | - | - | "Turn-on" | [] |
| Naphthalimide-based | Various | - | - | - | "Turn-on" | [] |
Table 3: Comparison of Fluorescent Probes for Metal Ion Detection
| Probe Type | Target Ion | Specific Probe Example | Excitation Max (λex, nm) | Emission Max (λem, nm) | Detection Limit | Reference |
| Isoquinoline-based | Cd²⁺ | NJ1Cd | - | - | - | [6] |
| Quinoline-based | Cu²⁺ | - | ~365 | ~400 | 1.03 µM | [9] |
| Quinoline-based | Zn²⁺ | Zinquin derivatives | ~350 | - | - | [10] |
| Bisquinoline-based | Metal ions | - | - | - | - | [11] |
Table 4: Comparison of Fluorescent Probes for Viscosity Sensing
| Probe Type | Specific Probe Example | Excitation Max (λex, nm) | Emission Max (λem, nm) | Fluorescence Enhancement | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Quinoline-based | L2 | - | - | Significant in viscous media |[12] | | Quinoline-based | MCN | 800 (two-photon) | - | ~90-fold |[12] | | Dicyanomethylene-based | TCF-VIS1 | 460 (in glycerol) | 644 (in glycerol) | 78-fold |[13] | | BODIPY-based | Homodimeric BODIPY | - | - | Viscosity-dependent |[12] |
Experimental Protocols: A Guide to In Vitro Validation
The in vitro validation of a novel fluorescent probe is a critical step to ensure its reliability and suitability for biological applications. The following are detailed methodologies for key experiments.
Protocol 1: Determination of Fluorescence Quantum Yield (Φ)
The fluorescence quantum yield is a measure of the efficiency of photon emission after photon absorption. It is a crucial parameter for assessing the brightness of a fluorescent probe. The comparative method, using a well-characterized standard with a known quantum yield, is commonly employed.[6][14][15]
Materials:
-
Fluorescent probe of interest (test sample)
-
Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.577)[9]
-
Spectroscopic grade solvents
-
UV-Vis spectrophotometer
-
Fluorescence spectrometer
-
10 mm path length quartz cuvettes
Procedure:
-
Prepare a series of dilutions of both the test sample and the fluorescence standard in the same solvent. The concentrations should be chosen to yield absorbances in the range of 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.[15]
-
Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer. The excitation wavelength should be the same for both the test and standard samples.
-
Record the fluorescence emission spectra of each solution using a fluorescence spectrometer. The excitation and emission slits should be kept constant for all measurements.
-
Integrate the area under the emission spectra for both the test and standard samples.
-
Plot the integrated fluorescence intensity versus absorbance for both the test and standard samples. The resulting plots should be linear.
-
Calculate the quantum yield of the test sample (Φₓ) using the following equation:
Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)
Where:
-
Φₛₜ is the quantum yield of the standard.
-
Gradₓ and Gradₛₜ are the gradients of the linear plots for the test and standard samples, respectively.
-
ηₓ and ηₛₜ are the refractive indices of the solvents used for the test and standard samples, respectively.[15]
-
Protocol 2: Determination of Selectivity
Selectivity is the ability of a probe to respond to a specific analyte in the presence of other potentially interfering species. This is a critical parameter for ensuring the probe's specificity in a complex biological environment.[10][16]
Materials:
-
Fluorescent probe of interest
-
Target analyte
-
A panel of potentially interfering species (e.g., other metal ions, amino acids, reactive oxygen species)
-
Appropriate buffer solution (e.g., PBS, pH 7.4)
-
Fluorescence spectrometer
Procedure:
-
Prepare a solution of the fluorescent probe in the buffer.
-
Measure the initial fluorescence intensity of the probe solution.
-
Add the target analyte to the probe solution at a specific concentration and record the change in fluorescence intensity over time until a stable signal is reached.
-
In separate experiments, add each of the potentially interfering species to the probe solution at the same or higher concentrations than the target analyte.
-
Record the fluorescence response for each interfering species.
-
To test for competitive binding, add the target analyte to a solution of the probe that has been pre-incubated with an interfering species.
-
Compare the fluorescence response of the probe to the target analyte with its response to the interfering species. A highly selective probe will show a significant fluorescence change only in the presence of the target analyte.
Visualizing Molecular Mechanisms and Workflows
Graphical representations of signaling pathways and experimental workflows can greatly enhance understanding. The following diagrams were generated using the DOT language.
Caption: Enzyme-activatable fluorescent probe mechanism.
Caption: In vitro validation workflow for a fluorescent probe.
References
- 1. Quinoline-based ratiometric fluorescent probe for detection of physiological pH changes in aqueous solution and living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comparison of rhodamine 6G, rhodamine B and rhodamine 101 spirolactam based fluorescent probes: A case of pH detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. static.horiba.com [static.horiba.com]
- 7. researchgate.net [researchgate.net]
- 9. A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A Red-Emission Fluorescent Probe with Large Stokes Shift for Detection of Viscosity in Living Cells and Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Making sure you're not a bot! [opus4.kobv.de]
- 15. chem.uci.edu [chem.uci.edu]
- 16. Sensitivity and Selectivity Analysis of Fluorescent Probes for Hydrogen Sulfide Detection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of the Physicochemical Properties of Isoquinoline Carbaldehyde Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the key physicochemical properties of various isoquinoline carbaldehyde isomers. The position of the carbaldehyde group on the isoquinoline ring significantly influences the molecule's physical and chemical characteristics, which in turn affect its reactivity, biological activity, and suitability for various applications in drug discovery and materials science. This document summarizes available quantitative data, provides detailed experimental protocols for property determination, and visualizes a key synthetic approach.
Physicochemical Properties
The following tables summarize the known and predicted physicochemical properties of isoquinoline carbaldehyde isomers. It is important to note that many of the boiling point, density, and pKa values are predicted and should be considered as estimates.
Table 1: General Properties of Isoquinoline Carbaldehyde Isomers
| Property | Value |
| Molecular Formula | C₁₀H₇NO |
| Molecular Weight | 157.17 g/mol |
Table 2: Physical Properties of Isoquinoline Carbaldehyde Isomers
| Isomer | CAS Number | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
| Isoquinoline-1-carbaldehyde | 4494-18-2 | 55-55.5[1] | 308.6 ± 15.0 (Predicted)[1] | 1.223 ± 0.06 (Predicted)[1] |
| Isoquinoline-3-carbaldehyde | 5470-80-4 | 47 | 151 (at 10 Torr)[2] | 1.223 ± 0.06 (Predicted)[2] |
| Isoquinoline-4-carbaldehyde | 22960-16-3 | 101-106[3] | 331.7 ± 15.0 (Predicted)[3][4] | 1.223 ± 0.06 (Predicted)[3][4] |
| Isoquinoline-5-carbaldehyde | 80278-67-7 | 113.0-122.0[5] | 331.7 ± 15.0 (Predicted) | 1.223 ± 0.06 (Predicted) |
| Isoquinoline-6-carbaldehyde | 173089-81-1 | 40-44 | Not available | 1.202 |
| Isoquinoline-7-carbaldehyde | 87087-20-5 | Not available | Not available | Not available |
| Isoquinoline-8-carbaldehyde | 787615-01-4 | Not available | Not available | Not available |
Table 3: Chemical and Solubility Properties of Isoquinoline Carbaldehyde Isomers
| Isomer | pKa (Predicted) | Solubility |
| Isoquinoline-1-carbaldehyde | 2.06 ± 0.30 | Insoluble in water; Soluble in ethanol, dichloromethane.[1] |
| Isoquinoline-3-carbaldehyde | 2.94 ± 0.30[2] | Not available |
| Isoquinoline-4-carbaldehyde | 3.49 ± 0.10[3][4] | Soluble in ethanol, ether, dimethyl sulfoxide.[4] |
| Isoquinoline-5-carbaldehyde | 4.53 ± 0.13 | Not available |
| Isoquinoline-6-carbaldehyde | Not available | Soluble in organic solvents like ethanol and chloroform. |
| Isoquinoline-7-carbaldehyde | Not available | Not available |
| This compound | Not available | Not available |
Experimental Protocols
The following are detailed methodologies for the determination of key physicochemical properties of isoquinoline carbaldehyde isomers.
Melting Point Determination
Objective: To determine the temperature range over which the solid isoquinoline carbaldehyde isomer transitions to a liquid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Sample Preparation: If necessary, grind the crystalline sample to a fine powder using a mortar and pestle.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.
-
Measurement:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
If the approximate melting point is unknown, perform a rapid heating to get an estimated range.
-
For an accurate measurement, start heating at a rate of about 10-15°C per minute until the temperature is about 15-20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).
-
-
Reporting: Report the melting point as a range from the temperature of initial melting to the temperature of complete melting.
Boiling Point Determination (Micro Method)
Objective: To determine the temperature at which the vapor pressure of the liquid isoquinoline carbaldehyde isomer equals the atmospheric pressure.
Apparatus:
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating apparatus (e.g., oil bath or aluminum block)
-
Clamp and stand
Procedure:
-
Sample Preparation: Place a small amount (a few drops) of the liquid isoquinoline carbaldehyde isomer into the fusion tube.
-
Capillary Inversion: Place a capillary tube, with its sealed end up, into the fusion tube containing the sample.
-
Assembly: Attach the fusion tube to a thermometer using a rubber band or a wire. The bottom of the fusion tube should be level with the thermometer bulb.
-
Heating: Immerse the assembly in a heating bath. Heat the bath gradually.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Measurement: Continue heating until a rapid and continuous stream of bubbles is observed. Note this temperature.
-
Cooling and Final Reading: Remove the heat source and allow the apparatus to cool. The stream of bubbles will slow down and eventually stop. The moment the liquid begins to enter the capillary tube, record the temperature. This is the boiling point of the liquid.
Solubility Determination
Objective: To qualitatively determine the solubility of isoquinoline carbaldehyde isomers in various solvents.
Apparatus:
-
Small test tubes
-
Spatula or dropper
-
Vortex mixer (optional)
-
A selection of solvents (e.g., water, ethanol, diethyl ether, dimethyl sulfoxide, 5% HCl, 5% NaOH)
Procedure:
-
Sample Addition: Place a small, accurately measured amount of the isoquinoline carbaldehyde isomer (e.g., 10 mg) into a test tube.
-
Solvent Addition: Add a small volume of the chosen solvent (e.g., 1 mL) to the test tube.
-
Mixing: Vigorously shake or vortex the test tube for about 1-2 minutes to ensure thorough mixing.
-
Observation: Observe the mixture.
-
Soluble: The solid completely dissolves, forming a clear solution.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
Reporting: Record the solubility of the isomer in each solvent as soluble, partially soluble, or insoluble. For more quantitative results, a saturation method followed by spectroscopic or gravimetric analysis of the supernatant can be employed.
pKa Determination
Objective: To determine the acid dissociation constant (pKa) of the protonated isoquinoline carbaldehyde isomer.
Apparatus:
-
pH meter
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
-
Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the isoquinoline carbaldehyde isomer and dissolve it in a known volume of deionized water or a suitable co-solvent if the compound is not sufficiently water-soluble.
-
Titration Setup: Place the beaker containing the sample solution on the magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution.
-
Acidification: If the sample is in its neutral form, add a known excess of the standardized strong acid to fully protonate the isoquinoline nitrogen.
-
Titration: Begin titrating the solution with the standardized strong base, adding small, known volumes of the titrant.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis:
-
Plot a titration curve of pH versus the volume of base added.
-
Determine the equivalence point, which is the point of inflection on the curve.
-
The pH at the half-equivalence point (the point where half of the protonated species has been neutralized) is equal to the pKa of the conjugate acid of the isoquinoline carbaldehyde.
-
Visualizations
The following diagrams illustrate key conceptual workflows relevant to the study of isoquinoline carbaldehyde isomers.
Caption: Workflow for the synthesis and physicochemical characterization of isoquinoline carbaldehyde isomers.
Caption: Generalized Pomeranz-Fritsch reaction for the synthesis of the isoquinoline core, a common precursor to isoquinoline carbaldehydes.
References
- 1. Buy Isoquinoline-1-carbaldehyde | 4494-18-2 [smolecule.com]
- 2. 3-isoquinolinecarboxaldehyde CAS#: 5470-80-4 [m.chemicalbook.com]
- 3. Isoquinoline-4-carbaldehyde CAS#: 22960-16-3 [m.chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. Isoquinoline-5-carboxaldehyde, 97% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
Safety Operating Guide
Proper Disposal of Isoquinoline-8-carbaldehyde: A Guide for Laboratory Professionals
For immediate reference, treat Isoquinoline-8-carbaldehyde as a hazardous chemical. Disposal should be conducted through a licensed hazardous waste service. Under no circumstances should this compound be disposed of down the drain or in general waste streams.
This guide provides comprehensive procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. The following protocols are synthesized from safety data for structurally similar compounds and established best practices for aromatic aldehydes and isoquinoline derivatives, ensuring a high standard of laboratory safety and environmental responsibility.
I. Immediate Safety and Handling Precautions
Before beginning any procedure involving this compound, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to work in a controlled environment.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat is mandatory.
-
-
Engineering Controls: All handling of this compound and its waste must be performed in a well-ventilated chemical fume hood.
In the event of a spill, immediately evacuate and ventilate the area. For solid spills, carefully sweep the material to avoid generating dust and place it in a clearly labeled, sealed container for hazardous waste. For solutions, absorb the spill with an inert material such as vermiculite, sand, or earth, and place it in a sealed container. The spill area should then be thoroughly decontaminated with a suitable solvent followed by soap and water. All contaminated materials, including PPE, must be disposed of as hazardous waste.[1]
II. Chemical and Hazard Data
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 787615-01-4 |
| Molecular Formula | C₁₀H₇NO |
| Molecular Weight | 157.17 g/mol |
| Appearance | Off-white crystals or yellow solid |
| Storage | Store at 0-8 °C |
| Primary Hazards | Based on similar compounds, likely toxic, irritant. |
| GHS Classification | Not officially classified. Treat as hazardous. |
III. Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through an authorized hazardous or special waste collection service.
Step 1: Waste Segregation Properly segregate chemical waste to prevent dangerous reactions.
-
Solid Waste: Collect any solid this compound waste in a dedicated, clearly labeled, and sealable container.
-
Liquid Waste: If in a solution, collect it in a dedicated, leak-proof, and sealable container compatible with the solvent used.
-
Contaminated Labware: Disposable items such as gloves, pipette tips, and weighing paper contaminated with the compound should be collected in a separate, sealed bag or container.
Step 2: Waste Container Labeling All waste containers must be clearly labeled as "Hazardous Waste" and include:
-
The full chemical name: "this compound".
-
A list of all components of a solution with their approximate percentages.
-
The accumulation start date.
Step 3: Storage of Waste Store the sealed and labeled hazardous waste containers in a designated, secure area away from incompatible materials, such as strong acids, bases, and oxidizing agents, pending collection.
Step 4: Arrange for Professional Disposal Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.
IV. Experimental Protocol for Neutralization of Residual Amounts
For the decontamination of equipment or surfaces with small residual amounts of this compound, a bisulfite addition reaction can be employed. This procedure converts the aldehyde into a more water-soluble bisulfite adduct, facilitating its removal. This protocol is not intended for bulk disposal. [1]
Objective: To neutralize residual aromatic aldehyde on a contaminated surface or piece of equipment.
Materials:
-
Methanol
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution
-
Deionized water
-
Appropriate hazardous waste containers
Procedure:
-
In a well-ventilated fume hood, rinse the contaminated surface or equipment with a small amount of methanol to dissolve the residual this compound.
-
Transfer the methanol rinse into a suitable container.
-
Add an excess of a saturated aqueous solution of sodium bisulfite to the methanol solution to ensure a complete reaction.
-
Stir the mixture vigorously. The reaction may be exothermic.
-
The resulting aqueous solution containing the bisulfite adduct should be collected and disposed of as hazardous aqueous waste.
V. Visualized Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Isoquinoline-8-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Isoquinoline-8-carbaldehyde in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Classification
This compound is a compound that requires careful handling due to its potential health effects.[1][2] It is classified as an irritant and may be harmful if ingested, inhaled, or absorbed through the skin.[2]
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation.[1][2] |
| Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | GHS07 | Warning | H335: May cause respiratory irritation.[1] |
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed. |
| Acute Toxicity, Dermal (Category 3) | GHS06 | Danger | H311: Toxic in contact with skin.[3] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is the primary line of defense against exposure. The following table summarizes the mandatory PPE for handling this compound.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | Chemical splash goggles meeting ANSI Z87.1 standard.[4][5] | Protects against splashes and dust, preventing serious eye irritation.[1] |
| Face Shield | To be worn over safety goggles.[4][5] | Recommended when handling larger quantities or when there is a significant splash risk.[4] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or Neoprene gloves.[6][7] | Provides a barrier against skin contact, which can cause irritation or toxic effects.[1][3] Double-gloving is recommended. |
| Body Protection | Laboratory Coat | Flame-resistant, long-sleeved, and fully buttoned.[5] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved Respirator | Use if engineering controls are insufficient or during spill cleanup. | Prevents inhalation of dust or aerosols, which can cause respiratory irritation.[1] |
Step-by-Step Handling Procedures
All handling of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Don all required PPE as listed in the table above.
-
Place an analytical balance inside the fume hood or use a dedicated weighing station with proper ventilation. .
-
-
Weighing:
-
Use a clean, dry spatula and a suitable weighing container (e.g., weigh boat or glass vial).
-
Carefully open the container of this compound.
-
Gently scoop the required amount of the solid, avoiding the creation of dust.
-
Close the primary container tightly immediately after use. .
-
-
Transfer:
-
Carefully transfer the weighed solid into the reaction vessel.
-
If any solid is spilled, clean it up immediately following the spill cleanup protocol.
-
-
Solvent Addition:
-
In the fume hood, add the desired solvent to the vessel containing the weighed this compound.
-
Use a funnel for liquids to prevent splashing. .
-
-
Dissolution:
-
Stir the mixture using a magnetic stirrer or gentle manual agitation until the solid is fully dissolved.
-
Keep the container covered to the extent possible to minimize vapor release.
-
Emergency Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
| Spill | For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For larger spills, evacuate the area and contact emergency services. Ensure proper PPE is worn during cleanup. |
Disposal Plan
This compound and any materials contaminated with it must be disposed of as hazardous waste. Do not dispose of it down the drain or in regular trash.
-
Solid Waste: Collect any solid waste (e.g., contaminated weigh boats, paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Ensure the container is compatible with the solvents used.
For decontaminating glassware or quenching small residual amounts of the aldehyde, a sodium bisulfite solution can be used to form a less hazardous, water-soluble adduct. This procedure should be performed in a fume hood.
-
Preparation: Prepare a saturated aqueous solution of sodium bisulfite (NaHSO₃).
-
Quenching:
-
Rinse the contaminated glassware with a small amount of a suitable solvent (e.g., ethanol, methanol) to dissolve the residual this compound.
-
Transfer the solvent rinse to a separate beaker.
-
Slowly add the saturated sodium bisulfite solution to the solvent rinse while stirring. An excess of the bisulfite solution should be used. .
-
-
Disposal of Quenched Solution: The resulting aqueous solution containing the bisulfite adduct should be collected as hazardous aqueous waste.
Logical Workflow for Handling this compound
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. aps.anl.gov [aps.anl.gov]
- 2. Laboratory Safety Management [delloyd.50megs.com]
- 3. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 4. glovesbyweb.com [glovesbyweb.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. safetyandhealthmagazine.com [safetyandhealthmagazine.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
